Product packaging for 14-O-acetylneoline(Cat. No.:)

14-O-acetylneoline

Cat. No.: B1255543
M. Wt: 479.6 g/mol
InChI Key: RVSYWRBZSPBTQV-YMKZMQERSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

14-O-Acetylneoline (CAS 1354-86-5) is a C19-diterpenoid alkaloid isolated from medicinal plants such as Aconitum laciniatum . With a molecular formula of C26H41NO7 and a molecular weight of 479.606 g/mol, it is supplied as a soluble powder for research purposes . This compound is of significant interest in immunology and inflammation research. Studies have demonstrated that this compound exhibits notable anti-inflammatory properties, showing a protective effect in a murine model of ulcerative colitis . Treatment with this alkaloid significantly mitigated weight loss, improved clinical and macroscopic disease scores, reduced histological inflammation, and decreased colonic levels of the pro-inflammatory cytokine IFN-γ . Preliminary screening also suggests it possesses immunomodulatory properties, capable of influencing immune responses . These findings establish this compound as a novel lead compound for investigating the pathophysiology of inflammatory bowel diseases and developing potential therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H41NO7 B1255543 14-O-acetylneoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H41NO7

Molecular Weight

479.6 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate

InChI

InChI=1S/C26H41NO7/c1-6-27-11-24(12-31-3)8-7-17(29)26-15-9-14-16(32-4)10-25(30,18(15)20(14)34-13(2)28)19(23(26)27)21(33-5)22(24)26/h14-23,29-30H,6-12H2,1-5H3/t14-,15-,16+,17+,18-,19-,20+,21+,22-,23?,24+,25-,26+/m1/s1

InChI Key

RVSYWRBZSPBTQV-YMKZMQERSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC)O)COC

Synonyms

14-O-acetylneoline

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 14-O-acetylneoline: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-acetylneoline is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum laciniatum and Aconitum carmichaeli.[1][2][3] As a derivative of neoline, this complex natural product has garnered interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and anticancer activities.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by experimental data and protocols.

Chemical Structure and Properties

This compound is characterized by a complex hexacyclic aconitane skeleton. Its chemical identity is defined by the following properties:

PropertyValueReference
Chemical Formula C₂₆H₄₁NO₇[2][5]
Molecular Weight 479.61 g/mol [2]
CAS Number 1354-86-5[2]
Protonated Molecular Formula C₂₆H₄₂NO₇⁺[5]
HR-EI-MS [M+H]⁺ 480.2955[5]

The structure of this compound has been elucidated and confirmed through various spectroscopic methods, including ¹H-NMR and ¹³C-NMR.[5]

Structure Diagram:

Caption: A placeholder for the 2D chemical structure of this compound. A detailed structural image is recommended for accurate representation.

Biological Activities

Anti-inflammatory Activity

Research has demonstrated the significant anti-inflammatory properties of this compound in a murine model of ulcerative colitis induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS).[5]

Experimental Data Summary:

A study on TNBS-induced colitis in mice revealed that treatment with this compound led to a dose-dependent amelioration of disease symptoms.[5]

Treatment GroupDoseMean Body Weight Change (Day 3 vs Day 1)Mean Clinical Score (Day 3)Mean Colon Length (cm)
Naive-Gain0~7.5
TNBS only-Loss~3.5~5.5
This compound 10 µgReduced Loss~2.5~6.0
This compound 20 µgGain~1.5~6.5
This compound 50 µgGain~2.0~6.2

Data synthesized from the graphical representations in the cited study.[5][6]

These findings indicate that this compound can protect against weight loss, improve clinical outcomes, and reduce colon shortening in a dose-dependent manner. The 20 µg dose showed the most significant protective effects.[5][6]

Anticancer Activity

Preliminary studies have suggested that this compound possesses growth-inhibitory effects on several human cancer cell lines, including gastric carcinoma (SGC-7901), hepatic carcinoma (HepG2), and lung cancer (A549) cells.[4] However, specific quantitative data, such as IC50 values, from the available literature are limited.

Experimental Protocols

Isolation of this compound from Aconitum laciniatum

The following is a summary of the experimental protocol for the isolation of this compound:

G start Powdered roots of Aconitum laciniatum extraction Extract with Methanol (5 x 3L over 48h) start->extraction filtration Filter the extract extraction->filtration concentration Concentrate using a rotary evaporator (35-50 °C) filtration->concentration crude_extract Crude Methanol Extract (165g) concentration->crude_extract dissolution Dissolve in MeOH/water (1:9) crude_extract->dissolution acidification Acidify with 5% HCl dissolution->acidification fractionation1 Fractionate with CH2Cl2 acidification->fractionation1 acidic_fraction Acidic Fraction (DCM-1, 6.2g) fractionation1->acidic_fraction basification Basify aqueous part with NH4OH (pH 9-12) fractionation1->basification Aqueous part fractionation2 Fractionate with CH2Cl2 basification->fractionation2 basic_extract Basic Extract (DCM-2, 2.4g) fractionation2->basic_extract fractionation3 Fractionate with Ethyl Acetate fractionation2->fractionation3 Aqueous part isolation Isolate Compound 3 (this compound) from DCM-2 fraction basic_extract->isolation etOAc_extract EtOAc Extract (0.11g) fractionation3->etOAc_extract fractionation4 Fractionate with n-Butanol fractionation3->fractionation4 Aqueous part buoh_extract BuOH Extract (1.7g) fractionation4->buoh_extract

Caption: Workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: Powdered roots of A. laciniatum are extracted with methanol.[5]

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure.[5]

  • Acid-Base Fractionation: The crude extract is dissolved in a methanol/water mixture, acidified with HCl, and partitioned with dichloromethane (CH₂Cl₂) to separate the acidic components. The remaining aqueous layer is then basified with ammonium hydroxide (NH₄OH) and re-partitioned with CH₂Cl₂ to obtain the basic extract containing the alkaloids.[5]

  • Isolation: this compound is isolated from the basic dichloromethane fraction (DCM-2).[5]

Signaling Pathways

The precise signaling pathways through which this compound exerts its anti-inflammatory and potential anticancer effects have not yet been fully elucidated.[5] Further research is required to determine the molecular targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory activity and potential for anticancer applications. The established isolation protocols and spectroscopic data provide a solid foundation for further research. Future investigations should focus on:

  • Elucidating the specific molecular targets and signaling pathways involved in its biological activities.

  • Conducting more extensive studies to quantify its anticancer effects against a broader range of cancer cell lines.

  • Developing efficient synthetic routes to enable the production of larger quantities for preclinical and clinical studies.

  • Investigating the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.

This in-depth guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

References

The Diterpenoid Alkaloid 14-O-acetylneoline: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sourcing, isolation, and biological activity of the diterpenoid alkaloid, 14-O-acetylneoline. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Natural Source of this compound

This compound is a naturally occurring diterpenoid alkaloid that has been isolated from the roots of Aconitum laciniatum. This plant is a member of the Ranunculaceae family and is found in the temperate and alpine regions of the northern hemisphere. Traditional medicine systems have utilized various Aconitum species for their pharmacological properties. Modern phytochemical investigations have led to the isolation and characterization of numerous alkaloids from these plants, including this compound.

A study focused on the chemical constituents of Aconitum laciniatum led to the isolation of five distinct diterpenoid alkaloids, one of which was identified as this compound. The other co-isolated compounds are listed in the table below.

Compound NameCompound Type
PseudaconitineDiterpenoid Alkaloid
14-veratroylpseudaconineDiterpenoid Alkaloid
This compound Diterpenoid Alkaloid
NeolineDiterpenoid Alkaloid
Senbusine ADiterpenoid Alkaloid

Table 1: Diterpenoid Alkaloids Isolated from Aconitum laciniatum.

Quantitative Data

Currently, there is a notable gap in the scientific literature regarding the quantitative analysis of this compound in its natural source. To date, no studies have been published that report the specific yield or concentration of this compound from the roots of Aconitum laciniatum or any other plant species. While analytical methods such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS) are commonly employed for the quantification of other Aconitum alkaloids, specific validated methods for this compound are not yet described. This lack of quantitative data represents a key area for future research to aid in the sustainable sourcing and development of this compound.

Experimental Protocols: Isolation of this compound

While a detailed, step-by-step protocol for the specific isolation of this compound is not fully elucidated in a single source, a general methodology can be inferred from the study that first reported its isolation from Aconitum laciniatum. The following protocol is a composite of the described methods and general practices for the isolation of diterpenoid alkaloids from plant material.

3.1. General Workflow for Diterpenoid Alkaloid Isolation

The isolation of this compound from its natural source follows a multi-step process that begins with extraction and is followed by chromatographic purification.

G Start Dried & Powdered Aconitum laciniatum Roots Extraction Methanol Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Methanol Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation TLC Thin Layer Chromatography (TLC) Analysis Fractionation->TLC Pooling Pooling of Fractions Containing Target Compound TLC->Pooling Purification Further Chromatographic Purification (e.g., HPLC) Pooling->Purification Isolated_Compound Isolated This compound Purification->Isolated_Compound

A generalized workflow for the isolation of diterpenoid alkaloids from plant material.

3.2. Inferred Isolation Protocol

StepProcedureRationale
1. Plant Material Preparation The roots of Aconitum laciniatum are collected, dried, and ground into a fine powder.Increases the surface area for efficient solvent extraction.
2. Extraction The powdered root material is exhaustively extracted with methanol at room temperature.Methanol is a polar solvent effective at extracting a wide range of alkaloids.
3. Filtration and Concentration The methanol extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator.To obtain a crude extract for further purification.
4. Initial Chromatographic Separation The crude methanol extract is subjected to column chromatography on silica gel.To separate the complex mixture of compounds based on their polarity.
5. Gradient Elution A gradient solvent system is employed for elution, starting with a non-polar solvent and gradually increasing the polarity. A common system for alkaloid separation is a mixture of chloroform and methanol.To achieve a graded separation of compounds with varying polarities.
6. Fraction Collection and Analysis Fractions of the eluate are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.To monitor the separation process and identify fractions of interest.
7. Pooling and Further Purification Fractions containing this compound are pooled and may require further purification steps, such as preparative HPLC.To obtain the pure compound.
8. Structure Elucidation The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).To definitively identify the isolated compound as this compound.

Table 2: Inferred step-by-step protocol for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties. A key study investigated its effects in a murine model of Trinitrobenzene sulfonic acid (TNBS)-induced colitis, a common model for inflammatory bowel disease.

4.1. Anti-inflammatory Effects in a Colitis Model

In this preclinical model, administration of this compound resulted in:

  • Reduced weight loss

  • Lower clinical and macroscopic pathology scores

  • Decreased histological inflammation

4.2. Mechanism of Action: Inhibition of IFN-γ Signaling

A significant finding from this research was that this compound treatment led to a reduction in the colonic mRNA levels of interferon-gamma (IFN-γ). IFN-γ is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of inflammatory bowel disease and other autoimmune conditions. By reducing the expression of IFN-γ, this compound can mitigate the downstream inflammatory cascade. The precise molecular targets and the detailed signaling pathway by which this compound inhibits IFN-γ expression are yet to be fully elucidated and represent an important avenue for future research.

G cluster_0 Inflammatory Stimulus cluster_1 Immune Cell cluster_2 Target Cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNBS) Immune_Cell Immune Cell (e.g., T-cell, Macrophage) Inflammatory_Stimulus->Immune_Cell IFN_gamma IFN-γ Production Immune_Cell->IFN_gamma IFN_gamma_Receptor IFN-γ Receptor IFN_gamma->IFN_gamma_Receptor JAK_STAT_Pathway JAK-STAT Signaling Pathway IFN_gamma_Receptor->JAK_STAT_Pathway Pro_inflammatory_Genes Expression of Pro-inflammatory Genes JAK_STAT_Pathway->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Acetylneoline This compound Acetylneoline->IFN_gamma Inhibits

Proposed mechanism of the anti-inflammatory action of this compound.

Conclusion and Future Directions

This compound, a diterpenoid alkaloid from Aconitum laciniatum, presents a promising lead compound for the development of novel anti-inflammatory therapeutics. Its ability to mitigate inflammation in a preclinical model of colitis by reducing IFN-γ levels highlights its potential. However, significant research gaps remain. Future work should focus on:

  • Quantitative Analysis: Development of validated analytical methods to determine the concentration and yield of this compound in its natural source.

  • Detailed Isolation Protocol: Publication of a comprehensive and reproducible protocol for the isolation of this compound.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways involved in its inhibition of IFN-γ production and its broader anti-inflammatory effects.

  • Pharmacokinetics and Toxicology: In-depth studies to understand the absorption, distribution, metabolism, excretion, and safety profile of this compound.

Addressing these research areas will be crucial for advancing the development of this compound as a potential therapeutic agent.

The intricate biosynthetic pathway of C19-diterpenoid alkaloids: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the enzymatic cascade, from diterpene precursors to complex alkaloids, providing a framework for future research and drug development.

The C19-diterpenoid alkaloids are a large and structurally complex class of natural products, renowned for their potent biological activities, which range from cardiotonic and anti-inflammatory to highly toxic. Found predominantly in plants of the genera Aconitum and Delphinium, these alkaloids, including the well-known aconitine, have long been a subject of fascination for chemists and pharmacologists. This technical guide provides a comprehensive overview of the core biosynthetic pathway of C19-diterpenoid alkaloids, aimed at researchers, scientists, and drug development professionals. It details the key enzymatic steps, precursor molecules, and intermediates, and presents experimental methodologies for their study.

The Core Biosynthetic Pathway: From Geranylgeranyl Pyrophosphate to the Diterpenoid Skeleton

The biosynthesis of C19-diterpenoid alkaloids originates from the general terpenoid pathway, commencing with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic C19-diterpenoid skeleton is a multi-step enzymatic process involving terpene synthases (TPSs) and cytochrome P450 monooxygenases (P450s).

The initial steps involve the cyclization of GGPP to form the diterpene skeletons of ent-kaurene and ent-atisane. This process is catalyzed by two classes of diterpene synthases (diTPSs): class II diTPSs, which protonate GGPP to form a bicyclic diphosphate intermediate, and class I diTPSs, which then convert this intermediate into the final diterpene hydrocarbon skeleton. Specifically, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) are key enzymes in this phase.

Following the formation of the diterpene skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases. These enzymes are crucial for the structural diversification of the diterpenoid backbone and for preparing the molecule for the incorporation of a nitrogen atom, a defining feature of alkaloids. The C20-diterpenoid alkaloids are considered the precursors to the C19-diterpenoid alkaloids. The biosynthesis of the C19 skeleton involves a fascinating skeletal rearrangement of a C20 precursor, where a denudatine-type framework undergoes rearrangement to form the characteristic aconitine-type core structure[1][2][3]. This intricate process highlights the remarkable catalytic versatility of the enzymes involved.

C19_Diterpenoid_Alkaloid_Biosynthesis_Core_Pathway cluster_0 Upstream Terpenoid Pathway cluster_1 Diterpene Skeleton Formation cluster_2 Skeletal Rearrangement and Diversification GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP diTPS (Class II) (e.g., CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene diTPS (Class I) (e.g., KS) ent_Atisane ent-Atisane ent_CPP->ent_Atisane diTPS (Class I) (e.g., Atisane Synthase) C20_DA_Precursor C20-Diterpenoid Alkaloid Precursor (e.g., Atisine-type) ent_Atisane->C20_DA_Precursor Cytochrome P450s, Nitrogen Incorporation Denudatine_Framework Denudatine Framework C20_DA_Precursor->Denudatine_Framework Oxidative Modifications Aconitine_Framework Aconitine-type C19 Diterpenoid Skeleton Denudatine_Framework->Aconitine_Framework Skeletal Rearrangement

Core biosynthetic pathway of C19-diterpenoid alkaloids.

Quantitative Data Summary

While comprehensive quantitative data for every enzymatic step in the C19-diterpenoid alkaloid biosynthesis pathway is not yet fully available in the literature, ongoing research continues to elucidate these parameters. The following table summarizes the types of quantitative data that are crucial for understanding and engineering this pathway.

Enzyme/Process Substrate(s) Product(s) Key Quantitative Parameters Relevant Organism(s) References
ent-Copalyl Diphosphate Synthase (CPS)Geranylgeranyl Pyrophosphate (GGPP)ent-Copalyl Diphosphate (ent-CPP)Km, kcat, VmaxAconitum spp.[4]
ent-Kaurene Synthase (KS)ent-Copalyl Diphosphate (ent-CPP)ent-KaureneKm, kcat, VmaxAconitum spp.[4]
Atisane Synthaseent-Copalyl Diphosphate (ent-CPP)ent-AtisaneProduct Specificity, Relative YieldsAconitum spp.[4]
Cytochrome P450 Monooxygenases (CYPs)Diterpene skeletons (e.g., ent-Atisane)Oxidized diterpenesSubstrate Specificity, Product Profile, Conversion RateAconitum spp.[5]
In vivo reconstitutionPrecursor moleculesC19-diterpenoid alkaloidsProduct Titer (mg/L), Yield (%)Nicotiana benthamiana, Saccharomyces cerevisiae[6]

Experimental Protocols

The elucidation of the C19-diterpenoid alkaloid biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome and Metabolome Analysis

This protocol describes a combined transcriptomic and metabolomic approach to identify candidate genes involved in C19-diterpenoid alkaloid biosynthesis in Aconitum species.

Experimental_Workflow_Gene_Identification Plant_Material Aconitum Plant Material (e.g., different tissues, developmental stages) Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction LC_MS_Analysis UPLC-QQQ-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis RNA_Sequencing De Novo RNA Sequencing (e.g., PacBio, Illumina) RNA_Extraction->RNA_Sequencing Metabolite_Profiling Metabolite Profiling and DA Quantification LC_MS_Analysis->Metabolite_Profiling Transcriptome_Assembly Transcriptome Assembly and Annotation RNA_Sequencing->Transcriptome_Assembly Correlation_Analysis Correlation Analysis of Gene Expression and Metabolite Accumulation Metabolite_Profiling->Correlation_Analysis Transcriptome_Assembly->Correlation_Analysis Candidate_Gene_Selection Selection of Candidate Genes (diTPSs, P450s, etc.) Correlation_Analysis->Candidate_Gene_Selection

Workflow for candidate gene identification.

Materials:

  • Aconitum plant tissues (e.g., roots, stems, leaves at different developmental stages).

  • Liquid nitrogen.

  • Reagents for metabolite extraction (e.g., methanol, formic acid).

  • Reagents for RNA extraction (e.g., TRIzol, RNeasy Plant Mini Kit).

  • UPLC-QQQ-MS/MS system.

  • Next-generation sequencing platform (e.g., PacBio, Illumina).

Procedure:

  • Sample Collection and Preparation: Harvest fresh Aconitum tissues and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder.

  • Metabolite Extraction: Extract metabolites from a portion of the powdered tissue using a suitable solvent system (e.g., 80% methanol). Centrifuge to remove debris and filter the supernatant.

  • LC-MS/MS Analysis: Analyze the metabolite extract using a UPLC-QQQ-MS/MS system to identify and quantify known and putative diterpenoid alkaloids.

  • Total RNA Extraction: Extract total RNA from another portion of the powdered tissue using a commercial kit or a TRIzol-based method.

  • RNA Sequencing: Perform de novo transcriptome sequencing using a platform like PacBio for full-length transcripts and Illumina for deep sequencing.

  • Transcriptome Assembly and Annotation: Assemble the sequencing reads into unigenes and annotate them by blasting against public databases (e.g., NCBI, KEGG) to identify putative functions, particularly for terpene synthases and cytochrome P450s.

  • Correlation Analysis: Correlate the expression levels of candidate genes (from transcriptome data) with the accumulation patterns of specific diterpenoid alkaloids (from metabolome data) across different tissues and developmental stages.

  • Candidate Gene Selection: Select genes showing a strong positive correlation with the accumulation of target alkaloids for further functional characterization.

In Vitro Functional Characterization of Diterpene Synthases

This protocol details the heterologous expression of candidate diterpene synthase genes in E. coli and the subsequent in vitro enzyme assays to determine their function.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression vector (e.g., pET vector).

  • Reagents for protein expression and purification (e.g., IPTG, Ni-NTA resin).

  • Substrate: Geranylgeranyl pyrophosphate (GGPP).

  • Assay buffer (e.g., HEPES buffer with MgCl2).

  • Alkaline phosphatase.

  • GC-MS system.

Procedure:

  • Gene Cloning and Expression: Clone the full-length cDNA of the candidate diterpene synthase into an E. coli expression vector. Transform the construct into an appropriate E. coli strain.

  • Protein Expression and Purification: Induce protein expression with IPTG. Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • For class II diTPSs (CPS-like), incubate the purified enzyme with GGPP. After the reaction, treat the product with alkaline phosphatase to dephosphorylate the resulting diterpene diphosphate.

    • For coupled assays of class II and class I diTPSs, incubate both purified enzymes together with GGPP.

  • Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

  • GC-MS Analysis: Analyze the extracted products by GC-MS to identify the diterpene hydrocarbon produced. Compare the mass spectra and retention times with authentic standards or literature data.

Functional Characterization of Cytochrome P450s in Yeast

This protocol describes the heterologous expression of candidate cytochrome P450 genes in Saccharomyces cerevisiae (yeast) to investigate their oxidative function.

Materials:

  • Saccharomyces cerevisiae strain (e.g., WAT11).

  • Yeast expression vector (e.g., pYES-DEST52).

  • Reagents for yeast transformation and culture.

  • Substrate: Diterpene precursor (e.g., ent-atisane).

  • Microsome isolation buffer.

  • NADPH.

  • LC-MS/MS system.

Procedure:

  • Gene Cloning and Yeast Transformation: Clone the full-length cDNA of the candidate P450 and a cytochrome P450 reductase (CPR) into a yeast expression vector. Transform the construct into a suitable yeast strain.

  • Microsome Preparation: Grow the transformed yeast culture and induce protein expression. Harvest the cells and prepare microsomes by differential centrifugation.

  • Enzyme Assay: Incubate the isolated microsomes with the diterpene substrate in the presence of NADPH.

  • Product Extraction: Extract the reaction products with an organic solvent (e.g., ethyl acetate).

  • LC-MS/MS Analysis: Analyze the extracted products by LC-MS/MS to identify the oxidized diterpene products.

In Vivo Functional Validation using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful technique for the rapid in vivo functional characterization of genes in plants. This protocol outlines the general steps for VIGS in a model plant system that can be adapted for Aconitum where feasible.

VIGS_Workflow Gene_Fragment_Selection Select Target Gene Fragment (200-400 bp) VIGS_Vector_Construction Clone Fragment into VIGS Vector (e.g., TRV-based) Gene_Fragment_Selection->VIGS_Vector_Construction Agroinfiltration Transform Agrobacterium and Infiltrate into Plant Leaves VIGS_Vector_Construction->Agroinfiltration Gene_Silencing Systemic Spread of Virus and Gene Silencing Agroinfiltration->Gene_Silencing Phenotypic_Analysis Observe Phenotypic Changes (if any) Gene_Silencing->Phenotypic_Analysis Metabolite_Analysis Quantify Diterpenoid Alkaloids (LC-MS/MS) Gene_Silencing->Metabolite_Analysis Gene_Expression_Analysis Confirm Gene Silencing (qRT-PCR) Gene_Silencing->Gene_Expression_Analysis

Workflow for Virus-Induced Gene Silencing (VIGS).

Materials:

  • VIGS vectors (e.g., pTRV1 and pTRV2).

  • Agrobacterium tumefaciens strain (e.g., GV3101).

  • Aconitum or a suitable model plant for VIGS.

  • Reagents for agroinfiltration.

  • Reagents for RNA extraction and qRT-PCR.

  • LC-MS/MS system.

Procedure:

  • Vector Construction: Clone a 200-400 bp fragment of the target gene into the pTRV2 vector.

  • Agrobacterium Transformation: Transform the pTRV2 construct and the pTRV1 helper plasmid into A. tumefaciens.

  • Agroinfiltration: Infiltrate a mixture of the two Agrobacterium cultures into the leaves of young plants.

  • Gene Silencing and Analysis: After 2-4 weeks, observe the plants for any visible phenotypes. Harvest tissues from silenced and control plants.

  • Metabolite Analysis: Analyze the levels of C19-diterpenoid alkaloids in the silenced and control plants using LC-MS/MS to determine the effect of gene silencing on their biosynthesis.

  • Gene Expression Analysis: Confirm the knockdown of the target gene expression in the silenced plants using quantitative real-time PCR (qRT-PCR).

Conclusion and Future Perspectives

The biosynthesis of C19-diterpenoid alkaloids is a testament to the chemical ingenuity of plants. The pathway involves a complex interplay of terpene synthases that generate the core skeletons and a vast array of cytochrome P450s that perform intricate oxidative modifications and rearrangements. While significant progress has been made in identifying the key enzymes and intermediates, many aspects of this pathway remain to be fully elucidated.

Future research should focus on:

  • Complete pathway elucidation: Identifying all the enzymes involved in the conversion of the initial diterpene skeletons to the final, highly decorated C19-diterpenoid alkaloids.

  • Quantitative characterization: Determining the kinetic parameters of all enzymes in the pathway to create a comprehensive model of its regulation and flux.

  • Regulatory mechanisms: Understanding how the expression of biosynthetic genes is regulated at the transcriptional and post-transcriptional levels.

  • Metabolic engineering: Utilizing the knowledge of the biosynthetic pathway to engineer the production of specific C19-diterpenoid alkaloids with therapeutic potential in microbial or plant-based systems.

The in-depth understanding of the C19-diterpenoid alkaloid biosynthetic pathway not only provides fundamental insights into plant specialized metabolism but also opens up new avenues for the sustainable production of these valuable and complex molecules for pharmaceutical applications.

References

In-Depth Technical Guide to 14-O-acetylneoline: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-acetylneoline is a diterpenoid alkaloid isolated from the roots of Aconitum laciniatum, a plant used in traditional Bhutanese medicine. It is a derivative of the more widely known aconitane alkaloid, neoline. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

While extensive data on this compound is still emerging, this section summarizes the available information. For comparative purposes, properties of the parent compound, neoline, are also provided.

Table 1: Physical and Chemical Properties of this compound and Neoline
PropertyThis compoundNeoline
Molecular Formula C26H41NO7C24H39NO6
Molecular Weight 479.6 g/mol 437.6 g/mol
Appearance White amorphous powderPowder
Melting Point Not Reported153-154 °C
Solubility Not ReportedSoluble in organic solvents, less soluble in water.
Specific Rotation Not ReportedNot Reported

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
12.88d8.5
22.25m
33.05m
52.01d6.0
64.01t6.0
72.15m
92.58dd7.0, 6.0
102.10d7.0
113.45s
132.75d7.5
144.85d5.0
152.05m
163.85dd8.5, 7.0
172.45d6.0
192.40, 2.95m
201.05t7.0
OMe-63.30s
OMe-163.35s
OAc-142.08s

Data extrapolated from related compounds and requires experimental verification.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Positionδ (ppm)Positionδ (ppm)
184.11150.5
226.51245.8
334.81345.2
439.11475.5
549.01537.8
682.81682.5
745.11761.5
877.51953.5
949.52013.5
1042.0OMe-656.3
OMe-1658.0OAc-14 (C=O)170.5
OAc-14 (CH₃)21.4

Data extrapolated from related compounds and requires experimental verification.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition of this compound.

  • HR-ESI-MS: m/z [M+H]⁺ calculated for C₂₆H₄₂NO₇⁺, found [value to be inserted from experimental data].

Infrared Spectroscopy

The infrared (IR) spectrum provides information about the functional groups present in the molecule.

  • IR (KBr) νₘₐₓ cm⁻¹: Key absorptions are expected for hydroxyl (-OH), ester carbonyl (C=O), and C-O bonds.

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound.

Isolation of this compound from Aconitum laciniatum

The isolation of this compound is based on the procedure described by Wangchuk et al. (2015).

Workflow for the Isolation of this compound

Isolation_Workflow Start Dried and powdered roots of Aconitum laciniatum Extraction Maceration with Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration AcidBase Acid-Base Partitioning Filtration->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography GradientElution Gradient Elution (Hexane-Ethyl Acetate) ColumnChromatography->GradientElution Fractions Collection of Fractions GradientElution->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative TLC or HPLC TLC->Purification Compound This compound Purification->Compound

Caption: Workflow for the isolation of this compound.

Detailed Protocol:

  • Extraction: The air-dried and powdered roots of Aconitum laciniatum are macerated with methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different alkaloid components.

  • Fraction Analysis and Purification: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods.

Workflow for Structure Elucidation

Structure_Elucidation IsolatedCompound Pure this compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) IsolatedCompound->NMR MS Mass Spectrometry (HR-ESI-MS) IsolatedCompound->MS IR Infrared Spectroscopy IsolatedCompound->IR UV UV-Vis Spectroscopy IsolatedCompound->UV Structure Proposed Structure NMR->Structure MS->Structure IR->Structure UV->Structure

Caption: Spectroscopic workflow for structure elucidation.

Detailed Methodologies:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to assign the complete structure.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of the molecule.

  • Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded to determine the absorption characteristics of the compound in the ultraviolet and visible regions.

Biological Activity and Signaling Pathways

Preliminary studies have indicated that this compound possesses anti-inflammatory properties. Specifically, it has been shown to mitigate inflammation in a murine model of ulcerative colitis. The proposed mechanism involves the modulation of inflammatory signaling pathways.

Simplified Representation of a Potential Anti-Inflammatory Signaling Pathway

Signaling_Pathway InflammatoryStimulus Inflammatory Stimulus NFkB_Activation NF-κB Activation InflammatoryStimulus->NFkB_Activation ProinflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Activation->ProinflammatoryCytokines Acetylneoline This compound Acetylneoline->NFkB_Activation Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

This diagram illustrates a plausible mechanism where this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response. Further research is required to fully elucidate the precise molecular targets and signaling cascades involved.

Conclusion

This compound is a promising natural product with demonstrated biological activity. This technical guide provides a foundational summary of its physicochemical properties and the experimental methodologies for its study. As research into this compound and other related diterpenoid alkaloids continues, a more complete understanding of their therapeutic potential will undoubtedly emerge. The data and protocols presented herein are intended to facilitate these future investigations.

The Enduring Enigma of Monkshood: A Technical Guide to the Discovery and History of Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, has captivated human interest for centuries, holding a dual identity as both a potent poison and a valuable medicinal herb. The source of this profound biological activity lies in a complex class of norditerpenoid alkaloids. This technical guide provides an in-depth exploration of the discovery and history of these fascinating compounds, detailing the evolution of their extraction and analytical methodologies, summarizing key quantitative data, and visualizing the intricate signaling pathways they modulate.

A Poisonous Past and a Medicinal Future: A Historical Overview

The use of Aconitum species dates back to ancient times, where they were notoriously employed as arrow poisons and for nefarious purposes[1]. In traditional medicine systems, particularly in Asia, processed Aconitum roots have been used for their analgesic and anti-inflammatory properties[2]. The scientific journey to understand these potent natural products began in the 19th century.

A pivotal moment in the history of Aconitum chemistry was the first isolation of the crystalline alkaloid aconitine from Aconitum napellus in 1833 by German pharmacist P.L. Geiger[3]. This discovery marked the beginning of a long and challenging endeavor to unravel the chemical secrets of this complex genus. Throughout the late 19th and early 20th centuries, chemists painstakingly isolated and characterized a host of other alkaloids. Notable milestones include the work of Alder Wright and A.P. Luff in the late 1800s on the hydrolysis products of aconitine, and the systematic investigations of Aconitum alkaloids initiated by Jacobs in 1936[4]. The complex chemical structure of aconitine was finally elucidated in 1959, a testament to the advancements in analytical chemistry[3].

The timeline below highlights some of the key discoveries in the history of aconitum alkaloids:

  • Ancient Times: Use of Aconitum as a poison in hunting and warfare is documented in Greek and Roman literature[1].

  • Traditional Medicine: Long-standing use of processed Aconitum roots in traditional Chinese and Ayurvedic medicine for various ailments.

  • 1833: P.L. Geiger isolates crystalline aconitine from Aconitum napellus[3].

  • Late 19th Century: Wright and Luff investigate the hydrolysis products of aconitine, identifying aconine and benzoic acid.

  • 1905: Dunstan and his collaborators discover indaconitine and bikhaconitine.

  • 1936: Jacobs begins his systematic investigation of Aconitum alkaloids.

  • 1959: The complete chemical structure of aconitine is elucidated[3].

  • Late 20th - 21st Century: Advancements in chromatographic and spectroscopic techniques lead to the isolation and identification of hundreds of new aconitum alkaloids and a deeper understanding of their pharmacological actions.

From Crude Extracts to Pure Compounds: The Evolution of Experimental Protocols

The methods for extracting, isolating, and analyzing aconitum alkaloids have evolved dramatically, mirroring the broader advancements in analytical chemistry.

Historical Extraction and Isolation Methods

Early methods for extracting aconitine were rudimentary and often yielded impure products. A common approach involved:

  • Maceration: The powdered root of Aconitum was macerated in ethanol, sometimes with the addition of tartaric acid to aid in alkaloid extraction[4].

  • Solvent Extraction: The resulting tincture was then subjected to a series of liquid-liquid extractions using solvents like ether to separate the alkaloids from other plant constituents.

  • Precipitation: The crude alkaloid mixture was often precipitated from solution by the addition of a base, such as ammonia.

  • Crystallization: The final step involved repeated crystallization to obtain a more purified form of the alkaloid.

These early methods were often inefficient and lacked the specificity to separate the complex mixture of alkaloids present in the plant.

Modern Extraction and Isolation Techniques

Modern approaches utilize more sophisticated and efficient techniques to isolate and purify aconitum alkaloids:

  • Ultrasonic or Microwave-Assisted Extraction: These methods use sound waves or microwaves to disrupt the plant cell walls, leading to more efficient extraction of alkaloids into the solvent.

  • Supercritical Fluid Extraction: This technique uses a supercritical fluid, such as carbon dioxide, as the extraction solvent. It offers the advantage of being non-toxic and easily removable.

  • Chromatographic Purification: This is the cornerstone of modern alkaloid isolation. A variety of chromatographic techniques are employed, including:

    • Column Chromatography: Using stationary phases like silica gel or alumina to separate alkaloids based on their polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique that allows for the separation and collection of individual alkaloids in high purity.

    • Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause degradation of the alkaloids.

The Progression of Analytical Methods

The analytical techniques used to identify and quantify aconitum alkaloids have also seen remarkable progress:

  • Early 20th Century: Primarily relied on colorimetric assays and titration methods, which lacked specificity and could not distinguish between different alkaloids.

  • Mid-20th Century: The advent of Thin-Layer Chromatography (TLC) provided a simple and rapid method for the qualitative analysis of alkaloid mixtures.

  • Late 20th Century: Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection became the workhorses for the separation and quantification of aconitum alkaloids. Early HPLC methods often used normal-phase columns and less sophisticated solvent systems.

  • Present Day: Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is the state-of-the-art technique. It offers unparalleled sensitivity, selectivity, and speed, allowing for the simultaneous identification and quantification of a wide range of aconitum alkaloids in complex matrices.

The following is a generalized protocol based on modern analytical practices:

  • Sample Preparation:

    • The dried and powdered plant material is accurately weighed.

    • Extraction is performed with a suitable solvent system (e.g., methanol/water with a small amount of acid or base) using ultrasonication or other advanced extraction techniques.

    • The extract is filtered and then diluted to an appropriate concentration for analysis.

    • For biological samples (e.g., plasma, urine), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.

  • UPLC Conditions:

    • Column: A sub-2 µm particle size reversed-phase column (e.g., C18) is commonly used for high-resolution separation.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for UPLC systems.

    • Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

  • MS/MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is most commonly used for the analysis of aconitum alkaloids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each target alkaloid.

    • Ion Source Parameters: Parameters such as capillary voltage, cone voltage, and gas flows are optimized to achieve the best signal for the target analytes.

Quantitative Data on Aconitum Alkaloids

The following tables summarize key quantitative data for some of the most well-studied aconitum alkaloids.

Table 1: Physicochemical Properties of Major Aconitum Alkaloids
AlkaloidChemical FormulaMolar Mass ( g/mol )Melting Point (°C)
AconitineC₃₄H₄₇NO₁₁645.74204
MesaconitineC₃₃H₄₅NO₁₁631.71208-209
HypaconitineC₃₃H₄₅NO₁₀615.71202-203
JesaconitineC₃₅H₄₉NO₁₂675.76197-198
LappaconitineC₃₂H₄₄N₂O₈584.70223-226
Table 2: Toxicity of Major Aconitum Alkaloids (LD₅₀ in Mice)
AlkaloidRoute of AdministrationLD₅₀ (mg/kg)Reference
AconitineIntravenous0.12[5]
AconitineOral1.8[5]
MesaconitineIntraperitoneal0.32[5]
HypaconitineIntraperitoneal1.9[5]
JesaconitineSubcutaneous0.24[5]
Table 3: Aconitine Content in Various Aconitum Species
SpeciesPlant PartAconitine Content (mg/g)Extraction Method
Aconitum napellusTuber0.3 - 2.0Ethanol Extraction
Aconitum carmichaeliiTuber0.1 - 0.5Methanol Extraction
Aconitum kusnezoffiiTuber0.4 - 1.2HPLC Quantification
Aconitum chasmanthumTuber4.8HPLC Quantification

Note: The content of alkaloids can vary significantly depending on the species, geographical location, time of harvest, and the specific analytical method used.

Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows

The toxicity and therapeutic effects of aconitum alkaloids are primarily mediated through their interaction with voltage-gated sodium channels (VGSCs). The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for alkaloid discovery.

G Figure 1: Aconitine's Action on Voltage-Gated Sodium Channels Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to site 2 Na_influx Persistent Na+ Influx VGSC->Na_influx Prevents inactivation Depolarization Prolonged Membrane Depolarization Na_influx->Depolarization Ca_overload Intracellular Ca2+ Overload Depolarization->Ca_overload via reverse mode of Na+/Ca2+ exchanger Neurotoxicity Neurotoxicity (e.g., Paresthesia, Paralysis) Depolarization->Neurotoxicity Cardiotoxicity Cardiotoxicity (e.g., Arrhythmias, Fibrillation) Ca_overload->Cardiotoxicity

Figure 1: Aconitine's Action on Voltage-Gated Sodium Channels

G Figure 2: General Workflow for the Discovery of Aconitum Alkaloids Plant_Material Aconitum Plant Material (e.g., Roots) Extraction Extraction (e.g., Maceration, UAE) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., CC) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation & Purification (e.g., Prep-HPLC) Fractions->Isolation Pure_Alkaloid Pure Alkaloid Isolation->Pure_Alkaloid Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Alkaloid->Structure_Elucidation Bioactivity Bioactivity Screening (e.g., in vitro, in vivo) Pure_Alkaloid->Bioactivity New_Alkaloid Novel Bioactive Alkaloid Structure_Elucidation->New_Alkaloid Bioactivity->New_Alkaloid

Figure 2: General Workflow for the Discovery of Aconitum Alkaloids

Conclusion

The journey of discovery for aconitum alkaloids is a compelling narrative of scientific advancement, from their historical use as poisons to their modern investigation as potential therapeutic agents. The development of sophisticated analytical techniques has been instrumental in isolating and characterizing these complex molecules, paving the way for a deeper understanding of their mechanisms of action. While the inherent toxicity of many aconitum alkaloids presents a significant challenge for drug development, ongoing research into their structure-activity relationships and the exploration of less toxic derivatives hold promise for harnessing their potent biological activities for medicinal purposes. This guide serves as a comprehensive resource for researchers dedicated to unlocking the full potential of these remarkable natural products.

References

The Biological Activity of 14-O-acetylneoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on 14-O-acetylneoline is limited in publicly available scientific literature, this technical guide synthesizes the known biological activities, mechanisms of action, and relevant experimental protocols for its parent compound, neoline. Neoline, a diterpenoid alkaloid from Aconitum species, has demonstrated significant analgesic properties, primarily through the inhibition of the Nav1.7 voltage-gated sodium channel. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and potential signaling pathways associated with neoline, offering a foundational understanding for future research into this compound and related compounds. The potential influence of the 14-O-acetyl group on the bioactivity and toxicity profile of neoline is also discussed.

Introduction

Diterpenoid alkaloids, isolated from plants of the Aconitum and Delphinium genera, are renowned for their potent and diverse biological activities. These compounds have been utilized in traditional medicine for centuries for their analgesic, anti-inflammatory, and cardiotonic effects. However, their therapeutic application is often limited by a narrow therapeutic window and significant toxicity. Neoline is a C19-diterpenoid alkaloid that serves as the structural backbone for many more complex and often more toxic aconite alkaloids. The acetylation of neoline at the C-14 position to form this compound likely modifies its pharmacological profile. Understanding the biological activity of neoline is a critical first step in predicting the potential therapeutic applications and toxicological risks of its acetylated derivative.

Biological Activity of Neoline

The primary and most well-documented biological activity of neoline is its analgesic effect, particularly in the context of neuropathic and diabetic pain.

Analgesic Activity

Studies have shown that neoline can significantly ameliorate mechanical hyperalgesia in animal models of diabetic and chemotherapy-induced peripheral neuropathy.[1][2] This suggests its potential as a therapeutic agent for chronic pain conditions that are often refractory to conventional treatments.

Mechanism of Action

The analgesic effects of neoline are attributed to its interaction with voltage-gated sodium channels, specifically the Nav1.7 subtype.

Inhibition of Nav1.7 Voltage-Gated Sodium Channels

Neoline has been identified as an inhibitor of the Nav1.7 voltage-gated sodium channel.[1][2] The Nav1.7 channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of nociceptive signals.[3] Gain-of-function mutations in the gene encoding Nav1.7 (SCN9A) lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.[3] This genetic validation makes Nav1.7 a prime target for the development of novel analgesics. Neoline's ability to inhibit this channel provides a clear mechanism for its observed analgesic properties.

Quantitative Data

The following table summarizes the key quantitative data regarding the biological activity of neoline.

ParameterValueSpecies/Cell LineExperimental ModelReference
IC50 (Nav1.7 Inhibition) 25.8 nMHEK293 cells expressing human Nav1.7Whole-cell patch clamp[2]
Effective Dose (Analgesia) 1 - 10 mg/kg (s.c.)MiceDiabetic neuropathy model (mechanical hyperalgesia)[2]
Effective Dose (Analgesia) 10 mg/kg/day (s.c.) for 10 daysMiceOxaliplatin-induced peripheral neuropathy[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of neoline.

Whole-Cell Patch Clamp for Nav1.7 Inhibition

This electrophysiological technique is used to measure the ion currents flowing through the Nav1.7 channels in real-time and to assess the inhibitory effect of a compound.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human SCN9A gene (encoding Nav1.7).[1][4][5]

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., Geneticin) to maintain the expression of the Nav1.7 channel.[1]

  • Electrophysiology:

    • Cells are dissociated and plated onto glass coverslips.

    • A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured by applying gentle suction, establishing the "whole-cell" configuration, which allows for the measurement of currents across the entire cell membrane.

    • Voltage protocols are applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing it to various test potentials (e.g., -60 mV to +50 mV) to activate the channels.[6]

    • The compound of interest (e.g., neoline) is applied to the bath solution, and the resulting change in the Nav1.7 current is measured to determine the extent of inhibition.

    • The concentration of the compound is varied to generate a dose-response curve and calculate the IC50 value.[7]

Mouse Model of Diabetic Neuropathy and Assessment of Mechanical Hyperalgesia

This in vivo model is used to evaluate the analgesic efficacy of a compound in a disease-relevant context.

  • Induction of Diabetes: Diabetes is typically induced in mice (e.g., C57BL/6 strain) by a single high-dose or multiple low-doses of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.[8][9] Blood glucose levels are monitored to confirm the diabetic state.

  • Assessment of Mechanical Hyperalgesia:

    • The von Frey filament test is commonly used to measure the mechanical withdrawal threshold.[8][9][10]

    • Mice are placed on an elevated mesh platform.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The threshold is determined as the filament of the lowest force that elicits a paw withdrawal response.

    • A decrease in the withdrawal threshold in diabetic mice compared to control mice indicates mechanical hyperalgesia.

    • The test compound is administered (e.g., subcutaneously), and the withdrawal threshold is measured at different time points to assess the analgesic effect. An increase in the withdrawal threshold after treatment indicates a reduction in pain sensitivity.[11]

Signaling Pathways

While the primary mechanism of action of neoline is the direct inhibition of the Nav1.7 ion channel, the downstream consequences of this inhibition can modulate various intracellular signaling pathways. The precise pathways affected by neoline have not been extensively studied; however, based on the known roles of Nav1.7 and ion flux in cellular signaling, the following pathways are of potential relevance.

Signaling_Pathway Gene_Expression Gene_Expression Gene_Expression_Node Gene_Expression_Node

Caption: Putative signaling pathways modulated by neoline's inhibition of Nav1.7.

Experimental_Workflow

Caption: Experimental workflow for characterizing the bioactivity of neoline.

Discussion: The Role of 14-O-acetylation

The presence of a 14-O-acetyl group in this compound is expected to alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, neoline. In the context of Aconitum alkaloids, the ester groups, particularly at the C-8 and C-14 positions, are known to be critical for toxicity. The hydrolysis of these ester groups generally leads to a significant reduction in toxicity. Therefore, it is plausible that this compound may exhibit a different toxicity profile compared to neoline.

Furthermore, the acetyl group could influence the compound's ability to cross the blood-brain barrier and its affinity for the Nav1.7 channel. Further research is required to elucidate the precise impact of this structural modification on the biological activity of neoline.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the well-characterized analgesic properties and Nav1.7 inhibitory mechanism of its parent compound, neoline, provide a strong foundation for future investigations. The data and protocols summarized in this technical guide offer a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related diterpenoid alkaloids. Future studies should focus on the direct characterization of this compound to determine its potency, selectivity, and toxicity profile, thereby clarifying its potential as a novel analgesic agent.

References

Toxicological Profile of 14-O-acetylneoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological studies or data for 14-O-acetylneoline were found in a comprehensive search of scientific literature and databases. Therefore, this document provides a toxicological profile based on its parent compound, neoline, and structurally related, well-studied C19-diterpenoid alkaloids from the Aconitum species, such as aconitine, mesaconitine, and hypaconitine. The information presented herein should be considered analogous and may not be fully representative of the specific toxicity of this compound.

Introduction

This compound is a diterpenoid alkaloid. It belongs to the C19-diterpenoid alkaloid class, which are characteristic constituents of plants from the Aconitum and Delphinium genera. Many of these alkaloids are known for their potent biological activities, including significant toxicity. The toxicological properties of this class of compounds are primarily attributed to their interaction with voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity. This guide summarizes the available toxicological data for closely related compounds to infer a potential toxicological profile for this compound.

Quantitative Toxicity Data

The acute toxicity of Aconitum alkaloids is well-documented for several key compounds. The following tables summarize the available median lethal dose (LD50) values for alkaloids structurally related to this compound.

Table 1: Acute Toxicity of Mesaconitine in Mice

Route of AdministrationLD50 (mg/kg)Reference
Oral1.9[1]
Intravenous0.085[2]
Intraperitoneal0.213[2]
Subcutaneous0.204[2]

Table 2: Acute Toxicity of Hypaconitine in Mice

Route of AdministrationLD50 (mg/kg)Reference
Subcutaneous1.9[3]

Table 3: Acute Toxicity of Aconitine in Mice

Route of AdministrationLD50/LDLo (mg/kg)DetailsReference
Oral1 (LDLo)Convulsions, arrhythmias, diarrhea[4]
Intraperitoneal0.100 (LDLo)Lethal dose value[4]

LDLo: Lowest published lethal dose.

Mechanism of Toxicity

The primary mechanism of toxicity for the highly toxic diester-diterpenoid alkaloids (DDAs) from Aconitum species, such as aconitine, is their action on voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium, nerves, and muscles.[5][6] These alkaloids bind to site 2 of the alpha-subunit of the sodium channel, which leads to a persistent activation of these channels by inhibiting their inactivation.[7][8]

This sustained sodium influx leads to a cascade of downstream effects, including:

  • Cardiotoxicity: Prolonged depolarization of cardiomyocytes disrupts the normal cardiac rhythm, leading to arrhythmias such as ventricular tachycardia and fibrillation, which are often the cause of death in aconite poisoning.[5][9] This is further exacerbated by a subsequent intracellular calcium overload.[10]

  • Neurotoxicity: Persistent neuronal depolarization can lead to symptoms like paresthesia, numbness, and muscle weakness.[5] In severe cases, it can result in convulsions and respiratory paralysis.[9]

Neoline and its derivatives, while generally less toxic than the diester-diterpenoid alkaloids due to the absence of the ester groups, are also known to interact with sodium channels.[11][12]

Toxicokinetics

Aconitum alkaloids are rapidly absorbed after oral ingestion, with symptoms of poisoning appearing within minutes to a couple of hours.[9] They are distributed to various organs, with higher concentrations found in the liver, kidney, and heart.[9] The metabolism of these alkaloids primarily occurs in the liver, involving cytochrome P450 enzymes.[4]

Clinical Manifestations of Toxicity

Poisoning with Aconitum alkaloids presents with a combination of neurological, cardiovascular, and gastrointestinal symptoms.[5]

  • Neurological: Paresthesia and numbness, particularly of the face, perioral area, and limbs, are common early symptoms. Muscle weakness can also occur.[13]

  • Cardiovascular: Hypotension, palpitations, chest pain, and a variety of arrhythmias including bradycardia, tachycardia, and ventricular fibrillation are characteristic features.[5]

  • Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea are frequently observed.[13]

Experimental Protocols

6.1. Determination of Acute Toxicity (LD50)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following is a general protocol based on the "up-and-down" procedure, which is designed to reduce the number of animals required.[14]

  • Animals: Healthy, young adult mice (e.g., BALB/c or ICR strain), weighing between 18-22 g, are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Test Substance Administration: The test compound is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80). The substance is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Procedure:

    • A starting dose is chosen based on available information or preliminary range-finding studies.

    • A single animal is dosed. If the animal survives for a defined period (e.g., 24-48 hours), the next animal receives a higher dose (e.g., by a factor of 1.5). If the animal dies, the next animal receives a lower dose (e.g., by a factor of 0.7).

    • This process is continued until a predetermined number of animals have been tested, and the outcomes (survival or death) are recorded.

    • The LD50 is then calculated using statistical methods such as the Probit analysis or the modified Karber method.[14]

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 24 hours and then daily for up to 14 days.

6.2. Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. The following is a general protocol for assessing the cytotoxicity of a compound on a cell line (e.g., H9c2 cardiomyocytes or HT22 neuronal cells).[5][13]

  • Cell Culture: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 12-24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 hours).

  • Assay:

    • After the incubation period, 10 µL of the CCK-8 solution is added to each well.

    • The plate is incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

6.3. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is another method to assess cytotoxicity by measuring the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[13]

  • Cell Culture and Treatment: Similar to the CCK-8 assay, cells are seeded and treated with the test compound.

  • Assay:

    • After treatment, the cell culture supernatant is collected.

    • The LDH activity in the supernatant is measured using a commercially available LDH assay kit according to the manufacturer's instructions. This typically involves a colorimetric reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.

    • The absorbance is measured at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells.

Signaling Pathways and Visualizations

The toxicity of Aconitum alkaloids involves the modulation of several key signaling pathways. The following diagrams illustrate these pathways.

7.1. Aconitine-Induced Cardiotoxicity via Sodium and Calcium Channel Dysregulation

Caption: Aconitine induces cardiotoxicity by persistently activating VGSCs, leading to Ca2+ overload and apoptosis.

7.2. Aconitine-Induced Inflammatory Signaling in Cardiomyocytes

Caption: Aconitine promotes cardiomyocyte apoptosis via TNF-α and NLRP3 inflammasome activation.

Conclusion

While direct toxicological data for this compound is not available, the extensive information on its parent compound, neoline, and other structurally similar Aconitum alkaloids provides a strong basis for inferring its potential toxicity. It is highly probable that this compound exhibits cardiotoxic and neurotoxic properties, primarily through the modulation of voltage-gated sodium channels. The acetylation at the 14-O position may influence its potency and toxicokinetics compared to neoline. Any research or handling of this compound should be conducted with extreme caution, assuming a high degree of toxicity. Further toxicological studies are necessary to definitively characterize the safety profile of this compound.

References

An In-depth Technical Guide to the Known Derivatives of Neoline and Their Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoline, a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, serves as a pivotal scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a range of significant biological activities, including potent analgesic, anti-inflammatory, and cytotoxic effects. The principal mechanism underlying the analgesic properties of neoline involves the targeted inhibition of the voltage-gated sodium channel Nav1.7, a key player in nociceptive signaling pathways. This technical guide provides a comprehensive overview of the known derivatives of neoline, their biological functions, and the experimental methodologies used for their evaluation. Quantitative data on the biological activities of these compounds are presented, along with detailed protocols for key assays. Furthermore, this guide illustrates the relevant signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and research logistics.

Introduction to Neoline

Neoline is a naturally occurring diterpenoid alkaloid characterized by a complex polycyclic structure. As a member of the C19-diterpenoid alkaloid family, it is a prominent constituent of various Aconitum species, which have a long history of use in traditional medicine. The intricate stereochemistry of neoline has made it a challenging but attractive target for synthetic and medicinal chemists. Research has increasingly focused on modifying the neoline core to enhance its therapeutic properties while mitigating its inherent toxicity. The primary biological activities of neoline and its derivatives that have garnered significant scientific interest are its analgesic, anti-inflammatory, and cytotoxic potentials.

Biological Functions of Neoline and Its Derivatives

The pharmacological effects of neoline derivatives are diverse, with the most pronounced activities being in the domains of pain management, inflammation, and oncology.

Analgesic Activity

The analgesic effects of neoline and its derivatives are primarily attributed to their interaction with voltage-gated sodium channels, particularly Nav1.7. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.

Mechanism of Action: Neoline acts as an inhibitor of the Nav1.7 channel. By blocking this channel, neoline reduces the excitability of nociceptive neurons, thereby dampening the propagation of pain signals to the central nervous system. This targeted action makes neoline and its derivatives promising candidates for the development of novel, non-opioid analgesics for chronic pain conditions.

Anti-inflammatory Activity

Several diterpenoid alkaloids, including derivatives of neoline, have demonstrated significant anti-inflammatory properties. This activity is often evaluated by measuring the inhibition of pro-inflammatory mediators.

Mechanism of Action: The anti-inflammatory effects of these compounds are linked to the suppression of inflammatory pathways. One key mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS). Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a key therapeutic strategy.

Cytotoxic Activity

The complex molecular architecture of diterpenoid alkaloids has also led to the investigation of their potential as anticancer agents. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines.

Mechanism of Action: The cytotoxic effects of these compounds are often evaluated using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The specific molecular targets for the cytotoxic activity of many neoline derivatives are still under active investigation.

Quantitative Data on Neoline Derivatives

The following tables summarize the available quantitative data for neoline and its derivatives, focusing on their Nav1.7 inhibitory and cytotoxic activities. Due to the limited availability of extensive quantitative data specifically for a wide range of neoline derivatives in the public domain, the tables also include data for other relevant Nav1.7 inhibitors to provide context for potency.

Table 1: Nav1.7 Inhibitory Activity of Selected Compounds

CompoundTypeIC50 (µM)Cell Line/Assay Condition
QLS-81Ralfinamide Derivative3.5 ± 1.5HEK293 cells expressing Nav1.7
RalfinamideParent Compound37.1 ± 2.9HEK293 cells expressing Nav1.7
PF-05089771Aryl Sulfonamide0.011HEK293 cells expressing Nav1.7

Data sourced from multiple studies on Nav1.7 inhibitors, highlighting the potency of compounds targeting this channel. Specific IC50 values for a broad range of neoline derivatives are not widely reported.

Table 2: Cytotoxic Activity of Selected Diterpenoid Alkaloids and Other Compounds

CompoundCell LineIC50 (µM)
Compound 6h (cyclopenta[b]quinoline derivative)Raji82.0
Compound 6h (cyclopenta[b]quinoline derivative)HeLa24.4
Compound 7f (cyclopenta[b]quinoline derivative)HeLa84.0
Compound 11x (quinoline derivative)HCT-1162.56
Compound 11x (quinoline derivative)A27803.46
Compound 11x (quinoline derivative)HeLa2.71

Note: The IC50 values presented are for various quinoline and diterpenoid alkaloid derivatives to illustrate the range of cytotoxic potencies observed in related compound classes, as extensive data for neoline derivatives is limited.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Neoline's Analgesic Action

Neoline's primary analgesic effect is mediated through the inhibition of the Nav1.7 channel in dorsal root ganglion (DRG) neurons. This inhibition leads to a cascade of downstream effects, including the modulation of the endogenous opioid system.

Neoline_Signaling_Pathway Neoline Neoline Derivative Nav17 Nav1.7 Channel (in DRG Neuron) Neoline->Nav17 Inhibits Neuron_Excitability Decreased Neuronal Excitability Nav17->Neuron_Excitability Opioid_System Endogenous Opioid System Modulation Nav17->Opioid_System Downstream Effect Pain_Signal Reduced Pain Signal Transmission Neuron_Excitability->Pain_Signal Analgesia Analgesic Effect Pain_Signal->Analgesia Penk_mRNA Increased Penk mRNA Opioid_System->Penk_mRNA Penk_mRNA->Analgesia Contributes to

Neoline's Analgesic Signaling Pathway
Experimental Workflow for Assessing Analgesic Activity

A typical workflow to evaluate the analgesic potential of a neoline derivative involves a series of in vivo and in vitro experiments.

Analgesic_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Mechanistic Studies cluster_data Data Analysis Animal_Model Induce Neuropathic Pain in Mice (e.g., SNI) Drug_Admin Administer Neoline Derivative Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (Hot Plate, von Frey) Drug_Admin->Behavioral_Test Analyze Analyze Behavioral Data and Electrophysiology Results Behavioral_Test->Analyze Cell_Culture HEK293 Cells Expressing Human Nav1.7 Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp IC50_Det Determine IC50 for Nav1.7 Inhibition Patch_Clamp->IC50_Det IC50_Det->Analyze SAR Establish Structure-Activity Relationship (SAR) Analyze->SAR

Workflow for Analgesic Activity Assessment

Detailed Experimental Protocols

Hot Plate Test for Thermal Analgesia

This protocol assesses the central analgesic activity of a compound by measuring the latency of a mouse's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent glass cylinder to confine the mouse on the hot plate.

  • Test compound (neoline derivative) and vehicle control.

  • Positive control (e.g., morphine).

  • Male Swiss albino mice (20-25 g).

Procedure:

  • Acclimatize the mice to the laboratory environment for at least one week.

  • Maintain the hot plate temperature at a constant 55 ± 0.5°C.

  • Divide the mice into groups (vehicle, positive control, and different doses of the test compound).

  • Administer the vehicle, positive control, or test compound to the respective groups (e.g., intraperitoneally or orally).

  • At predetermined time points (e.g., 30, 60, and 90 minutes post-administration), place each mouse individually on the hot plate and start a stopwatch.

  • Observe the mouse for nociceptive responses, such as licking of the hind paw or jumping.

  • Record the latency time to the first nociceptive response.

  • To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.

  • An increase in the latency time compared to the vehicle control group indicates an analgesic effect.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Lipopolysaccharide (LPS).

  • Test compound (neoline derivative).

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • 96-well culture plates.

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 100 µL of the cell culture medium from each well.

  • Add 100 µL of Griess reagent to the collected medium.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the amount of nitrite (a stable metabolite of NO) using a sodium nitrite standard curve.

  • A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production and anti-inflammatory activity.

Cell Viability (MTT) Assay for Cytotoxicity

This colorimetric assay assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7).

  • Complete growth medium.

  • Test compound (neoline derivative).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Conclusion

Neoline and its derivatives represent a promising class of natural product-based compounds with significant therapeutic potential, particularly in the fields of analgesia and anti-inflammatory medicine. Their ability to selectively target the Nav1.7 sodium channel provides a strong rationale for their development as novel pain therapeutics. While the exploration of their cytotoxic activities is still in its early stages, the structural complexity of the neoline scaffold offers a rich platform for the design and synthesis of new anticancer agents. Further research is warranted to fully elucidate the structure-activity relationships of a broader range of neoline derivatives and to conduct more extensive preclinical and clinical evaluations. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this fascinating class of molecules.

Methodological & Application

Application Notes and Protocols for the Extraction of 14-O-acetylneoline from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-acetylneoline is a diterpenoid alkaloid that has garnered significant interest within the scientific community for its potential therapeutic properties. Notably, it has demonstrated anti-inflammatory effects, showing promise in models of ulcerative colitis.[1][2] This compound is naturally found in plants of the Aconitum genus, a group of flowering plants belonging to the Ranunculaceae family. Species such as Aconitum laciniatum are known sources of this compound and other related alkaloids.[1][2][3] The extraction and purification of this compound from its natural plant source is a critical first step for further pharmacological investigation and potential drug development.

This document provides detailed application notes and a comprehensive experimental protocol for the extraction and isolation of this compound from plant material, primarily focusing on the methods used for Aconitum laciniatum.

Data Presentation

Plant MaterialInitial Dry WeightExtraction SolventCrude ExtractYield (g)
Aconitum laciniatum roots500 gMethanolTotal Methanolic Extract35.0
Aconitum laciniatum roots500 gDichloromethaneDichloromethane Fraction (DCM-1)6.2
Aconitum laciniatum roots500 gDichloromethaneBasic Dichloromethane Fraction (DCM-2)2.4

Experimental Protocols

The following protocol is a detailed methodology for the extraction and isolation of this compound from the roots of Aconitum laciniatum. This protocol is based on established phytochemical isolation techniques for diterpenoid alkaloids.

Materials and Equipment:

  • Dried and powdered roots of Aconitum laciniatum

  • Methanol (analytical grade)

  • Dichloromethane (DCM, analytical grade)

  • Hydrochloric acid (HCl), 2M

  • Ammonia solution (NH₄OH)

  • Ethyl acetate (EtOAc, analytical grade)

  • n-Butanol (analytical grade)

  • Silica gel (Merck Kieselgel 60 PF) for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glass chromatography columns

  • Standard laboratory glassware (beakers, flasks, separating funnels)

  • pH meter or pH indicator strips

  • Deuterated solvents (e.g., CDCl₃ or CD₃OD) for NMR analysis

  • HPLC system for purity analysis

  • Mass spectrometer for structural confirmation

Protocol:

Part 1: Extraction and Initial Fractionation

  • Maceration:

    • Take 500 g of dried, powdered roots of Aconitum laciniatum.

    • Macerate the powdered root material with 3 L of methanol for 48 hours at room temperature.

    • Repeat the maceration process five times to ensure exhaustive extraction.

    • Combine all the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanolic extract (approximately 35 g).

  • Acid-Base Liquid-Liquid Extraction:

    • Suspend the crude methanolic extract in 2M hydrochloric acid.

    • Extract the acidic solution with dichloromethane (DCM) to remove neutral and weakly basic compounds. This DCM fraction is labeled DCM-1 (approximately 6.2 g).

    • Basify the remaining aqueous layer with ammonia solution to a pH of approximately 9-10.

    • Extract the basified aqueous solution with dichloromethane. This will extract the basic alkaloids. This DCM fraction is labeled DCM-2 (approximately 2.4 g).[3]

    • The remaining aqueous layer can be further extracted with ethyl acetate and n-butanol to isolate compounds of varying polarities, though this compound is expected to be in the DCM-2 fraction.

Part 2: Chromatographic Purification

  • Silica Gel Column Chromatography of DCM-2 Fraction:

    • Prepare a silica gel column using Merck Kieselgel 60 PF.

    • Adsorb the DCM-2 crude extract (2.4 g) onto a small amount of silica gel.

    • Load the adsorbed sample onto the prepared column.

    • Elute the column with a gradient solvent system of chloroform (CHCl₃) and methanol (MeOH). Start with 100% CHCl₃ and gradually increase the polarity by increasing the percentage of MeOH (e.g., 100:0, 90:10, 80:20, 70:30, 50:50 v/v).[3]

    • Collect fractions of approximately 100 mL each.

  • Fraction Analysis and Further Purification:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC). Visualize the spots under UV light and/or by using a suitable staining reagent.

    • Combine fractions that show similar TLC profiles.

    • One of the combined fractions, typically eluted with a solvent system of MeOH-CHCl₃-NH₄OH (e.g., 2:23:6 drops), will contain this compound.[3]

    • This fraction may appear as a white solid upon solvent evaporation.

  • Crystallization:

    • Further purify the fraction containing this compound by crystallization. A suitable solvent system for crystallization is a mixture of chloroform and methanol.[3]

Part 3: Identification and Characterization

  • Spectroscopic Analysis:

    • Confirm the structure and identity of the isolated compound as this compound using spectroscopic methods.

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) and acquire ¹H-NMR and ¹³C-NMR spectra. The obtained spectroscopic data should be compared with published data for this compound.[3]

    • Further structural confirmation can be achieved using mass spectrometry, which should show a molecular ion peak corresponding to the molecular formula of this compound.[3]

  • Purity Assessment:

    • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

Extraction_Workflow plant_material Dried, Powdered Aconitum laciniatum Roots (500g) maceration Maceration with Methanol (5 x 3L, 48h) plant_material->maceration evaporation1 Evaporation maceration->evaporation1 crude_extract Crude Methanolic Extract (~35g) evaporation1->crude_extract acidification Suspend in 2M HCl crude_extract->acidification dcm_extraction1 DCM Extraction acidification->dcm_extraction1 dcm1_fraction DCM-1 Fraction (~6.2g) (Neutral/Weakly Basic) dcm_extraction1->dcm1_fraction Organic Phase basification Basify with NH4OH (pH 9-10) dcm_extraction1->basification Aqueous Phase dcm_extraction2 DCM Extraction basification->dcm_extraction2 dcm2_fraction DCM-2 Fraction (~2.4g) (Basic Alkaloids) dcm_extraction2->dcm2_fraction Organic Phase column_chromatography Silica Gel Column Chromatography (CHCl3/MeOH gradient) dcm2_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purified_fraction Combined Fractions containing This compound fraction_collection->purified_fraction crystallization Crystallization (CHCl3/MeOH) purified_fraction->crystallization final_product Pure this compound crystallization->final_product analysis Structural Elucidation (NMR, MS) & Purity Check (HPLC) final_product->analysis

Caption: Workflow for the extraction and isolation of this compound.

Logical_Relationship cluster_purification Purification Techniques start Plant Material (Aconitum sp.) extraction Solvent Extraction start->extraction crude_alkaloids Crude Alkaloid Extract extraction->crude_alkaloids purification Purification crude_alkaloids->purification isolated_compound Isolated this compound purification->isolated_compound analysis Analysis isolated_compound->analysis identification Structural Identification (NMR, MS) analysis->identification quantification Purity & Yield Determination (HPLC) analysis->quantification liquid_liquid Liquid-Liquid Extraction column_chrom Column Chromatography crystallization Crystallization

Caption: Logical steps in the isolation and analysis of this compound.

References

Application Note & Protocol: HPLC Analysis of 14-O-acetylneoline

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and protocol for the quantitative analysis of 14-O-acetylneoline, a diterpenoid alkaloid found in plants of the Aconitum species. The method described is based on established High-Performance Liquid Chromatography (HPLC) techniques for the separation and quantification of related aconitum alkaloids. This protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a C19-diterpenoid alkaloid and a member of the aconitum alkaloid family. These compounds are known for their significant physiological and toxicological properties. Accurate and reliable quantification of individual alkaloids like this compound is crucial for the quality control of herbal medicines, toxicological studies, and pharmaceutical research. This application note details a robust HPLC method suitable for the determination of this compound in various sample matrices, including plant extracts and biological samples. The method utilizes a reversed-phase C18 column with UV detection, a common and reliable setup for the analysis of these compounds.[1][2][3][4][5][6]

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a diode-array detector (DAD) or a UV-Vis detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3][4][6]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium bicarbonate or Triethylamine (for mobile phase pH adjustment)

    • Phosphoric acid (for mobile phase pH adjustment)

    • Water (deionized or HPLC grade)

    • This compound reference standard

2.2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound, based on methods for similar aconitum alkaloids.[1][3][4][5][6]

ParameterRecommended Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: AcetonitrileB: Aqueous buffer (e.g., 0.03 M Ammonium Bicarbonate, pH 9.5 or 0.1% Phosphoric acid with 0.1% Triethylamine, pH 3.0)
Elution Mode Gradient elution is often preferred for complex samples to achieve better separation. A typical gradient could be 10-50% A over 40 minutes.[3][4]
Flow Rate 1.0 mL/min
Column Temperature 35 - 45 °C[3][5]
Detection Wavelength 235 - 240 nm[1][4][5]
Injection Volume 10 - 20 µL

2.3. Standard and Sample Preparation

2.3.1. Standard Solution Preparation

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.

2.3.2. Sample Preparation (from Plant Material)

  • Extraction: Accurately weigh about 1.0 g of powdered plant material. Extract with an appropriate solvent, such as an acidic ethanol solution (e.g., ethanol: 0.1 M HCl, 85:15 v/v), using ultrasonication or reflux.[6]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

Method Validation Parameters (General Guidance)

For quantitative analysis, the method should be validated according to standard guidelines. Key validation parameters include:

ParameterDescription
Linearity A linear relationship between the peak area and the concentration of the analyte should be established. A correlation coefficient (r²) > 0.999 is generally considered acceptable.[2][6]
Precision The precision of the method should be assessed by analyzing replicate injections of the same sample (repeatability) and on different days (intermediate precision). RSD values should typically be less than 2%.
Accuracy Accuracy can be determined by recovery studies, where a known amount of the standard is spiked into a sample matrix. Recoveries are often expected to be in the range of 95-105%.[2][6]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. Often determined as a signal-to-noise ratio of 3:1.[6]
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.[6]

Experimental Workflow and Diagrams

4.1. HPLC Analysis Workflow

The logical flow of the HPLC analysis for this compound is depicted in the following diagram.

HPLC_Workflow A Sample Preparation (Extraction, Filtration, Dilution) E Sample Analysis (Injection of Samples) A->E B Standard Preparation (Stock and Working Solutions) D Calibration Curve Generation (Injection of Standards) B->D C HPLC System Setup (Column, Mobile Phase, Method Parameters) C->D C->E G Data Analysis (Peak Integration, Quantification) D->G F Data Acquisition (Chromatogram Recording) E->F F->G H Result Reporting G->H Signaling_Pathway cluster_cell Cell Membrane Na_Channel Voltage-Gated Sodium Channel Effect Altered Ion Flux (Na+ Influx) Na_Channel->Effect Analyte This compound Analyte->Na_Channel Binds to/Modulates Response Cellular Response (e.g., Neurotransmission Modulation) Effect->Response

References

Application Notes and Protocols: The Use of 14-O-acetylneoline in a Murine Model of Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 14-O-acetylneoline, a diterpenoid alkaloid, in a preclinical murine model of colitis. The protocols and data presented are based on existing research and are intended to guide researchers in designing and executing similar studies for the evaluation of potential therapeutic agents for Inflammatory Bowel Disease (IBD).

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. Murine models of colitis are indispensable tools for investigating the pathogenesis of IBD and for the preclinical assessment of novel therapeutics.[1][2][3] this compound, a diterpenoid alkaloid isolated from Aconitum laciniatum, has demonstrated significant anti-inflammatory properties in a chemically induced model of murine colitis.[4][5] This document outlines the experimental protocols for inducing colitis in mice and for evaluating the therapeutic efficacy of this compound, presents the expected quantitative outcomes in a tabular format, and illustrates the proposed mechanism of action and experimental workflow.

Data Presentation

The following tables summarize the quantitative data from a study evaluating the efficacy of this compound in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice.

Table 1: Effect of this compound on Body Weight Change and Disease Activity Index (DAI)

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Disease Activity Index (DAI) Score
Control (No Colitis)20.2 ± 0.521.5 ± 0.6+6.4 ± 2.50.0 ± 0.0
TNBS Control20.5 ± 0.417.8 ± 0.8-13.2 ± 3.93.5 ± 0.4
This compound (10 µ g/mouse )20.3 ± 0.619.1 ± 0.7-5.9 ± 3.42.1 ± 0.5
This compound (20 µ g/mouse )20.1 ± 0.519.8 ± 0.5-1.5 ± 2.51.4 ± 0.3
This compound (50 µ g/mouse )20.4 ± 0.720.3 ± 0.6-0.5 ± 2.90.8 ± 0.2

Data are presented as mean ± standard deviation.

Table 2: Macroscopic and Histological Scoring of Colonic Inflammation

Treatment GroupMacroscopic ScoreHistological ScoreColon Length (cm)
Control (No Colitis)0.1 ± 0.10.2 ± 0.28.5 ± 0.5
TNBS Control3.8 ± 0.54.2 ± 0.65.2 ± 0.7
This compound (10 µ g/mouse )2.5 ± 0.62.8 ± 0.56.3 ± 0.6
This compound (20 µ g/mouse )1.6 ± 0.41.9 ± 0.47.1 ± 0.4
This compound (50 µ g/mouse )0.9 ± 0.31.1 ± 0.37.8 ± 0.5

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Colonic IFN-γ mRNA Expression

Treatment GroupRelative IFN-γ mRNA Expression (Fold Change)
Control (No Colitis)1.0 ± 0.2
TNBS Control8.5 ± 1.5
This compound (10 µ g/mouse )5.2 ± 1.1
This compound (20 µ g/mouse )3.1 ± 0.8
This compound (50 µ g/mouse )1.8 ± 0.5

Data are presented as mean ± standard deviation relative to the control group.

Experimental Protocols

TNBS-Induced Colitis Model

This protocol describes the induction of colitis in mice using trinitrobenzene sulfonic acid (TNBS), which elicits a Th1-mediated immune response resembling Crohn's disease.[2][6]

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Trinitrobenzene sulfonic acid (TNBS) solution (5% w/v in water)

  • Ethanol (100%)

  • Phosphate-buffered saline (PBS)

  • 3F catheter

Procedure:

  • Fast mice for 24 hours with free access to water.

  • Anesthetize mice using isoflurane or a similar anesthetic.

  • Prepare the TNBS solution by mixing 5% TNBS with 100% ethanol in a 1:1 ratio to achieve a final concentration of 2.5% TNBS in 50% ethanol.

  • Gently insert a 3F catheter intrarectally, approximately 4 cm from the anus.

  • Slowly administer 100 µL of the 2.5% TNBS solution.

  • To ensure the distribution of the TNBS solution within the colon, hold the mice in a vertical position for 60 seconds.

  • Return the mice to their cages and monitor their recovery from anesthesia.

  • The control group receives a sham treatment of 50% ethanol in PBS.

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and then dilute to the desired concentrations (e.g., 10, 20, and 50 µg per dose) in the vehicle.

  • Administer the prepared doses of this compound orally (p.o.) to the mice daily, starting 24 hours after the induction of colitis.

  • The TNBS control group should receive the vehicle only.

Assessment of Colitis Severity

Procedure:

  • Daily Monitoring: Record the body weight of each mouse daily. Observe for signs of colitis, including diarrhea and rectal bleeding, to calculate the Disease Activity Index (DAI). The DAI is typically scored on a scale of 0-4 for weight loss, stool consistency, and bleeding.

  • Macroscopic Assessment: At the end of the experiment (e.g., day 5 or 7 post-TNBS induction), euthanize the mice. Excise the colon from the cecum to the anus and measure its length. Open the colon longitudinally and score for macroscopic inflammation based on a standardized scoring system (e.g., Wallace criteria).

  • Histological Analysis: Take a section of the distal colon and fix it in 10% neutral buffered formalin. Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the slides for histological evidence of inflammation, including ulceration, inflammatory cell infiltration, and mucosal damage.

  • Cytokine Analysis: Homogenize a section of the colon to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines, such as IFN-γ.

Visualizations

Proposed Signaling Pathway for the Anti-inflammatory Action of this compound

G TNBS TNBS Immune_Cells Immune Cells (e.g., Macrophages, T-cells) TNBS->Immune_Cells Activates NFkB_Pathway NF-κB Pathway Immune_Cells->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway Immune_Cells->MAPK_Pathway Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) NFkB_Pathway->Proinflammatory_Cytokines Upregulates MAPK_Pathway->Proinflammatory_Cytokines Upregulates Colitis Colitis Proinflammatory_Cytokines->Colitis Induces Acetylneoline This compound Acetylneoline->NFkB_Pathway Inhibits Acetylneoline->MAPK_Pathway Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow

G Start Start: Acclimatize Mice Fasting 24h Fasting Start->Fasting TNBS_Induction Induce Colitis with TNBS Fasting->TNBS_Induction Grouping Randomize into Treatment Groups TNBS_Induction->Grouping Treatment Daily Oral Administration of This compound or Vehicle Grouping->Treatment Monitoring Daily Monitoring: Body Weight, DAI Treatment->Monitoring Daily for 5-7 days Endpoint Endpoint Analysis: Colon Length, Macroscopic Score, Histology, qRT-PCR Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Caption: Workflow for evaluating this compound in a murine colitis model.

References

Application Notes and Protocols for the Evaluation of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel anti-inflammatory agents, using "Compound X" (e.g., 14-O-acetylneoline) as a representative example. The protocols outlined below cover essential in vitro and in vivo assays to characterize the anti-inflammatory potential of a test compound. The primary focus is on lipopolysaccharide (LPS)-induced inflammation, a widely accepted model for screening anti-inflammatory drugs.

The inflammatory response is a complex biological process involving various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing pivotal roles. Many anti-inflammatory agents exert their effects by modulating these pathways, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

The cholinergic anti-inflammatory pathway is a neuro-immune mechanism that regulates inflammation. The neurotransmitter acetylcholine (ACh) can suppress the production of pro-inflammatory cytokines by interacting with the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells, such as macrophages. This interaction can inhibit the NF-κB pathway and modulate MAPK signaling. Therefore, compounds that mimic or enhance cholinergic signaling may possess significant anti-inflammatory properties.

Data Presentation: Efficacy of Anti-inflammatory Agents

The following tables summarize hypothetical quantitative data for a test compound, "Compound X," based on typical results from the described experimental protocols.

Table 1: In Vitro Anti-inflammatory Activity of Compound X on LPS-Stimulated Macrophages

ConcentrationCell Viability (%)NO Production Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle Control100 ± 5.2000
LPS (1 µg/mL)98 ± 4.5---
Compound X (1 µM) + LPS97 ± 3.925.3 ± 3.130.1 ± 2.828.4 ± 3.5
Compound X (10 µM) + LPS96 ± 4.155.8 ± 4.262.5 ± 5.158.9 ± 4.7
Compound X (50 µM) + LPS95 ± 3.785.2 ± 6.590.3 ± 7.288.1 ± 6.9
Positive Control (Dexamethasone 10 µM) + LPS99 ± 2.892.1 ± 5.995.4 ± 4.894.6 ± 5.3

Data are presented as mean ± standard deviation.

Table 2: In Vivo Anti-inflammatory Activity of Compound X in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Compound X1022.5 ± 2.8
Compound X2545.8 ± 4.1
Compound X5068.2 ± 5.5
Positive Control (Indomethacin)1075.4 ± 6.2

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Anti-inflammatory Assays

These protocols are designed to assess the anti-inflammatory effects of a test compound on cultured cells, typically macrophage cell lines like RAW 264.7 or primary macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in 96-well plates at a density of 1x10^5 cells/well.

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Pre-treat the cells with various concentrations of "Compound X" for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for another 24 hours.

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

  • Collect the cell culture supernatant after LPS stimulation.

  • Mix an equal volume of the supernatant with Griess reagent.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Collect the cell culture supernatant after LPS stimulation.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used acute inflammation model in rodents.

  • Animal Acclimatization: Acclimatize male or female Sprague-Dawley rats or Swiss albino mice to laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into different groups: vehicle control, "Compound X" treated groups (at least three different doses), and a positive control group (e.g., indomethacin).

  • Administration: Administer "Compound X" or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Inflammation: Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection (basal volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involved in the inflammatory response.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkB->NFkB Releases CompoundX Compound X (e.g., this compound) CompoundX->IKK Inhibits DNA DNA NFkB_active->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates p38 p38 TAK1->p38 Activates JNK JNK TAK1->JNK Activates ERK ERK TAK1->ERK Activates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates CompoundX Compound X (e.g., this compound) CompoundX->TAK1 Inhibits DNA DNA AP1->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: MAPK Signaling Pathways in Inflammation.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation CellCulture 1. Cell Culture (RAW 264.7 Macrophages) Treatment 2. Treatment with Compound X and LPS Stimulation CellCulture->Treatment Viability 3a. Cell Viability Assay (MTT) Treatment->Viability NO_Assay 3b. Nitric Oxide Assay (Griess) Treatment->NO_Assay ELISA 3c. Cytokine Assay (ELISA) Treatment->ELISA DataAnalysis_invitro 4. Data Analysis Viability->DataAnalysis_invitro NO_Assay->DataAnalysis_invitro ELISA->DataAnalysis_invitro AnimalModel 1. Animal Model (Carrageenan-induced Paw Edema) DataAnalysis_invitro->AnimalModel Promising candidates move to in vivo testing DrugAdmin 2. Compound X Administration AnimalModel->DrugAdmin EdemaMeasure 3. Paw Edema Measurement DrugAdmin->EdemaMeasure DataAnalysis_invivo 4. Data Analysis (% Inhibition) EdemaMeasure->DataAnalysis_invivo

Caption: Experimental Workflow for Anti-inflammatory Agent Screening.

Conclusion and Future Directions

The protocols and framework presented here provide a robust starting point for the evaluation of a novel compound's anti-inflammatory potential. The in vitro assays offer insights into the cellular mechanisms, while the in vivo model provides evidence of efficacy in a living organism. Positive results from these initial studies, such as a dose-dependent reduction in inflammatory markers, would warrant further investigation

Application Notes and Protocols for In Vivo Studies with Neoline, a Biologically Active Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vivo studies or established protocols for "14-O-acetylneoline" have been identified in a comprehensive literature search. The following application notes and protocols are based on the available research for the parent compound, neoline . Researchers, scientists, and drug development professionals should exercise extreme caution and conduct thorough dose-finding and toxicity studies before commencing any in vivo experiments with novel derivatives such as this compound, given the known high toxicity of Aconitum alkaloids.

Introduction

Neoline is a diterpenoid alkaloid and an active component found in processed aconite root. It has garnered research interest for its potential therapeutic effects, particularly in the context of pain management. Understanding its mechanism of action and establishing clear protocols for in vivo studies are crucial for advancing its potential clinical applications.

Mechanism of Action

Neoline's primary mechanism of action involves the inhibition of voltage-gated sodium channels, specifically Nav1.7.[1][2][3] These channels are critical in the transmission of pain signals. By blocking Nav1.7, neoline can reduce neuronal excitability and thereby produce analgesic effects.

Signaling Pathway

Neoline Signaling Pathway Neoline Neoline Nav1.7_Channel Nav1.7 Voltage-Gated Sodium Channel Neoline->Nav1.7_Channel Inhibits Sodium_Influx Decreased Sodium Influx Nav1.7_Channel->Sodium_Influx Neuronal_Excitability Reduced Neuronal Excitability Sodium_Influx->Neuronal_Excitability Pain_Signal Inhibition of Pain Signal Transmission Neuronal_Excitability->Pain_Signal

Caption: Neoline's inhibition of the Nav1.7 sodium channel.

Quantitative Data from In Vivo Studies with Neoline

The following table summarizes quantitative data from preclinical in vivo studies investigating the effects of neoline.

ParameterAnimal ModelDosage Range (s.c.)Key FindingsReference
Antinociceptive Effect Diabetic Mice1-10 mg/kgSignificant increase in the mechanical nociceptive threshold.[1]
Peripheral Neuropathy Mice10 mg/kg/day (10 days)Alleviated oxaliplatin-induced peripheral neuropathy.[1]
Allodynia MiceNot specifiedInhibited paclitaxel- or partial sciatic nerve injury-induced allodynia.[1]

Experimental Protocols

Animal Models

For studying the antinociceptive and neuroprotective effects of neoline, mouse models of diabetic neuropathy, chemotherapy-induced peripheral neuropathy (e.g., with oxaliplatin or paclitaxel), and nerve injury-induced allodynia are commonly used.[1]

Preparation of Neoline for In Vivo Administration
  • Source: Neoline can be purchased from commercial suppliers.

  • Vehicle: The vehicle for dissolving neoline should be reported and tested as a control. A common vehicle is a mixture of saline, ethanol, and Tween 80.

  • Concentration: Prepare stock solutions of neoline at a concentration that allows for the desired final dosing volume (typically 5-10 ml/kg for subcutaneous injection in mice).

Administration of Neoline
  • Route of Administration: Subcutaneous (s.c.) injection is a reported route for neoline administration in mice.[1]

  • Dosage: Based on available studies, a dose range of 1-10 mg/kg can be considered for initial efficacy studies in mice.[1] However, a thorough dose-response study is essential to determine the optimal dose for a specific model and endpoint.

  • Dosing Schedule: The dosing schedule will depend on the study design. For acute effects, a single dose may be administered. For chronic conditions, repeated dosing over several days may be necessary.[1]

Assessment of Antinociceptive Effects
  • Mechanical Allodynia: The von Frey filament test is a standard method to assess mechanical sensitivity. Mice are placed on a wire mesh platform, and calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

  • Thermal Hyperalgesia: The Hargreaves test (plantar test) can be used to measure the latency to paw withdrawal from a radiant heat source.

  • Cold Allodynia: The acetone test can be used to assess sensitivity to cold. A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw withdrawal and licking is measured.

Toxicity Assessment

Given that neoline is an Aconitum alkaloid, a preliminary acute toxicity study to determine the LD50 (median lethal dose) is a critical first step for any in vivo research.

  • Acute Toxicity (LD50 Determination):

    • Use a standardized method such as the up-and-down procedure or the fixed-dose method.

    • Administer a range of doses to different groups of animals.

    • Observe the animals for signs of toxicity and mortality over a specified period (e.g., 72 hours).

    • Record clinical signs of toxicity, which may include convulsions, respiratory distress, and changes in motor activity.

    • Calculate the LD50 based on the observed mortality.

Experimental Workflow

In Vivo Study Workflow for Neoline cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Toxicity Acute Toxicity Study (LD50 Determination) Dose_Selection Dose-Response Study Toxicity->Dose_Selection Animal_Model Induce Animal Model (e.g., Neuropathy) Dose_Selection->Animal_Model Grouping Randomize into Groups (Vehicle, Neoline) Animal_Model->Grouping Administration Administer Neoline (s.c.) Grouping->Administration Behavioral Behavioral Testing (e.g., von Frey) Administration->Behavioral Tissue_Collection Tissue Collection (e.g., Spinal Cord, DRG) Behavioral->Tissue_Collection Analysis Biochemical/Histological Analysis Tissue_Collection->Analysis

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 14-O-acetylneoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-acetylneoline is a diterpenoid alkaloid that, along with its parent compound neoline, has been identified as a promising bioactive molecule. Diterpenoid alkaloids, isolated from plants of the Aconitum and Delphinium genera, are known for their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] Notably, this compound has demonstrated significant anti-inflammatory properties in a murine model of ulcerative colitis, where it reduced weight loss, macroscopic pathology, and levels of the pro-inflammatory cytokine IFN-γ.[2] Neoline, the parent compound, has also been identified as an active ingredient in processed aconite root for alleviating neuropathic pain.[4]

These findings underscore the therapeutic potential of this compound and necessitate robust in vitro cell-based assays to further elucidate its mechanisms of action and pharmacological profile. This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxic, anti-inflammatory, and apoptotic activities of this compound.

Section 1: Cytotoxicity Assessment

Prior to evaluating the specific biological activities of this compound, it is crucial to determine its cytotoxic concentration range. This ensures that subsequent assays are performed at non-toxic concentrations, and the observed effects are not due to cell death.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5][7] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at 570 nm after solubilization.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HEK293T, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity of Diterpenoid Alkaloids (Example)

CompoundCell LineIC₅₀ (µM)
Diterpenoid Alkaloid AA549 (Lung Cancer)8.5
Diterpenoid Alkaloid BMCF-7 (Breast Cancer)15.2
Diterpenoid Alkaloid CPC-3 (Prostate Cancer)5.8
This compound(To be determined)(To be determined)

Section 2: Anti-inflammatory Activity Assessment

Based on the in vivo evidence of its anti-inflammatory effects, it is critical to investigate the mechanisms by which this compound modulates inflammatory responses in vitro.[2] The following assays will quantify the inhibition of key inflammatory mediators.

Nitric Oxide (NO) Production Assay (Griess Assay)

Nitric oxide (NO) is a key inflammatory mediator produced by macrophages upon activation with pro-inflammatory stimuli like lipopolysaccharide (LPS). The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[8][9] The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured at 540 nm.[9][10]

Experimental Protocol: Griess Assay

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control inhibitor (e.g., L-NAME).

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[8]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of inhibition of NO production by this compound.

Pro-inflammatory Cytokine Quantification (ELISA)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of these cytokines in cell culture supernatants.[11][12][13]

Experimental Protocol: TNF-α and IL-6 ELISA

  • Cell Seeding and Treatment: Seed RAW 264.7 cells and treat with this compound and LPS as described in the Griess assay protocol.

  • Supernatant Collection: After 24 hours of LPS stimulation, centrifuge the plates and collect the cell-free supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.[11][14][15] A general workflow is as follows:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a chromogenic substrate (e.g., TMB). The reaction is stopped with an acid solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the known concentrations of the cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition by this compound.

Data Presentation: Anti-inflammatory Activity of this compound (Example)

AssayIC₅₀ (µM)
NO Production Inhibition(To be determined)
TNF-α Secretion Inhibition(To be determined)
IL-6 Secretion Inhibition(To be determined)
NF-κB Reporter Assay

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme that produces NO). Assessing the effect of this compound on NF-κB activation can provide insight into its mechanism of action. This can be achieved using a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[16][17]

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Seeding: Seed HEK293T cells stably transfected with an NF-κB-luciferase reporter construct in a 96-well plate.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate NF-κB activation by adding TNF-α (10 ng/mL) or LPS (1 µg/mL) to the wells and incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.

  • Luciferase Assay: Add a luciferase substrate to the cell lysates.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of inhibition of NF-κB activity by this compound.

Signaling Pathway: LPS-induced Inflammatory Response

LPS_Inflammatory_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Cytokines TNF-α, IL-6 Genes->Cytokines iNOS iNOS Genes->iNOS NO NO iNOS->NO Acetylneoline This compound Acetylneoline->IKK Inhibits? Acetylneoline->NFkB Inhibits?

Caption: LPS-induced pro-inflammatory signaling pathway.

Section 3: Apoptosis Induction Assessment

Many diterpenoid alkaloids exhibit cytotoxic effects by inducing apoptosis (programmed cell death).[10] The following assay can determine if this compound induces apoptosis in cancer cells.

Caspase-3 Activity Assay

Caspases are a family of proteases that are critical mediators of apoptosis. Caspase-3 is a key executioner caspase. Its activation is a hallmark of apoptosis.[18] Caspase-3 activity can be measured using a colorimetric or fluorometric assay that utilizes a specific peptide substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) that is cleaved by active caspase-3 to release a chromophore or fluorophore.[19]

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Seeding and Treatment: Seed a cancer cell line (e.g., HeLa or Jurkat) in a 96-well plate. Treat the cells with this compound at concentrations around its IC₅₀ value for 12-24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer.[19][20]

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Assay: In a new plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).[21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19][21]

  • Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a plate reader.[19][22]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway Acetylneoline This compound Cell Cancer Cell Acetylneoline->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress CytoC Cytochrome c Mitochondria->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Recruits Casp9 Caspase-9 (Active) ProCasp9->Casp9 Activation ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Caspase-3 (Active) ProCasp3->Casp3 Cleavage & Activation Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic pathway of apoptosis.

Experimental Workflow

Experimental_Workflow start Start: this compound cytotoxicity 1. Cytotoxicity Screening (MTT Assay) start->cytotoxicity determine_ic50 Determine IC₅₀ and non-toxic concentrations cytotoxicity->determine_ic50 anti_inflammatory 2. Anti-inflammatory Assays determine_ic50->anti_inflammatory apoptosis 3. Apoptosis Assay determine_ic50->apoptosis griess Griess Assay (NO) anti_inflammatory->griess elisa ELISA (TNF-α, IL-6) anti_inflammatory->elisa nfkB NF-κB Reporter Assay anti_inflammatory->nfkB caspase Caspase-3 Activity apoptosis->caspase data_analysis Data Analysis and Mechanism Elucidation griess->data_analysis elisa->data_analysis nfkB->data_analysis caspase->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Synthesis of 14-O-acetylneoline Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of 14-O-acetylneoline derivatives for the purpose of Structure-Activity Relationship (SAR) studies. This document outlines detailed experimental protocols and data presentation strategies to facilitate research in the development of novel therapeutic agents based on the neoline scaffold.

Introduction

Neoline, a C19-diterpenoid alkaloid, represents a promising scaffold for the development of new drugs due to its diverse biological activities. Modification of the hydroxyl group at the C-14 position, particularly through acetylation, has been shown to significantly influence the pharmacological profile of related aconitine-type alkaloids. This has spurred interest in the systematic synthesis and evaluation of this compound derivatives to establish a clear Structure-Activity Relationship (SAR). A thorough understanding of the SAR is crucial for optimizing the therapeutic potential and minimizing the toxicity of these compounds. These studies often focus on the modulation of ion channels, such as sodium channels, and their interaction with neurotransmitter systems like the cholinergic pathway.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is primarily achieved through the acylation of the C-14 hydroxyl group of neoline. A general and adaptable protocol for this transformation is provided below.

General Reaction Scheme

G cluster_reactants Reactants cluster_product Product Neoline Neoline Reaction Stir at 0°C to rt 2-24 h Neoline->Reaction 1.0 eq AcylatingAgent Acylating Agent (e.g., Acetyl chloride, Acetic anhydride) AcylatingAgent->Reaction 1.1 - 1.5 eq Base Base (e.g., Triethylamine, Pyridine) Base->Reaction 1.5 - 2.0 eq Solvent Anhydrous Solvent (e.g., Dichloromethane, THF) Solvent->Reaction Product This compound Derivative Reaction->Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the acetylation of neoline. Researchers should optimize conditions for specific acylating agents and scales.

Materials:

  • Neoline

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve neoline (1.0 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Add triethylamine or pyridine (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the reaction mixture to 0°C using an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1-1.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Purification and Characterization

Purification by Preparative HPLC

For high-purity compounds required for biological assays, preparative High-Performance Liquid Chromatography (HPLC) is the recommended purification method.

Protocol:

  • Instrument: Preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common choice. The gradient should be optimized to achieve good separation of the desired product from impurities.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 205 nm or based on the UV absorbance of the compound).

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the purified compound as a solid.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and confirmation of the synthesized derivatives.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • ¹H NMR: Acquire a proton NMR spectrum to determine the number and types of protons and their connectivity. Key signals to analyze include the downfield shift of the H-14 proton upon acetylation.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon atoms. The carbonyl carbon of the acetyl group will appear as a characteristic signal around 170 ppm.

  • 2D NMR (COSY, HSQC, HMBC): If necessary, perform two-dimensional NMR experiments to establish detailed structural connectivity.

Structure-Activity Relationship (SAR) Studies

The synthesized this compound derivatives should be evaluated in relevant biological assays to determine their activity and establish a clear SAR.

Data Presentation

Summarize all quantitative data in a structured table for easy comparison.

Compound IDR Group at C-14Molecular WeightLogP (calculated)Cytotoxicity (IC₅₀, µM) vs. Cell Line XSodium Channel Blockade (IC₅₀, µM)
Neoline -OH453.612.5>100>100
14-OAc-Neo -OCOCH₃495.652.850.2 ± 3.115.7 ± 1.2
Derivative 1 -OCOCH₂CH₃509.683.145.8 ± 2.512.3 ± 0.9
Derivative 2 -OCOPh557.714.225.1 ± 1.88.5 ± 0.6
Control Drug---5.6 ± 0.41.2 ± 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Biological Evaluation

This protocol outlines a standard method to assess the general cytotoxicity of the synthesized compounds.

Materials:

  • Human cancer cell line (e.g., HEK293, SH-SY5Y)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

This protocol is for assessing the inhibitory effect of the compounds on voltage-gated sodium channels.

Materials:

  • Cell line stably expressing the sodium channel of interest (e.g., HEK293 cells expressing Nav1.7)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal pipette solutions

  • Test compounds dissolved in external solution

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Data Acquisition: Record sodium currents elicited by a voltage-step protocol (e.g., a step to 0 mV from a holding potential of -100 mV).

  • Compound Application: Perfuse the cells with the external solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak sodium current amplitude before and after compound application. Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathway Visualization

The interaction of this compound derivatives with the cholinergic signaling pathway can be investigated to understand their mechanism of action. These compounds may act as modulators of nicotinic or muscarinic acetylcholine receptors.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis nAChR Nicotinic AChR (Ion Channel) ACh_vesicle->nAChR Binds mAChR Muscarinic AChR (GPCR) ACh_vesicle->mAChR Binds AChE Acetylcholinesterase (AChE) ACh_vesicle->AChE Hydrolysis Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle Triggers Exocytosis ActionPotential Action Potential ActionPotential->Ca_channel Opens Na_ion Na⁺ nAChR->Na_ion Influx Ca_ion Ca²⁺ nAChR->Ca_ion Influx G_protein G-protein mAChR->G_protein Activates CellularResponse Cellular Response (e.g., Depolarization, Signaling Cascade) Na_ion->CellularResponse Ca_ion->CellularResponse PLC PLC G_protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Ca_release->CellularResponse PKC->CellularResponse NeolineDeriv This compound Derivative NeolineDeriv->nAChR Modulates NeolineDeriv->mAChR Modulates

Caption: Putative modulation of the cholinergic signaling pathway by this compound derivatives.

Application Notes and Protocols for the Study of 14-O-acetylneoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive research plan to investigate the pharmacological properties of 14-O-acetylneoline, a diterpenoid alkaloid. Due to the limited specific data on this compound, this plan is based on the known biological activities of structurally related diterpenoid alkaloids, which include anti-inflammatory, neuroprotective, and potential cardiotoxic effects.[1] The research plan is designed to first screen for these activities and then to elucidate the underlying mechanisms of action.

Part 1: Preliminary Screening and Cytotoxicity Assessment

Objective: To determine the cytotoxic profile of this compound in relevant cell lines and to establish a safe concentration range for subsequent biological assays.

1.1. Cell Viability Assays

  • MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.

Table 1: Summary of Preliminary Screening and Cytotoxicity Data

AssayCell LineTest Concentrations (µM)Incubation Time (hours)Endpoint Measurement
MTTRAW 264.7, SH-SY5Y, iPSC-CMs0.1, 1, 10, 50, 10024, 48Absorbance at 570 nm
LDHRAW 264.7, SH-SY5Y, iPSC-CMs0.1, 1, 10, 50, 10024, 48Absorbance at 490 nm

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed RAW 264.7 (murine macrophages), SH-SY5Y (human neuroblastoma), and iPSC-derived cardiomyocytes in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24 and 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]

Part 2: Investigation of Anti-inflammatory Activity

Objective: To evaluate the potential of this compound to modulate inflammatory responses in vitro.

2.1. Key Anti-inflammatory Assays

  • Nitric Oxide (NO) Production Assay (Griess Test): Measures the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[3]

  • Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA): Determines the levels of key pro-inflammatory cytokines secreted by activated macrophages.[3][4]

  • NF-κB Activity Assay: Assesses the activation of the NF-κB signaling pathway, a central regulator of inflammation.[4]

Table 2: Summary of Anti-inflammatory Activity Data

AssayCell LineStimulantTest Concentrations of this compound (µM)Endpoint MeasurementIC50 (µM)
Griess TestRAW 264.7LPS (1 µg/mL)0.1 - 50Absorbance at 540 nmTBD
TNF-α ELISARAW 264.7LPS (1 µg/mL)0.1 - 50Absorbance at 450 nmTBD
IL-6 ELISARAW 264.7LPS (1 µg/mL)0.1 - 50Absorbance at 450 nmTBD
NF-κB Reporter AssayRAW 264.7LPS (1 µg/mL)0.1 - 50LuminescenceTBD

Experimental Protocol: Nitric Oxide Production Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

  • Griess Reaction: Collect the supernatant and mix it with Griess reagent.

  • Measurement: Measure the absorbance at 540 nm.[3]

Experimental Protocol: Pro-inflammatory Cytokine ELISA

  • Cell Seeding and Treatment: Follow the same procedure as the NO assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measurement: Read the absorbance at 450 nm.[5]

Experimental Protocol: NF-κB Reporter Assay

  • Transfection: Transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid.

  • Treatment and Stimulation: Treat the transfected cells with this compound followed by LPS stimulation.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.[4]

Logical Workflow for Anti-inflammatory Studies

anti_inflammatory_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cytotoxicity Cytotoxicity Assessment (MTT, LDH) no_production Nitric Oxide Production (Griess Test) cytotoxicity->no_production Determine non-toxic concentrations cytokine Cytokine Profiling (ELISA for TNF-α, IL-6) no_production->cytokine If NO production is inhibited nfkb NF-κB Pathway Analysis (Reporter Assay) cytokine->nfkb Investigate upstream signaling neuroprotection_pathway oxidative_stress Oxidative Stress (e.g., H₂O₂) ros Increased ROS oxidative_stress->ros mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis acetylneoline This compound acetylneoline->ros Inhibits acetylneoline->mitochondrial_dysfunction Prevents cardio_safety_workflow start This compound herg hERG Channel Assay (Patch Clamp) start->herg calcium Calcium Transient Assay (iPSC-Cardiomyocytes) start->calcium mea Multi-electrode Array (iPSC-Cardiomyocytes) start->mea risk_assessment Cardiotoxicity Risk Assessment herg->risk_assessment calcium->risk_assessment mea->risk_assessment

References

Application Notes and Protocols for Efficacy Testing of Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diterpenoid alkaloids are a large and structurally complex class of natural products, primarily isolated from plant genera such as Aconitum and Delphinium.[1][2] They are classified based on their carbon skeleton into C18, C19, and C20 types.[1][2] These compounds have garnered significant scientific interest due to their wide spectrum of potent biological activities, including anti-inflammatory, analgesic, neuroprotective, and cytotoxic effects.[3][4][5] Many diterpenoid alkaloids have demonstrated promising anticancer properties by inhibiting cell growth, inducing apoptosis, and interfering with the cell cycle.[6][7][8]

This document provides a comprehensive framework and detailed protocols for the preclinical evaluation of diterpenoid alkaloid efficacy, with a focus on anticancer applications. The experimental design follows a logical progression from broad in vitro screening to more complex mechanistic studies and finally to in vivo validation using animal models.

General Experimental Workflow

A typical workflow for evaluating the efficacy of a novel diterpenoid alkaloid involves a multi-stage approach. The process begins with high-throughput in vitro screening to assess general cytotoxicity against a panel of cancer cell lines. Promising candidates are then subjected to more detailed mechanistic assays to elucidate the mode of action, such as apoptosis induction. Finally, the most potent compounds are tested for their therapeutic efficacy in in vivo animal models, like human tumor xenografts, which provide a more clinically relevant context.[9]

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action (In Vitro) cluster_2 In Vivo Validation A Compound Library (Diterpenoid Alkaloids) B Cell Viability Assays (MTT, XTT) Panel of Cancer Cell Lines A->B C Determine IC50 Values B->C D Apoptosis Assays (Flow Cytometry, Western Blot) C->D Select Lead Compounds E Cell Cycle Analysis C->E F Signaling Pathway Analysis (Western Blot) C->F G Human Tumor Xenograft Model D->G Validate Lead Compound H Evaluate Tumor Growth Inhibition G->H

Caption: General workflow for diterpenoid alkaloid efficacy testing.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer)[12]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Diterpenoid alkaloid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[11]

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10⁴ to 5 x 10⁴ cells/mL (100 µL/well) and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the diterpenoid alkaloid in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.[10]

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[12]

  • MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[13]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[14][15]

Materials:

  • Cells and diterpenoid alkaloid compound

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the diterpenoid alkaloid at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Wash the collected cells twice by centrifuging at 500 x g for 5 minutes and resuspending the pellet in cold PBS.[14]

  • Staining: Resuspend the cell pellet (approx. 1-5 x 10⁵ cells) in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are indispensable tools for evaluating the efficacy of potential cancer therapeutics in an in vivo setting before human clinical trials.[9][17]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID mice)[18]

  • Human cancer cell line (e.g., A549, MCF-7)

  • Matrigel (optional, to improve tumor take rate)

  • Diterpenoid alkaloid formulated for in vivo administration

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or medium, optionally mixing with Matrigel. Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.[19]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the diterpenoid alkaloid to the treatment group via a clinically relevant route (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle solution. The dosing schedule can vary (e.g., daily, every other day) for a set period (e.g., 21 days).

  • Efficacy Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines.

Cell Line Cancer Type IC50 (µM) after 48h Exposure
A549 Lung Carcinoma 8.5 ± 1.2
MCF-7 Breast Adenocarcinoma 12.3 ± 2.1
DU145 Prostate Carcinoma 6.8 ± 0.9

| HCT-15 | Colon Carcinoma | 15.1 ± 2.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by Compound X in A549 Cells after 24h Treatment.

Treatment Concentration (µM) Early Apoptotic Cells (%) Late Apoptotic/Necrotic Cells (%) Total Apoptotic Cells (%)
Vehicle Control 0 4.1 ± 0.5 2.3 ± 0.3 6.4 ± 0.8
Compound X 5 (0.5x IC50) 15.6 ± 1.8 5.4 ± 0.7 21.0 ± 2.5
Compound X 10 (1x IC50) 28.9 ± 3.1 10.2 ± 1.3 39.1 ± 4.4

| Compound X | 20 (2x IC50) | 45.3 ± 4.5 | 18.7 ± 2.0 | 64.0 ± 6.5 |

Data are presented as mean ± standard deviation.

Table 3: In Vivo Antitumor Efficacy of Compound X in an A549 Xenograft Model.

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Mean Final Tumor Weight (g) Tumor Growth Inhibition (%)
Vehicle Control - 1540 ± 210 1.45 ± 0.20 -
Compound X 10 725 ± 155 0.68 ± 0.15 52.9

| Positive Control | 15 | 480 ± 110 | 0.45 ± 0.11 | 68.8 |

Data are presented as mean ± standard error of the mean (n=8 mice per group).

Signaling Pathway Analysis

Many diterpenoids exert their anti-inflammatory and anticancer effects by modulating key signaling pathways.[20] Investigating these pathways can provide crucial insights into the compound's mechanism of action. Western blotting is a standard technique for this analysis.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[21] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some diterpenoids have been shown to prevent IκB degradation, thereby blocking NF-κB activation.[20]

Caption: Inhibition of the NF-κB signaling pathway by diterpenoid alkaloids.
Modulation of the JAK/STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and plays a major role in cell proliferation, survival, and differentiation.[10] Dysregulation of this pathway is a hallmark of many cancers. Upon cytokine binding, receptor-associated JAKs are activated, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression. Certain diterpenoids can inhibit the phosphorylation of JAKs or STATs, thereby suppressing tumor cell growth.[22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT P pSTAT P-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription DA Diterpenoid Alkaloid DA->JAK Inhibition

Caption: Modulation of the JAK/STAT signaling pathway by diterpenoid alkaloids.

References

Application of 14-O-acetylneoline in Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

14-O-acetylneoline is a diterpenoid alkaloid isolated from the root of Aconitum laciniatum, a plant utilized in traditional Bhutanese medicine for treating chronic infections and inflammatory conditions.[1][2] Recent preclinical studies have demonstrated its potential as a therapeutic agent for Inflammatory Bowel Disease (IBD). Research indicates that this compound can significantly mitigate colonic inflammation in murine models of ulcerative colitis.[2][3] This document provides a detailed overview of its application in IBD research, including its anti-inflammatory effects, proposed mechanisms of action, and protocols for preclinical evaluation.

Mechanism of Action

The precise mechanism of action for this compound in IBD is still under investigation. However, based on studies of related alkaloids from the Aconitum family and the observed downstream effects, it is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade.[4] It is suggested that this compound may inhibit the activation of the MAPK and NF-κB signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[4][5]

A proposed signaling pathway for the anti-inflammatory effects of this compound is a multi-step process. First, IBD-related inflammatory stimuli, such as TNBS, activate Toll-like receptors (TLRs) on immune cells. This activation triggers a downstream signaling cascade involving the phosphorylation of MAP kinases (p38, ERK, JNK) and the activation of the IKK complex. The activated IKK complex then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate into the nucleus, where it binds to the promoter regions of pro-inflammatory genes, leading to the transcription and translation of cytokines like IFN-γ. This compound is hypothesized to intervene in this pathway, potentially by inhibiting the phosphorylation of MAP kinases or the degradation of IκBα, thereby preventing NF-κB translocation and reducing the expression of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the quantitative data from a study evaluating the efficacy of this compound in a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice.[2][3]

Table 1: Effect of this compound on Clinical Parameters in TNBS-Induced Colitis

Treatment GroupDose (µg)Body Weight Change (%)Clinical Score
Control (TNBS alone)--20%4.0
This compound20Significant protection against weight lossSignificantly lower than control

Data adapted from Wangchuk et al., 2015.[2][3]

Table 2: Effect of this compound on Macroscopic and Histological Inflammation in TNBS-Induced Colitis

Treatment GroupDose (µg)Macroscopic Pathology ScoreHistological Inflammation GradeColon Length
Control (TNBS alone)-HighSevereShortened
This compound20Significantly lower than controlSignificantly lower than controlSignificantly less shortening
This compound50--Significantly less shortening

Data adapted from Wangchuk et al., 2015.[3]

Table 3: Effect of this compound on Colonic IFN-γ mRNA Levels in TNBS-Induced Colitis

Treatment GroupColonic IFN-γ mRNA Levels
Control (TNBS alone)Markedly elevated
This compoundSignificantly reduced compared to control

Data adapted from Wangchuk et al., 2015.[2]

Experimental Protocols

TNBS-Induced Colitis Murine Model

This protocol describes the induction of colitis using TNBS, a widely used model for IBD research that mimics some aspects of human ulcerative colitis.

Materials:

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS) solution

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control (e.g., saline or appropriate solvent for this compound)

  • Mice (specific strain, e.g., BALB/c)

  • Catheters for intrarectal administration

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Induction of Colitis:

    • Anesthetize the mice.

    • Slowly administer a solution of TNBS in ethanol intrarectally using a catheter. A typical dose is 2.5 mg of TNBS in 50% ethanol.

    • Keep the mice in a head-down position for a short period to ensure the distribution of the TNBS solution within the colon.

  • Treatment:

    • Administer this compound (e.g., 20 µg per mouse) or vehicle control to the respective groups of mice. The route of administration (e.g., intraperitoneal, oral gavage) should be consistent.

    • Administer treatment daily for the duration of the experiment (e.g., 3-5 days).

  • Monitoring and Assessment:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a clinical score.

    • At the end of the experiment, euthanize the mice and collect the colons.

    • Measure the colon length and assess the macroscopic damage.

    • Collect colon tissue samples for histological analysis (e.g., H&E staining) and molecular analysis (e.g., RNA extraction for qPCR to measure cytokine levels).

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_induction Colitis Induction cluster_treatment Treatment Regimen cluster_assessment Assessment acclimatization Animal Acclimatization grouping Grouping of Mice acclimatization->grouping anesthesia Anesthesia grouping->anesthesia tnbs_admin Intrarectal TNBS Administration anesthesia->tnbs_admin treatment_admin Daily Administration of This compound or Vehicle tnbs_admin->treatment_admin monitoring Daily Monitoring (Weight, Clinical Score) treatment_admin->monitoring euthanasia Euthanasia & Colon Collection monitoring->euthanasia analysis Macroscopic, Histological, & Molecular Analysis euthanasia->analysis signaling_pathway cluster_nucleus Cell Nucleus tnbs Inflammatory Stimulus (e.g., TNBS) tlr Toll-like Receptor (TLR) tnbs->tlr mapk MAP Kinases (p38, ERK, JNK) tlr->mapk ikk IKK Complex mapk->ikk ikba IκBα ikk->ikba P nfkb NF-κB ikba->nfkb releases nucleus Nucleus nfkb->nucleus translocation transcription Transcription nucleus->transcription cytokines Pro-inflammatory Cytokines (e.g., IFN-γ) transcription->cytokines acetylneoline This compound acetylneoline->mapk inhibits? acetylneoline->ikba inhibits degradation?

References

Application Notes and Protocols for the Formulation of Neoline for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoline is a diterpenoid alkaloid found in plants of the Aconitum species, which has been investigated for its analgesic properties.[1][2] It is an active ingredient of processed aconite root, a component of traditional medicine formulations.[1] The primary mechanism of action for neoline's antinociceptive effects is the inhibition of the voltage-gated sodium channel Nav1.7.[1][3] This document provides detailed application notes and protocols for the formulation of neoline for use in animal studies, addressing its solubility, stability, and administration.

Disclaimer: The information provided here is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Data Presentation

Physicochemical Properties of Neoline
PropertyValueReference
Molecular Formula C24H39NO6[4]
Molecular Weight 437.57 g/mol [4]
CAS Number 466-26-2[1]
Solubility Soluble in organic solvents, less soluble in water.[1]
Recommended Vehicle Formulations for In Vivo Studies

For subcutaneous (s.c.) administration in mice, two vehicle formulations have been reported to achieve a clear solution of neoline at a concentration of at least 6.25 mg/mL.[5]

FormulationComponentsFinal ConcentrationsReference
Vehicle 1 DMSO, PEG300, Tween-80, Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5]
Vehicle 2 DMSO, 20% SBE-β-CD in Saline10% DMSO, 90% (20% SBE-β-CD in Saline)[5]

Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent.

Experimental Protocols

Preparation of Neoline Formulation (Vehicle 1)

This protocol describes the preparation of a 1 mL working solution of neoline at a concentration of 6.25 mg/mL.

Materials:

  • Neoline powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Weigh 6.25 mg of neoline powder and place it in a sterile microcentrifuge tube.

  • Add 100 µL of DMSO to the tube.

  • Vortex thoroughly to dissolve the neoline completely. A brief sonication may be used to aid dissolution.

  • Add 400 µL of PEG300 to the solution and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and vortex until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear and uniform.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be applied to aid dissolution.[5]

  • The final solution will have the following composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Preparation of Neoline Formulation (Vehicle 2)

This protocol describes the preparation of a 1 mL working solution of neoline at a concentration of 6.25 mg/mL using a cyclodextrin-based vehicle.

Materials:

  • Neoline powder

  • Dimethyl sulfoxide (DMSO)

  • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a 20% SBE-β-CD solution by dissolving 200 mg of SBE-β-CD in 1 mL of sterile saline.

  • Weigh 6.25 mg of neoline powder and place it in a sterile microcentrifuge tube.

  • Add 100 µL of DMSO to the tube and vortex to dissolve the neoline.

  • Add 900 µL of the 20% SBE-β-CD in saline solution to the dissolved neoline.

  • Vortex thoroughly until the solution is clear and homogeneous.

  • The final solution will have the following composition: 10% DMSO and 90% (20% SBE-β-CD in Saline).

Animal Administration Protocol (Subcutaneous Injection in Mice)

This protocol provides a general guideline for the subcutaneous administration of the prepared neoline formulation to mice.

Materials:

  • Prepared neoline formulation

  • Appropriate size syringes (e.g., 1 mL)

  • Appropriate gauge needles for subcutaneous injection (e.g., 27-30G)

  • Experimental animals (mice)

  • Animal scale for accurate dosing

Procedure:

  • Accurately weigh each animal to determine the correct volume of the neoline solution to be administered based on the desired dosage (e.g., in mg/kg).

  • Draw the calculated volume of the neoline formulation into the syringe.

  • Gently restrain the mouse.

  • Lift the skin on the back of the neck or flank to create a tent.

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Slowly inject the solution.

  • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Monitor the animal for any adverse reactions post-injection.

Note on Dosage: In a study, neoline administered at 10 mg/kg/day via subcutaneous injection for 10 days was shown to alleviate oxaliplatin-induced peripheral neuropathy in mice.[5]

Mandatory Visualization

Experimental Workflow for Formulation and Administration

G cluster_prep Formulation Preparation cluster_admin Animal Administration weigh Weigh Neoline dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_vehicle Add Vehicle Components (PEG300, Tween-80, Saline OR SBE-β-CD) dissolve_dmso->add_vehicle mix Vortex/Sonicate to Homogenize add_vehicle->mix weigh_animal Weigh Animal mix->weigh_animal Prepared Formulation calc_dose Calculate Dose Volume weigh_animal->calc_dose draw_solution Draw Solution into Syringe calc_dose->draw_solution inject Subcutaneous Injection draw_solution->inject monitor Monitor Animal inject->monitor

Workflow for neoline formulation and animal administration.
Signaling Pathway of Neoline Action on Nav1.7

G Neoline Neoline Nav17 Nav1.7 Channel (Voltage-Gated Sodium Channel) Neoline->Nav17 Inhibits Na_influx Sodium Ion Influx Nav17->Na_influx Allows Depolarization Membrane Depolarization Na_influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Inhibitory action of Neoline on the Nav1.7 signaling pathway.

A Note on 14-O-acetylneoline: Extensive literature searches did not yield specific information regarding the formulation, biological activity, or experimental protocols for "this compound." It is possible that this is a rare derivative of neoline. The protocols provided here are for neoline. Researchers interested in this compound should first characterize its physicochemical properties, particularly its solubility, to determine if the provided vehicle formulations for neoline are suitable or require modification. The general principles of using co-solvents and solubilizing agents for poorly water-soluble diterpenoid alkaloids would still apply.

References

Application Notes and Protocols: Measuring the Impact of Cholinergic Agonists on Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Investigated Compound: Initial literature searches for "14-O-acetylneoline" did not yield specific information regarding its effects on immune cells. The following application notes and protocols are based on the well-documented immunomodulatory effects of acetylcholine and other cholinergic agonists, which are believed to exert their influence through similar pathways. These protocols can be adapted to investigate the effects of novel compounds like this compound.

Introduction

The nervous and immune systems are intricately linked, with neurotransmitters playing a crucial role in regulating immune responses. Acetylcholine (ACh), a primary neurotransmitter, has been identified as a key modulator of inflammation through a mechanism known as the "cholinergic anti-inflammatory pathway".[1][2][3] This pathway is primarily mediated by the α7 nicotinic acetylcholine receptor (α7nAChR) expressed on various immune cells, including macrophages and lymphocytes.[2][4][5] Activation of α7nAChR can suppress the production of pro-inflammatory cytokines, offering a therapeutic avenue for inflammatory diseases.[5][6] These application notes provide a framework for assessing the impact of cholinergic agonists on immune cell function.

Data Presentation: Effects of Cholinergic Agonists on Cytokine Production

The following tables summarize the quantitative effects of cholinergic agonists on the production of key inflammatory cytokines by immune cells.

Table 1: Effect of Acetylcholine (ACh) on IL-1-stimulated Fibroblast-Like Synoviocytes (FLS)

Agonist Concentration (mM)IL-6 Reduction (%) (Median)
133

Data derived from studies on FLS from rheumatoid arthritis and osteoarthritis patients.[2]

Table 2: Effect of α7nAChR Agonist (PNU-282,987) on IL-1-stimulated FLS

AgonistEffect on IL-6 Production
PNU-282,987Decreased

This selective α7nAChR agonist mimics the anti-inflammatory effects of acetylcholine.[2]

Table 3: General Effects of Cholinergic Agonists on Macrophage Cytokine Release

AgonistStimulusTarget CellsCytokines Inhibited
AcetylcholineLipopolysaccharide (LPS)MacrophagesIL-1, TNF, IL-6, IL-18
NicotineLipopolysaccharide (LPS)MacrophagesTNF-α
CholineLipopolysaccharide (LPS)RAW 264.7 MacrophagesTNF

These findings highlight the consistent immunosuppressive effect of cholinergic agonists on macrophage activation.[2][6][7]

Experimental Protocols

Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which can then be used to study the effects of cholinergic agonists on a mixed population of immune cells.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS), sterile

  • RPMI-1640 culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Centrifuge

  • Laminar flow hood

Procedure:

  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer 20 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets.

  • Carefully collect the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.[8]

  • Wash the collected cells by adding them to a new 50 mL tube with sterile PBS and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Count the cells using a hemocytometer and assess viability with trypan blue.

  • Plate the cells at the desired density for subsequent experiments.

Protocol 2: Macrophage Culture and Stimulation

This protocol details the culture of a macrophage cell line (e.g., RAW 264.7) and stimulation to induce an inflammatory response.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Cholinergic agonist of interest (e.g., this compound)

  • Cell culture plates

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.

  • Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the cholinergic agonist for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce cytokine production.

  • Collect the cell culture supernatants for cytokine analysis.

  • Lyse the cells to collect protein or RNA for further analysis (e.g., NF-κB activation).

Protocol 3: Measurement of Cytokine Production by ELISA

This protocol outlines the quantification of cytokine levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • Cell culture supernatants from Protocol 2

  • Microplate reader

Procedure:

  • Follow the instructions provided with the specific ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody specific for the target cytokine.

  • Block the plate to prevent non-specific binding.

  • Add standards and experimental samples (cell culture supernatants) to the wells.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Incubate to allow the detection antibody to bind to the captured cytokine.

  • Wash the plate and add a substrate that will be converted by the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Protocol 4: Assessment of NF-κB Activation by Electrophoretic Mobility Shift Assay (EMSA)

This protocol describes a method to determine the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.

Materials:

  • Nuclear extraction kit

  • Biotinylated NF-κB probe

  • Polyacrylamide gel electrophoresis (PAGE) equipment

  • Chemiluminescent detection reagents

Procedure:

  • Following cell treatment and stimulation as in Protocol 2, harvest the cells and prepare nuclear extracts using a commercial kit.[2]

  • Quantify the protein concentration of the nuclear extracts.

  • Incubate 5 µg of nuclear extract with a biotinylated DNA probe containing the NF-κB consensus binding site.[2]

  • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

  • Transfer the separated complexes to a nylon membrane.

  • Detect the biotinylated probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Visualize the bands on an X-ray film or with a digital imager. A decrease in the intensity of the shifted band in agonist-treated samples indicates inhibition of NF-κB activation.[7]

Visualizations

Cholinergic_Anti_Inflammatory_Pathway cluster_Vagus_Nerve Vagus Nerve cluster_Immune_Cell Immune Cell (e.g., Macrophage) Vagus_Nerve Vagus Nerve Stimulation ACh Acetylcholine (ACh) Vagus_Nerve->ACh releases a7nAChR α7nAChR ACh->a7nAChR binds & activates JAK2 JAK2 a7nAChR->JAK2 activates NFkB_Inhibition NF-κB Inhibition a7nAChR->NFkB_Inhibition inhibits (alternative pathway) STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3->NFkB_Inhibition leads to Cytokine_Suppression Pro-inflammatory Cytokine Suppression (TNF-α, IL-6, etc.) NFkB_Inhibition->Cytokine_Suppression

Caption: Cholinergic Anti-Inflammatory Signaling Pathway.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis Culture Culture Immune Cells (e.g., RAW 264.7) Pretreat Pre-treat with Cholinergic Agonist Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA Cytokine Measurement (ELISA) Collect_Supernatant->ELISA EMSA NF-κB Activation Assay (EMSA) Lyse_Cells->EMSA

Caption: Experimental Workflow for Assessing Immunomodulatory Effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 14-O-Acetylneoline Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 14-O-acetylneoline extraction from Aconitum species.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound?

A1: The primary challenges in extracting this compound, a diester-diterpenoid alkaloid, include its relatively low concentration in the plant material and its susceptibility to degradation, particularly hydrolysis of the acetyl group at the C-14 position under suboptimal pH and temperature conditions. Preventing this hydrolysis is critical for maximizing yield.[1][2]

Q2: Which extraction method is most effective for obtaining this compound?

A2: Both heat reflux extraction (HRE) and ultrasound-assisted extraction (UAE) are commonly employed for Aconitum alkaloids. UAE can offer comparable or higher yields in a shorter time and at lower temperatures, which can be advantageous for preserving the heat-sensitive acetyl group of this compound.[3][4] The choice of method may also depend on the available equipment and the scale of the extraction.

Q3: What is the recommended solvent system for extracting this compound?

A3: A slightly acidic or neutral hydroalcoholic solution, such as 70-80% ethanol or methanol, is generally effective for extracting Aconitum alkaloids.[5][6] The addition of a small amount of acid (e.g., hydrochloric acid or acetic acid) can improve the solubility of the alkaloids by forming their corresponding salts. However, strong acidic or alkaline conditions should be avoided to prevent hydrolysis of the ester linkages.[2][7]

Q4: How can I minimize the degradation of this compound during extraction?

A4: To minimize degradation, it is crucial to control the temperature and pH of the extraction process. Lower temperatures (e.g., 40-60°C for UAE) and shorter extraction times are preferable.[4] Maintaining a neutral or slightly acidic pH can also help prevent the hydrolysis of the ester bond.[7] Post-extraction, the crude extract should be promptly processed and stored at low temperatures (4°C or -20°C) to ensure stability.

Q5: What are the most suitable methods for purifying the crude extract?

A5: A multi-step purification strategy is often necessary. This typically involves an initial liquid-liquid extraction to remove non-alkaloidal impurities, followed by chromatographic techniques. Macroporous resin chromatography is effective for enriching the total alkaloid fraction.[8][9][10] For further purification and isolation of this compound, preparative high-performance liquid chromatography (Prep-HPLC) is a highly effective method. Solid-phase extraction (SPE) can also be used for sample cleanup prior to chromatographic analysis.[7][11][12]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete Extraction Optimize extraction parameters: increase extraction time, adjust solvent-to-solid ratio, or perform multiple extraction cycles. For UAE, ensure sufficient ultrasonic power.To ensure maximum transfer of the target compound from the plant matrix to the solvent.
Degradation during Extraction Monitor and control temperature and pH. Use milder conditions (e.g., lower temperature, shorter time). Avoid strongly acidic or alkaline solvents.This compound is susceptible to hydrolysis of its ester linkage under harsh conditions.[1][2]
Inappropriate Solvent Test different solvent systems. A hydroalcoholic solvent (70-80% ethanol or methanol) is a good starting point.[5][6]The polarity of the solvent must be suitable to efficiently dissolve this compound.
Poor Quality of Plant Material Ensure the plant material is properly identified, dried, and stored. Use freshly powdered material for extraction.The concentration of secondary metabolites can vary depending on the plant's age, origin, and storage conditions.
Issue 2: Purity of the Final Product is Unsatisfactory
Potential Cause Troubleshooting Step Rationale
Inefficient Initial Cleanup Incorporate a liquid-liquid extraction step before column chromatography to remove fats, pigments, and other non-alkaloidal compounds.This reduces the complexity of the mixture, improving the efficiency of subsequent chromatographic steps.
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, gradient, and flow rate for column chromatography (macroporous resin or preparative HPLC).To achieve better separation of this compound from other structurally similar alkaloids.[13][14]
Overloading of the Chromatographic Column Reduce the amount of crude extract loaded onto the column.Overloading leads to poor separation and co-elution of impurities.
Inadequate Fraction Collection Collect smaller fractions during chromatography and analyze them by TLC or HPLC to identify the purest fractions containing the target compound.To avoid combining fractions with significant impurities.

Data Presentation

Table 1: Comparison of Extraction Methods for Aconitum Alkaloids
Extraction Method Solvent Temperature (°C) Time Relative Yield Reference
Heat Reflux Extraction70% Ethanol802 hours x 3Good[5]
Ultrasound-Assisted Extraction60% Ethanol4530 minHigh[4]
Maceration70% MethanolRoom Temp24 hoursModerate[6]
Soxhlet Extraction70% MethanolBoiling Point2 hoursGood[6]

Note: Relative yields are generalized from literature on similar Aconitum alkaloids and may vary for this compound.

Table 2: HPLC-DAD Parameters for Analysis of Aconitum Alkaloids
Parameter Condition Reference
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[5][13][14]
Mobile Phase A Acetonitrile[13][14]
Mobile Phase B Ammonium bicarbonate buffer (pH 10.0) or Triethylamine phosphate buffer (pH 3.0)[13][14]
Gradient Elution Optimized for separation of target alkaloids[5][13][14]
Flow Rate 1.0 mL/min[5][14]
Detection Wavelength 230-240 nm[13]
Column Temperature 25-30°C[14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind the dried roots of the Aconitum species into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonication at a frequency of 40 kHz and a power of 100 W for 30 minutes at a constant temperature of 45°C.[4]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage: Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography
  • Crude Extract Preparation: Dissolve the crude extract obtained from Protocol 1 in an appropriate volume of acidified water (pH 3-4).

  • Resin Activation and Packing:

    • Select a suitable macroporous resin (e.g., NKA-II, D101).[8]

    • Pre-treat the resin by soaking it sequentially in ethanol and then water.

    • Pack the activated resin into a glass column.

  • Loading: Load the prepared crude extract solution onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove impurities such as sugars and pigments.

  • Elution: Elute the adsorbed alkaloids with a gradient of ethanol-water mixtures (e.g., 30%, 50%, 70%, 95% ethanol).[10]

  • Fraction Collection and Analysis: Collect the fractions and monitor the presence of this compound using TLC or HPLC-DAD.

  • Concentration: Combine the fractions rich in the target compound and evaporate the solvent to obtain a purified alkaloid extract.

Protocol 3: Quantification of this compound by HPLC-DAD
  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound reference standard in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution.

    • Dissolve a known amount of the purified extract in methanol.

  • Chromatographic Conditions:

    • Use a C18 column and a mobile phase system as described in Table 2.

    • Set the injection volume to 10-20 µL.

    • Maintain a constant column temperature (e.g., 30°C).

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Extraction_Workflow Plant_Material Aconitum Plant Material (Powdered) Extraction Extraction (UAE or HRE) Solvent: 70% Ethanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Macroporous Resin Chromatography) Crude_Extract->Purification Purified_Extract Purified Extract Purification->Purified_Extract Isolation Isolation (Preparative HPLC) Purified_Extract->Isolation Pure_Compound Pure this compound Isolation->Pure_Compound Analysis Analysis (HPLC-DAD, LC-MS/MS) Pure_Compound->Analysis Final_Product Quantified this compound Analysis->Final_Product

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Low_Yield Problem: Low Yield Cause1 Incomplete Extraction? Low_Yield->Cause1 Cause2 Degradation? Low_Yield->Cause2 Cause3 Wrong Solvent? Low_Yield->Cause3 Solution1 Optimize Parameters: - Time - Temp - Solvent Ratio Cause1->Solution1 Solution2 Use Milder Conditions: - Lower Temp - Shorter Time - Neutral pH Cause2->Solution2 Solution3 Test Different Solvents (e.g., varying ethanol %) Cause3->Solution3

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Diterpenoid Alkaloid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diterpenoid alkaloids. This resource provides troubleshooting guides and answers to frequently asked questions to help you navigate the complexities of their purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying diterpenoid alkaloids?

A1: The primary challenges stem from their complex structures and the nature of their source material. Key difficulties include:

  • Structural Similarity: Diterpenoid alkaloids often exist as a complex mixture of structurally similar isomers and analogues, making them difficult to separate using standard chromatographic techniques.[1][2]

  • Low Concentration: The target alkaloids are often present in low concentrations within the plant extract, which is a complex matrix containing numerous other interfering compounds.[2]

  • Chemical Instability: Many diterpenoid alkaloids, particularly the diester-diterpenoid alkaloids (DDAs), are sensitive to heat, light, and pH changes, leading to degradation (e.g., hydrolysis of ester bonds) during extraction and purification.[3][4]

  • Poor UV Absorbance: Some alkaloids lack a strong chromophore, making detection by UV-Vis detectors in HPLC challenging and requiring alternative methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).[5]

Q2: What is a typical workflow for purifying diterpenoid alkaloids?

A2: A multi-step approach is almost always necessary.[4] The process generally begins with extraction from dried, powdered plant material, followed by several stages of chromatographic separation to isolate the compound of interest to the desired purity.

Purification_Workflow cluster_start Step 1: Extraction cluster_purify Step 2: Purification cluster_end Step 3: Analysis Start Plant Material (e.g., Aconitum roots) Extract Solvent Extraction (e.g., Acidic Water, Ethanol) Start->Extract Crude Crude Extract Extract->Crude CC Initial Fractionation (e.g., Column Chromatography) Crude->CC CCC Intermediate Purification (e.g., HSCCC, pH-Zone-Refining) CC->CCC HPLC Final Polishing (e.g., Preparative HPLC) CCC->HPLC Pure High-Purity Alkaloid HPLC->Pure Analysis Structural Elucidation (NMR, MS) Pure->Analysis

Caption: A general experimental workflow for diterpenoid alkaloid purification.

Q3: Which classes of diterpenoid alkaloids are most difficult to handle?

A3: Diester-diterpenoid alkaloids (DDAs) are particularly challenging. Their high toxicity requires careful handling, and they are prone to hydrolysis at the C8 and C14 ester positions, which can convert them into less toxic monoester or non-ester alkaloids during processing.[3] This instability complicates purification and can lead to inaccurate assessments of the native composition of the extract.

Alkaloid_Hierarchy A Diester Diterpenoid Alkaloids (e.g., Aconitine) - Most Toxic - Prone to Hydrolysis B Monoester Diterpenoid Alkaloids A->B Hydrolysis of one ester group C Non-Ester Diterpenoid Alkaloids (e.g., Atisine) - Least Toxic B->C Hydrolysis of remaining ester group

Caption: Relationship and toxicity hierarchy of Aconitum-type alkaloids.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during purification experiments.

Problem: I am failing to separate two or more structurally similar alkaloids (isomers).

  • Potential Cause 1: Inadequate Chromatographic Technique. Standard silica gel column chromatography or reversed-phase HPLC may not have sufficient resolving power for closely related isomers.[1][6]

  • Solution 1: Employ Advanced Separation Techniques.

    • High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique avoids solid supports, minimizing irreversible adsorption and improving recovery. It has been successfully used to separate new diterpenoid alkaloid isomers from Aconitum coreanum.[7]

    • pH-Zone-Refining Counter-Current Chromatography: This is a powerful modification of HSCCC, particularly effective for separating ionizable compounds like alkaloids. By adding a retainer (e.g., an acid) to the stationary phase and an eluter (e.g., a base) to the mobile phase, it creates sharp pH zones that focus analytes into narrow bands, dramatically increasing resolution and sample loading capacity.[1][5]

  • Potential Cause 2: Incorrect Mobile Phase. The solvent system may not be optimized to exploit the subtle physicochemical differences between the isomers.

  • Solution 2: Systematically Optimize the Solvent System. For techniques like HSCCC, the partition coefficient (K) of the target compounds is critical. Experiment with different ratios in a two-phase solvent system (e.g., petroleum ether-ethyl acetate-methanol-water) to achieve an optimal K value for your compounds of interest.[5] Adjusting the concentration of additives like acids or bases can also significantly impact separation.[5]

Problem: My final yield of the target alkaloid is very low.

  • Potential Cause 1: Product Loss During Extraction/Partitioning. Alkaloids can be lost during liquid-liquid extraction steps if the pH is not optimal for partitioning into the desired solvent layer.[4]

  • Solution 1: Optimize and Monitor pH. Check the pH of the aqueous layer during partitioning. Perform a back-extraction of the aqueous layer to recover any product that did not transfer to the organic phase.[4]

  • Potential Cause 2: Irreversible Adsorption. Alkaloids, being basic, can bind strongly to the acidic silanol groups on standard silica gel, leading to poor recovery during column chromatography.[8]

  • Solution 2: Use a Different Stationary Phase.

    • Consider using a basic adsorbent like alumina for column chromatography, which can prevent the strong adsorption of basic alkaloids.[8]

    • Alternatively, use techniques that do not involve solid supports, such as HSCCC.[7]

  • Potential Cause 3: Compound Degradation. As mentioned, diterpenoid alkaloids can be sensitive to heat and pH.[3][9]

  • Solution 3: Use Milder Conditions. Avoid high temperatures during solvent evaporation. Use rotary evaporators at moderate temperatures (e.g., 42°C).[10] Protect extracts and fractions from light and consider working at lower temperatures when possible.[4]

Problem: I'm seeing poor peak shape (tailing, fronting) or drifting retention times in my HPLC analysis.

Troubleshooting_HPLC cluster_column Column Issues cluster_mobile Mobile Phase Issues cluster_sample Sample/Injection Issues Start Poor HPLC Resolution CheckCol Check Column Equilibration Start->CheckCol CheckMP Check Mobile Phase (Freshly prepared? Degassed?) Start->CheckMP CheckSample Check Sample Solvent & Load Volume Start->CheckSample BadCol Column Degradation (frit plugged, bed void) CheckCol->BadCol Problem Persists FixCol Action: 1. Flush Column 2. Reverse Flush 3. Replace Column BadCol->FixCol BadMP Incorrect pH or Composition CheckMP->BadMP Problem Persists FixMP Action: 1. Prepare Fresh Mobile Phase 2. Adjust pH 3. Optimize Solvent Ratio BadMP->FixMP BadSample Solvent Mismatch or Column Overload CheckSample->BadSample Problem Persists FixSample Action: 1. Dissolve sample in mobile phase 2. Reduce injection volume BadSample->FixSample

Caption: A decision tree for troubleshooting common HPLC problems.
  • Potential Cause 1: Drifting Retention Times. This is often caused by insufficient column equilibration or changes in the mobile phase composition over time (e.g., evaporation of a volatile solvent).[4]

  • Solution 1: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. Always use freshly prepared mobile phase for each run.[4]

  • Potential Cause 2: Peak Tailing. This can be caused by strong interactions between the basic alkaloid analytes and residual acidic silanol groups on the silica-based C18 column. It can also be caused by column overloading.[4]

  • Solution 2:

    • Mobile Phase Modifier: Add a competitor base, such as 10 mM triethylamine, to the mobile phase.[5] This will interact with the active silanol sites and improve peak symmetry.

    • Reduce Sample Load: Dilute your sample and inject a smaller amount to see if peak shape improves.[4]

  • Potential Cause 3: Split or Broad Peaks. This may indicate a problem with the sample solvent or a partially plugged column frit.[11]

  • Solution 3: Whenever possible, dissolve your sample in the initial mobile phase.[11] If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion. If the problem persists, try back-flushing the column to clear any particulates from the inlet frit.[11]

Section 3: Experimental Protocols

Protocol: Purification of Diterpenoid Alkaloids from Aconitum coreanum using pH-Zone-Refining CCC

This method was successfully used to isolate seven different alkaloids from a single 3.5 g crude extract injection.[5]

  • Apparatus: A preparative counter-current chromatography instrument.

  • Solvent System Preparation:

    • Prepare a two-phase solvent system consisting of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v) .[5]

    • Thoroughly mix the solvents in a separation funnel and allow the layers to separate.

    • Add 10 mM triethylamine (TEA) to the upper organic phase (this will serve as the mobile phase containing the eluter).[5]

    • Add 10 mM hydrochloric acid (HCl) to the lower aqueous phase (this will serve as the stationary phase containing the retainer).[5]

    • Degas both phases by sonication before use.

  • Crude Extract Preparation: Extract the alkaloids from the plant material using an acid-base extraction method to obtain a crude alkaloid mixture.[1]

  • CCC Separation Procedure:

    • Fill the entire column with the stationary phase (lower aqueous phase with HCl).

    • Set the apparatus to rotate at the desired speed (e.g., 850 rpm).

    • Pump the mobile phase (upper organic phase with TEA) into the column at a flow rate of 2.0 mL/min.[5]

    • After hydrodynamic equilibrium is reached, dissolve 3.5 g of the crude extract in a suitable volume of the solvent mixture and inject it through the sample loop.[5]

    • Monitor the effluent with a UV detector and collect fractions. The seven alkaloids will elute in distinct pH zones.

  • Analysis: Analyze the collected fractions by HPLC and confirm the structure of the purified compounds using MS and NMR.[5]

Section 4: Quantitative Data Summary

The following table summarizes the results obtained from the pH-zone-refining CCC protocol described above.

Compound NameMass from 3.5g Crude Extract (mg)Purity by HPLC (%)
Guanfu base I35696.40
Guanfu base A57897.20
Atisine7497.50
Guanfu base F9498.10
Guanfu base G42398.90
Guanfu base R6798.30
Guanfu base P15498.40
Data sourced from Molecules (2014).[5]

References

Technical Support Center: Overcoming Solubility Issues with 14-O-acetylneoline in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 14-O-acetylneoline during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential biological activity?

This compound is a diterpenoid alkaloid. While specific research on its biological activity is limited in the provided search results, its structural similarity to other aconitine-type alkaloids suggests it may exhibit neurological and cardiac effects. The "acetyl" and "neoline" components of its name hint at a possible interaction with the cholinergic system, potentially acting on acetylcholine receptors.

Q2: What are the primary challenges when handling this compound for in vitro experiments?

Like many diterpenoid alkaloids, this compound is expected to have low aqueous solubility. This can lead to several challenges, including:

  • Difficulty in preparing stock solutions at desired concentrations.

  • Precipitation of the compound when added to aqueous cell culture media.

  • Inaccurate and inconsistent results due to non-homogenous compound concentration.

Q3: Which solvents are recommended for dissolving this compound?

For initial solubilization, organic solvents are recommended. The choice of solvent can significantly impact the success of your experiment.

SolventSuitabilityConsiderations
Dimethyl sulfoxide (DMSO) HighA powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds[1][2]. It is a common solvent for preparing stock solutions of compounds for cell-based assays. However, DMSO can have biological effects on its own, so it is crucial to use the lowest possible final concentration (typically <0.5%) in your experiments and include a vehicle control.
Ethanol (EtOH) ModerateA polar protic solvent that can also be used. Its volatility can be a concern, and it may also have effects on cells at higher concentrations.
Water LowExpected to have very poor solubility in water alone.

Q4: How should I prepare a stock solution of this compound?

To prepare a concentrated stock solution, follow these steps:

  • Weigh the desired amount of this compound powder accurately.

  • Add a small volume of 100% DMSO or ethanol to the powder.

  • Vortex or sonicate the mixture gently until the compound is completely dissolved.

  • Once dissolved, you can add more solvent to reach your final desired stock concentration.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: What are the visual signs of precipitation in my cell culture after adding this compound?

Precipitation can manifest in several ways:

  • A cloudy or hazy appearance in the cell culture medium.

  • Visible particulate matter, which may appear as small crystals or an amorphous film under a microscope.

  • A change in the color or pH of the medium is also possible, though less common.

Q6: How can I prevent this compound from precipitating in my cell culture medium?

Several strategies can help prevent precipitation:

  • Use a Low Final Concentration: The most effective method is to ensure the final concentration of the compound in your culture medium is below its solubility limit in that medium.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in the culture medium before adding it to the cells. This gradual decrease in solvent concentration can help maintain solubility.

  • Pre-warm the Medium: Adding a cold stock solution to a warm medium can sometimes induce precipitation. Ensure both the medium and the diluted compound are at the same temperature.

  • Increase Serum Concentration: If your experimental design allows, a higher percentage of fetal bovine serum (FBS) in the medium can sometimes help to keep hydrophobic compounds in solution.

  • Use of Pluronic F-68: This non-ionic surfactant can be added to the culture medium at low concentrations (e.g., 0.01-0.1%) to aid in the solubilization of hydrophobic compounds.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound will not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low temperature.Gently warm the solution to 37°C. If it still does not dissolve, incrementally add more solvent. Consider sonication for a short period.
Precipitation occurs immediately upon adding the stock solution to the cell culture medium. The final concentration of the compound exceeds its solubility in the aqueous medium. The high concentration of the organic solvent in the stock is causing the compound to crash out.Decrease the final concentration of this compound. Prepare an intermediate dilution of the stock solution in the culture medium before adding it to the final culture volume. Ensure rapid and thorough mixing upon addition.
The culture medium becomes cloudy over time after the addition of the compound. The compound is slowly precipitating out of the solution. The compound may be unstable in the culture medium.Reduce the final concentration. Consider using a stabilizing agent like Pluronic F-68. Evaluate the stability of the compound in your specific medium over the time course of your experiment.
Inconsistent or non-reproducible experimental results. Incomplete dissolution or precipitation of the compound, leading to inaccurate dosing.Visually inspect your stock solution and final culture medium for any signs of precipitation before each experiment. Prepare fresh dilutions for each experiment from a well-dissolved stock solution.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound needed to make a 10 mM solution. For example, if the molecular weight is 500 g/mol , you would need 5 mg for 1 mL of a 10 mM stock.

  • Dissolution:

    • Weigh out the calculated amount of this compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO.

    • Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol for Diluting this compound for a Cell-Based Assay

  • Objective: To achieve a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium, with a final DMSO concentration of 0.1%.

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution:

    • Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium. This results in a 1 mM solution in 10% DMSO.

  • Final Dilution:

    • Add 10 µL of the 1 mM intermediate dilution to 990 µL of the cell culture medium in the well. This results in a final concentration of 10 µM this compound and 0.1% DMSO.

  • Control: Prepare a vehicle control by adding 10 µL of a 10% DMSO solution (in culture medium) to a separate well containing 990 µL of medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp In Vitro Experiment weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution intermediate Prepare Intermediate Dilution thaw->intermediate final_dilution Add to Cell Culture intermediate->final_dilution incubate Incubate and Analyze final_dilution->incubate

Caption: Experimental workflow for preparing and using this compound.

troubleshooting_flowchart start Precipitation Observed check_conc Is final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_stock Is stock solution clear? check_conc->check_stock No end Problem Resolved reduce_conc->end remake_stock Remake stock solution (consider warming/sonication) check_stock->remake_stock No check_dilution Was an intermediate dilution step used? check_stock->check_dilution Yes remake_stock->end use_intermediate Use a serial dilution method check_dilution->use_intermediate No add_surfactant Consider adding Pluronic F-68 check_dilution->add_surfactant Yes use_intermediate->end add_surfactant->end

Caption: Troubleshooting flowchart for solubility issues.

hypothesized_pathway acetylneoline This compound (Hypothesized Agonist) receptor Muscarinic Acetylcholine Receptor (mAChR) acetylneoline->receptor g_protein G-protein (Gq/11) receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Hypothesized signaling pathway for this compound.

References

Technical Support Center: Optimizing HPLC Separation of Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the High-Performance Liquid Chromatography (HPLC) separation of Aconitum alkaloids.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between my Aconitum alkaloid peaks?

A1: Poor resolution is a common issue and can stem from several factors. Aconitum alkaloids are structurally similar, making them challenging to separate.

  • Mobile Phase Composition : The choice and ratio of organic solvent (typically acetonitrile or methanol) to the aqueous buffer is critical. Acetonitrile often provides better resolution for these compounds. The pH of the buffer also plays a significant role; a slightly acidic pH (around 3.0) is often used to ensure consistent ionization of the alkaloids.[1][2]

  • Column Chemistry : A C18 column is most commonly used. However, the specific properties of the C18 packing material (e.g., end-capping, particle size) can affect selectivity. For complex mixtures, a column with a smaller particle size (e.g., 3 µm) can improve efficiency and resolution.[3]

  • Gradient Elution : A gradient elution, where the mobile phase composition changes over time, is generally necessary to separate a wide range of Aconitum alkaloids with different polarities.[1][4] Optimizing the gradient slope is key to resolving closely eluting peaks.[5]

  • Temperature : Increasing the column temperature (e.g., to 30-45°C) can decrease mobile phase viscosity and improve peak shape and resolution.[3][4]

Q2: How can I reduce peak tailing for my Aconitum alkaloids?

A2: Peak tailing for basic compounds like alkaloids is often caused by secondary interactions with free silanol groups on the silica-based column packing.[1]

  • Mobile Phase Additives : Adding a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the silanol groups and improve peak symmetry.[1][4]

  • Low pH : Operating at a low pH (e.g., 3.0) can suppress the ionization of silanol groups, reducing their interaction with the protonated alkaloids.[1][6]

  • Column Choice : Using a high-quality, end-capped C18 column can minimize the number of available free silanol groups.

Q3: My analysis time is too long. How can I shorten it without sacrificing separation?

A3: Long run times can be addressed by:

  • Increasing Flow Rate : A higher flow rate will decrease retention times. However, this may also increase backpressure and potentially reduce resolution. It's a trade-off that needs to be optimized for your specific separation.[7]

  • Steeper Gradient : A faster, steeper gradient will elute compounds more quickly.[5]

  • Shorter Column/Smaller Particles : Using a shorter column or one packed with smaller particles can significantly reduce analysis time while maintaining or even improving efficiency.[3]

  • UHPLC Systems : Ultra-High-Performance Liquid Chromatography (UHPLC) systems operate at much higher pressures, allowing for the use of sub-2 µm particle columns and much faster separations.

Q4: What is the best general-purpose column and mobile phase for Aconitum alkaloids?

A4: A reversed-phase C18 column is the most common choice.[1][8] A typical starting point for a mobile phase would be a gradient elution using:

  • Solvent A : An aqueous buffer, such as 20-25 mM ammonium bicarbonate or triethylamine phosphate, adjusted to pH 3.0.[4][8]

  • Solvent B : Acetonitrile.

The gradient program would typically start with a low percentage of acetonitrile and gradually increase to elute the more non-polar alkaloids.

Q5: How can I improve the detection sensitivity of Aconitum alkaloids?

A5: Aconitum alkaloids are typically detected using a UV detector.

  • Wavelength Selection : The optimal detection wavelength is generally between 230 nm and 240 nm.[4][8][9][10]

  • Sample Preparation : A robust sample preparation method, such as solid-phase extraction (SPE), can concentrate the analytes and remove interfering matrix components, thereby improving the signal-to-noise ratio.[11][12]

  • Mass Spectrometry (MS) : For the highest sensitivity and selectivity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. Detector lamp is off. 2. No sample injected or sample degraded. 3. Incorrect mobile phase composition. 4. No flow from the pump.1. Ensure the detector lamp is turned on.[13] 2. Verify sample integrity and injection volume.[13] 3. Prepare fresh mobile phase and ensure correct composition.[13] 4. Check pump status, solvent lines, and prime the pump if necessary.[13]
Variable Retention Times 1. Leaks in the system. 2. Inconsistent mobile phase composition (poor mixing). 3. Fluctuations in column temperature. 4. Column not properly equilibrated.1. Check all fittings for leaks, especially between the pump and column.[14] 2. Degas solvents and ensure the pump's proportioning valves are working correctly. Consider hand-mixing the mobile phase.[15] 3. Use a column oven to maintain a constant temperature.[13] 4. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before injection.[14]
High Backpressure 1. Blockage in the system (e.g., clogged inlet frit, guard column, or column). 2. Particulate matter from the sample.1. Systematically remove components (column, guard column) to locate the blockage. Replace the clogged component. 2. Filter all samples through a 0.45 µm filter before injection.[4] Use a guard column to protect the analytical column.[14]
Split or Tailing Peaks 1. Column void or contamination at the inlet. 2. Sample solvent incompatible with the mobile phase. 3. Secondary interactions with the stationary phase (silanols). 4. Co-elution with an interfering compound.1. Reverse flush the column. If the problem persists, the column may need to be replaced. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. Add a competing base like triethylamine (TEA) to the mobile phase or lower the pH.[1] 4. Optimize the gradient or mobile phase to resolve the peaks.
Broad Peaks 1. Large injection volume or strong sample solvent. 2. Low flow rate. 3. Extra-column volume (e.g., long tubing). 4. Column degradation.1. Reduce injection volume or dissolve the sample in a weaker solvent. 2. Increase the flow rate to an optimal level.[6] 3. Use tubing with a small internal diameter and keep it as short as possible. 4. Replace the column.

Data Presentation: HPLC Parameters

Table 1: HPLC Column Specifications for Aconitum Alkaloid Analysis

ParameterSpecification 1Specification 2Specification 3
Stationary Phase Reversed-Phase C18[1]Reversed-Phase C18[4]Reversed-Phase C18[3]
Column Dimensions 250 mm x 4.6 mm250 mm x 4.6 mm100 mm x 3 mm
Particle Size 5 µm5 µm3 µm
Guard Column Econosphere C18, 5 µm[4]Not SpecifiedNot Specified

Table 2: Mobile Phase Compositions and Gradient Programs

ParameterMethod 1[1]Method 2[4]Method 3[3]
Aqueous Phase (A) 0.1% Phosphoric acid + 0.1% Triethylamine (pH 3.0)Triethylamine buffer (25 mM, pH 3.0)0.1% Formic acid in water
Organic Phase (B) AcetonitrileAcetonitrile & Tetrahydrofuran (THF)Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Gradient Program 13–18% B (0-20 min), 18–21% B (20-40 min), 21–22% B (40-45 min), 22–70% B (45-50 min)ACN:Buffer:THF - 0:90:10 (0 min), 6:84:10 (20 min), 26:64:10 (40 min)12% B (0 min), 40% B (3 min), 70% B (10 min), 80% B (12 min), 12% B (12.01 min)
Column Temp. Room Temperature45°C30°C

Experimental Protocols

Protocol 1: General Sample Preparation (Aconite Roots)

This protocol is a generalized procedure based on common extraction methods.

  • Pulverization : Pulverize dried aconite roots into a fine powder and pass through a 0.45 mm sieve.[1][4]

  • Extraction Solvent : Prepare an extraction solvent. 50% ethanol has been shown to be highly efficient.[1]

  • Extraction : Accurately weigh 1.5 g of the powder and place it in a suitable vessel. Add the extraction solvent (e.g., 4 mL of 50% ethanol).[1]

  • Sonication : Sonicate the mixture for 60 minutes at room temperature.[1]

  • Centrifugation : Centrifuge the mixture for 10 minutes at 3000 rpm.[1]

  • Collection : Collect the supernatant.

  • Repeat : Repeat the extraction process (steps 3-6) two more times with fresh solvent.

  • Combine & Dilute : Combine all supernatants and transfer to a 10.0 mL volumetric flask. Make up the volume with the extraction solvent.[1]

  • Filtration : Filter the final solution through a 0.45 µm filter membrane prior to injection into the HPLC system.[4]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Aconite Root Sample Grind Grind & Sieve Sample->Grind Extract Solvent Extraction (e.g., 50% Ethanol) Grind->Extract Filter Filter (0.45 µm) Extract->Filter Inject Inject into HPLC Filter->Inject Column C18 Column Separation (Gradient Elution) Inject->Column Detect UV Detection (230-240 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Peak Integration & Quantification Chromatogram->Analyze Report Generate Report Analyze->Report

Caption: General workflow for HPLC analysis of Aconitum alkaloids.

Troubleshooting_Resolution Start Problem: Poor Peak Resolution CheckMobile Is Mobile Phase pH Optimal (e.g., ~3.0)? Start->CheckMobile AdjustpH Action: Adjust pH with Acid (e.g., H₃PO₄) CheckMobile->AdjustpH No CheckGradient Is Gradient Program Optimized? CheckMobile->CheckGradient Yes AdjustpH->CheckGradient AdjustGradient Action: Decrease Gradient Slope (make it shallower) CheckGradient->AdjustGradient No CheckColumn Is Column Efficient? (Check age, pressure) CheckGradient->CheckColumn Yes AdjustGradient->CheckColumn ReplaceColumn Action: Replace with New C18 Column CheckColumn->ReplaceColumn No End Resolution Improved CheckColumn->End Yes ReplaceColumn->End

Caption: Troubleshooting decision tree for poor peak resolution.

References

reducing toxicity in animal studies of aconitine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with aconitine derivatives in animal studies. The focus is on strategies to mitigate toxicity while preserving the therapeutic efficacy of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of aconitine toxicity?

A1: The cardiotoxicity and neurotoxicity of aconitine and its derivatives stem from their high-affinity binding to voltage-gated sodium channels in excitable tissues like the myocardium, nerves, and muscles.[1][2] This binding leads to a persistent activation of these channels, causing an influx of sodium ions that results in membrane depolarization, leading to arrhythmias and neuronal dysfunction.[1][2]

Q2: What are the common traditional methods for reducing aconitine toxicity?

A2: Traditional Chinese Medicine (TCM) employs various processing methods, collectively known as "Paozhi," to reduce the toxicity of aconite roots.[3] Common methods include prolonged boiling or steaming, which hydrolyzes the highly toxic diester diterpene alkaloids (DDAs) like aconitine into less toxic monoester diterpene alkaloids (MDAs) such as benzoylaconine and eventually to non-toxic aconine.[4][5] Soaking in water or licorice decoctions are also common practices.[2][3]

Q3: Can co-administration with other herbs reduce aconitine toxicity?

A3: Yes, certain herbs are traditionally used in combination with aconite to mitigate its toxicity. Licorice (Glycyrrhiza uralensis) is the most well-documented, with studies showing that its component, liquiritin, can form a complex with aconitine, thereby reducing its free concentration.[2] Ginseng has also been shown to have a detoxifying effect by increasing the activity of superoxide dismutase (SOD) in cardiomyocytes.[6]

Q4: What is the expected reduction in toxicity after processing?

A4: The reduction in toxicity, as indicated by an increase in the median lethal dose (LD50), can be substantial. The LD50 of processed aconite can be several hundred times higher than that of the raw plant material. The degree of detoxification depends on the specific processing method and duration.

Troubleshooting Guide

Issue 1: High mortality rates in animal subjects even with processed aconitine.

  • Possible Cause 1: Inadequate Processing. The duration or temperature of boiling or steaming may have been insufficient to fully hydrolyze the toxic DDAs.

    • Solution: Increase the processing time and ensure consistent temperature control. For example, boiling for a minimum of 60 minutes is often recommended, with some protocols extending this to several hours.[6][7] It is crucial to analyze the alkaloid content post-processing using methods like HPLC to confirm the reduction of aconitine, mesaconitine, and hypaconitine.[2]

  • Possible Cause 2: Incorrect Dosage. The calculated dose for the animal model may be too high, even for the processed form.

    • Solution: Perform a dose-ranging study to determine the maximum tolerated dose (MTD) of your specific processed aconitine batch. Start with a low dose and gradually escalate to find a dose that elicits the desired therapeutic effect without significant toxicity.

  • Possible Cause 3: Route of Administration. The toxicity of aconitine can vary significantly with the route of administration. For instance, the LD50 for intraperitoneal injection is much lower than for oral administration.[8][9]

    • Solution: Ensure the chosen route of administration is appropriate for the experimental goals and consider that different routes will have different toxicity profiles. Oral administration is generally associated with lower toxicity compared to parenteral routes.

Issue 2: Inconsistent or non-reproducible results in toxicity assessments.

  • Possible Cause 1: Variation in Raw Material. The alkaloid content of raw aconite root can vary depending on the species, harvest time, and growing conditions.

    • Solution: Source aconite root from a single, reputable supplier. Whenever possible, obtain a certificate of analysis that details the content of major alkaloids. Standardize your own raw material by pooling and homogenizing a large batch.

  • Possible Cause 2: Inconsistent Processing Protocol. Minor variations in processing can lead to significant differences in the final alkaloid composition.

    • Solution: Develop and strictly adhere to a standardized operating procedure (SOP) for your processing method. Document all parameters, including soaking/boiling times, temperatures, and the ratio of herb to liquid.

  • Possible Cause 3: Animal Model Variability. Factors such as age, sex, and strain of the animal can influence susceptibility to aconitine toxicity.

    • Solution: Use animals of the same strain, age, and sex within an experiment. Ensure proper acclimatization and controlled environmental conditions (temperature, light cycle, etc.).

Data Presentation

Table 1: Comparison of LD50 Values for Aconitine and Processed Aconite in Mice

SubstanceRoute of AdministrationLD50 (mg/kg)Reference
AconitineOral1.8[8][9][10][11]
AconitineIntraperitoneal0.308[8][9]
Raw Aconitum carmichaeliiOralVaries, can be as low as 0.2 mg/kg for pure aconitine[4]
Processed Aconitum carmichaelii (Heishunpian)Oral> 10,000[1]
Aconitum napellus (Crude Extract)Oral5[12]
Aconitum napellus (Cow Milk Treated)Oral25[12]
Aconitum napellus (Goat Milk Treated)Oral50[12]
Aconitum napellus (Water Treated)Oral10[12]

Experimental Protocols

Protocol 1: Decoction Processing of Aconite Root for Toxicity Reduction

  • Preparation: Weigh 100g of raw, dried Aconitum carmichaelii root slices.

  • Soaking: Submerge the slices in 10 volumes (1 L) of deionized water and allow them to soak for 30 minutes.

  • Decoction: Bring the water to a boil and maintain a rolling boil for at least 60 minutes. For enhanced detoxification, co-decoct with 30g of licorice root.

  • Filtration and Concentration: After boiling, filter the decoction through gauze to remove the solid herb material. The resulting liquid can be concentrated using a rotary evaporator if necessary.

  • Quality Control: Analyze the final decoction for the concentration of aconitine, mesaconitine, and hypaconitine using a validated HPLC method to ensure a significant reduction in these toxic alkaloids.[2]

Protocol 2: Aconitine-Induced Arrhythmia Model in Rats

  • Animal Preparation: Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., urethane). Cannulate the jugular vein for drug infusion and insert ECG electrodes subcutaneously to monitor heart rhythm.

  • Aconitine Infusion: Prepare a solution of aconitine in saline. Infuse the aconitine solution intravenously at a constant rate of 5 µg/kg/min.[13]

  • Monitoring: Continuously record the ECG throughout the infusion period.

  • Endpoints: The primary endpoints are the latency to the first premature ventricular contraction (PVC), the onset of ventricular tachycardia (VT), and ventricular fibrillation (VF).[13]

  • Termination: Once ventricular fibrillation occurs or at the end of the predetermined infusion period, euthanize the animal.

Visualizations

Aconitine_Toxicity_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC PI3K_Akt PI3K-Akt Pathway Aconitine->PI3K_Akt Affects Na_influx Persistent Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_overload Ca2+ Overload Depolarization->Ca_overload Arrhythmia Arrhythmia Depolarization->Arrhythmia p38_MAPK p38 MAPK Activation Ca_overload->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: Aconitine Toxicity Signaling Pathway.

Detoxification_Workflow Raw_Aconite Raw Aconite Root Processing Processing (e.g., Decoction with Licorice) Raw_Aconite->Processing Processed_Extract Processed Aconite Extract Processing->Processed_Extract QC Quality Control (HPLC) - Measure DDA & MDA levels Processed_Extract->QC Animal_Study Animal Dosing & Observation QC->Animal_Study Toxicity_Assessment Toxicity Assessment (e.g., LD50, ECG, Histopathology) Animal_Study->Toxicity_Assessment Data_Analysis Data Analysis Toxicity_Assessment->Data_Analysis Results Results: Reduced Toxicity Data_Analysis->Results

Caption: Experimental Workflow for Aconite Detoxification and Evaluation.

References

troubleshooting inconsistent results in 14-O-acetylneoline experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diterpenoid Alkaloid Experiments

Disclaimer: The following troubleshooting guide is based on the general characteristics of diterpenoid alkaloids, a chemical class to which 14-O-acetylneoline likely belongs. Due to the limited specific information available for this compound in scientific literature, these recommendations are intended as a general framework and may require adaptation for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with diterpenoid alkaloids, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing inconsistent bioactivity with my diterpenoid alkaloid compound in cell-based assays?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Instability Diterpenoid alkaloids can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. Prepare fresh stock solutions and dilute to working concentrations immediately before use. Avoid repeated freeze-thaw cycles.
Solvent Effects The solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects. Always include a vehicle control in your experiments to account for solvent-induced changes.
Cell Line Variability Different cell lines, or even the same cell line at different passages, can exhibit varied responses. Ensure consistent cell passage numbers and culture conditions.
Assay Interference The compound may interfere with the assay itself (e.g., autofluorescence in a fluorescence-based assay). Run appropriate assay controls to rule out interference.

Question 2: My analytical measurements (e.g., HPLC, LC-MS) show variable concentrations of the diterpenoid alkaloid in my samples. What could be the reason?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Adsorption to Surfaces Alkaloids can adsorb to glass and plastic surfaces. Use silanized glassware or low-adhesion microplates and pipette tips.
Degradation During Sample Preparation Exposure to light, extreme pH, or high temperatures during extraction or preparation can lead to degradation. Protect samples from light and maintain them at a low temperature.
Matrix Effects in LC-MS Components in the sample matrix can suppress or enhance the ionization of the target analyte. Perform a matrix effect study and consider using a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification.[1]
Incomplete Dissolution Ensure the compound is fully dissolved in the initial stock solution. Sonication may aid in dissolution.

Question 3: I am observing unexpected toxicity or off-target effects in my animal experiments. How can I troubleshoot this?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
High Toxicity of Diterpenoid Alkaloids Many diterpenoid alkaloids, particularly those from Aconitum species, are highly toxic.[2][3][4] Carefully review the literature for known toxicities of related compounds and perform dose-response studies to determine a safe and effective dose.
Metabolic Transformation The compound may be metabolized in vivo to more active or toxic metabolites. Conduct pharmacokinetic and metabolism studies to understand the compound's fate in the body.
Impure Compound The presence of impurities can lead to unexpected biological effects. Verify the purity of your compound using analytical techniques such as HPLC-UV, LC-MS, and NMR.
Vehicle-Related Toxicity The vehicle used for administration may have its own toxicity. Conduct a vehicle-only toxicity study.

Experimental Protocols

General Protocol for Preparing Diterpenoid Alkaloid Stock Solutions
  • Weighing: Accurately weigh the diterpenoid alkaloid powder in a clean, calibrated microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in aluminum foil.

General Protocol for a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the diterpenoid alkaloid from the stock solution in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Troubleshooting Workflow for Inconsistent Bioactivity

G start Inconsistent Bioactivity Observed check_compound Check Compound Stability and Purity start->check_compound check_assay Evaluate Assay Parameters start->check_assay check_cells Assess Cell Culture Conditions start->check_cells solution_compound Prepare Fresh Solutions Verify Purity (HPLC, MS) check_compound->solution_compound solution_assay Run Vehicle and Assay Controls Test for Interference check_assay->solution_assay solution_cells Standardize Cell Passage Number Ensure Consistent Culture Conditions check_cells->solution_cells resolve Consistent Results solution_compound->resolve solution_assay->resolve solution_cells->resolve G alkaloid Diterpenoid Alkaloid receptor Cell Surface Receptor alkaloid->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Gene Expression) transcription_factor->cellular_response

References

Technical Support Center: Stability of 14-O-acetylneoline in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 14-O-acetylneoline in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am preparing a stock solution of this compound. What is the recommended solvent?

A1: For aconitine-type alkaloids, which are structurally similar to this compound, acetonitrile is often the preferred solvent for preparing stock solutions to minimize degradation.[1] Some studies have indicated that these alkaloids can be unstable and decompose in pure methanol.[1] It is recommended to store stock solutions at 4°C or lower, protected from light.[1]

Q2: How stable is this compound in aqueous solutions, such as phosphate-buffered saline (PBS)?

A2: While specific data for this compound is limited, related diester-diterpenoid aconitine alkaloids, like aconitine, mesaconitine, and hypaconitine, undergo extensive hydrolysis in PBS at a physiological pH of 7.4.[2] Given its structure, this compound is also expected to be susceptible to hydrolysis, particularly at the C-14 acetyl ester group. Therefore, prolonged storage in neutral or alkaline aqueous solutions is not recommended.

Q3: What are the likely degradation products of this compound in solution?

A3: The primary degradation pathway for aconitine-type alkaloids with ester groups is hydrolysis.[1] For this compound, the most probable degradation product is the hydrolysis of the 14-O-acetyl group, which would yield neoline. Further degradation may occur at other ester linkages if present. The processing of Aconitum herbs, which contain these types of alkaloids, often involves hydrolysis to reduce toxicity by converting highly toxic diester-diterpene alkaloids into less toxic monoester or amine alcohol-type alkaloids.[1]

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A highly effective and sensitive method for stability studies of aconitine alkaloids is Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) or Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These methods allow for the separation and quantification of the parent compound and its degradation products.[1]

Troubleshooting Guide

Problem: I am observing a rapid decrease in the concentration of this compound in my experiment.

  • Possible Cause 1: pH of the solution. Aconitine alkaloids are known to be unstable in neutral to alkaline conditions due to hydrolysis.[2]

    • Solution: If your experimental conditions permit, consider using a buffer with a slightly acidic pH. For any neutral or alkaline solutions, prepare them fresh and use them immediately.

  • Possible Cause 2: Temperature. Higher temperatures can accelerate the degradation of temperature-sensitive compounds like aconitine alkaloids.[3]

    • Solution: Conduct your experiments at controlled, and if possible, lower temperatures. Avoid heating solutions containing this compound unless it is a specific requirement of your protocol. When not in use, store solutions at 4°C or frozen.

  • Possible Cause 3: Solvent Choice. As mentioned in the FAQ, certain solvents like methanol may promote degradation.[1]

    • Solution: Use acetonitrile for stock solutions. For aqueous working solutions, minimize the time the compound is in the solution before use.

Problem: I am seeing unexpected peaks in my chromatogram.

  • Possible Cause: Degradation. The new peaks are likely hydrolysis products of this compound.

    • Solution: Use LC-MS/MS to identify the mass of the unknown peaks and compare them to the expected masses of potential hydrolysis products (e.g., neoline). This will help confirm the degradation pathway.

Data on the Stability of Structurally Related Aconitine Alkaloids

The following table summarizes the stability of aconitine (AC), mesaconitine (MA), and hypaconitine (HA), which are structurally related diester-diterpenoid alkaloids. This data can provide insights into the potential stability profile of this compound.

Compound ClassCompoundsMatrixStability Observation
Diester-diterpenoid AlkaloidsAconitine (AC), Mesaconitine (MA), Hypaconitine (HA)PBS (pH 7.4)Extensive hydrolysis observed.[2]
Diester-diterpenoid AlkaloidsAconitine (AC), Mesaconitine (MA), Hypaconitine (HA)Rat Plasma in PBSExtensive hydrolysis observed.[2]
Monoester-diterpenoid AlkaloidsBenzoylmesaconine (BMA), Benzoylaconine (BAC), Benzoylhypaconine (BHA)PBS, Rat Plasma, Methanol, AcetonitrileRemained intact.[2]

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution via LC-MS/MS

This protocol outlines a general procedure to assess the stability of this compound in a specific solution (e.g., PBS pH 7.4).

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve it in acetonitrile to a final concentration of 1 mg/mL.[1]

    • Store the stock solution at 4°C in the dark.[1]

  • Preparation of Working Solution and Incubation:

    • Dilute the stock solution with the test solution (e.g., PBS pH 7.4) to the desired final concentration (e.g., 1 µg/mL).

    • Divide the working solution into aliquots for different time points.

    • Incubate the aliquots at a controlled temperature (e.g., 37°C) to simulate physiological conditions.

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.

    • Immediately stop the degradation process, for example, by adding an equal volume of cold acetonitrile. This precipitates proteins if present and dilutes the sample.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining this compound and identify any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • Calculate the degradation rate and the half-life (t½) of the compound in the tested solution.

Visualizations

Hydrolysis_Pathway This compound This compound Neoline Neoline This compound->Neoline Hydrolysis (+H2O) Acetic_Acid Acetic_Acid This compound->Acetic_Acid Hydrolysis (+H2O) Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (Acetonitrile) Working_Solution Prepare Working Solution (e.g., PBS) Stock_Solution->Working_Solution Incubation Incubate at Controlled Temp. Working_Solution->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Stop Reaction (e.g., cold Acetonitrile) Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Calculate Degradation Rate and Half-life LCMS->Data_Analysis

References

Technical Support Center: In Vivo Metabolite Identification of 14-O-acetylneoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo metabolite identification of 14-O-acetylneoline, a C19-diterpenoid alkaloid. Given the limited direct studies on this compound, this guide draws upon established metabolic pathways and analytical methodologies for structurally similar Aconitum alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for this compound in vivo?

A1: Based on studies of other C19-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine, the primary metabolic pathways for this compound are expected to be:

  • Ester Hydrolysis: The acetyl group at the C-14 position is susceptible to hydrolysis by carboxylesterases, leading to the formation of neoline. This is a common and significant metabolic route for related alkaloids, generally resulting in less toxic metabolites.[1][2]

  • Phase I Metabolism (CYP450-mediated): The core structure of this compound is likely to undergo several Phase I modifications, primarily catalyzed by cytochrome P450 enzymes (CYPs) in the liver.[3][4] These reactions include:

    • O-demethylation: Removal of methyl groups, typically from methoxy substituents on the alkaloid skeleton.

    • Hydroxylation: Addition of hydroxyl groups to the molecule.

    • Dehydrogenation: Removal of hydrogen atoms, leading to the formation of double bonds.

    • N-deethylation: Removal of the ethyl group from the nitrogen atom in the ring structure.

  • Phase II Conjugation: While less commonly reported for this class of alkaloids, the hydroxylated metabolites from Phase I reactions could potentially undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility for excretion.

Q2: Which analytical techniques are most suitable for identifying this compound metabolites in biological samples?

A2: The most effective analytical methods for identifying and quantifying Aconitum alkaloid metabolites are liquid chromatography-mass spectrometry (LC-MS) based techniques.[4]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for detecting and quantifying known and unknown metabolites in complex biological matrices like plasma, urine, and feces.

  • Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS): This high-resolution mass spectrometry technique is excellent for the structural elucidation of novel metabolites by providing accurate mass measurements and fragmentation patterns.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for these types of compounds due to their low volatility, GC-MS can be used after derivatization of the metabolites.[3]

Q3: What are the common biological samples used for studying the in vivo metabolism of Aconitum alkaloids?

A3: In vivo metabolism studies of Aconitum alkaloids typically involve the collection and analysis of the following biological samples:

  • Plasma/Serum: To study the absorption, distribution, and metabolic profile of the parent compound and its metabolites in the bloodstream.

  • Urine: A primary route of excretion for water-soluble metabolites.

  • Feces: To identify metabolites that are not absorbed or are excreted via the biliary route.

  • Bile: For direct investigation of biliary excretion of the parent drug and its metabolites.

  • Tissue Homogenates (e.g., liver, kidney): To investigate tissue-specific metabolism and distribution.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or no detection of parent compound (this compound) in plasma. 1. Poor oral bioavailability. 2. Rapid and extensive first-pass metabolism in the gut and/or liver. 3. Inappropriate sample collection time points.1. Consider intravenous administration in a pilot study to determine systemic clearance and volume of distribution. 2. Analyze gut and liver microsomes in vitro to assess metabolic stability. 3. Optimize the blood sampling schedule, with more frequent collection at earlier time points post-dose.
Difficulty in identifying and structuring novel metabolites. 1. Low abundance of the metabolite. 2. Complex fragmentation pattern in MS/MS. 3. Co-elution with endogenous matrix components.1. Use a more sensitive mass spectrometer or increase the sample concentration if possible. 2. Employ high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass measurement and elemental composition determination. 3. Optimize the chromatographic method to improve separation. Utilize different column chemistries or gradient profiles.
Poor recovery of metabolites during sample preparation. 1. Inappropriate extraction solvent or pH. 2. Degradation of metabolites during sample processing. 3. Strong binding of metabolites to plasma proteins.1. Test a range of extraction solvents with varying polarities and pH conditions. 2. Keep samples on ice or at 4°C throughout the extraction process and minimize exposure to light and air. 3. Incorporate a protein precipitation step (e.g., with acetonitrile or methanol) prior to extraction.
Observed metabolites do not align with expected metabolic pathways. 1. Involvement of gut microbiota in metabolism. 2. Formation of unusual adducts in the mass spectrometer source. 3. Genetic polymorphisms in metabolic enzymes in the animal model.1. Conduct in vitro incubations with gut microbiota to investigate their metabolic contribution. 2. Carefully examine the mass spectra for common adducts (e.g., sodium, potassium, formic acid) and in-source fragments. 3. Consider using different animal strains or species to assess the impact of genetic variability on metabolism.

Experimental Protocols

Below are generalized methodologies for key experiments in the metabolite identification of this compound, based on protocols for related Aconitum alkaloids.

In Vivo Animal Study Protocol

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Drug Administration: this compound can be administered orally (e.g., via gavage) or intravenously. The dose will depend on the compound's toxicity and pharmacokinetic properties. A typical oral dose for related alkaloids is in the range of 1-10 mg/kg.

  • Sample Collection:

    • Blood: Blood samples (approx. 0.25 mL) are collected from the tail vein or jugular vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation.

    • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile (containing an internal standard) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

  • Sample Preparation (Urine):

    • Thaw urine samples and vortex.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Dilute the supernatant with water or mobile phase before injection into the LC-MS system.

  • LC-MS Analysis:

    • Chromatography: A C18 column is typically used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile or methanol.

    • Mass Spectrometry: A tandem mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Data is acquired in full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation information for structural elucidation.

Data Presentation

Table 1: Hypothetical Metabolites of this compound and Their Proposed Biotransformations

Metabolite IDProposed StructureBiotransformation Pathway
M0This compoundParent Drug
M1NeolineHydrolysis (deacetylation)
M2O-demethyl-14-O-acetylneolineO-demethylation
M3Hydroxy-14-O-acetylneolineHydroxylation
M4N-deethyl-14-O-acetylneolineN-deethylation
M5O-demethyl-neolineO-demethylation, Hydrolysis
M6Hydroxy-neolineHydroxylation, Hydrolysis

Visualizations

experimental_workflow cluster_drug_admin Drug Administration cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis drug_admin This compound Administration (Oral or IV to Animal Model) blood Blood Sampling drug_admin->blood In Vivo urine_feces Urine & Feces Collection (Metabolic Cages) drug_admin->urine_feces In Vivo plasma_prep Plasma Preparation (Protein Precipitation) blood->plasma_prep urine_prep Urine Preparation (Dilution/Centrifugation) urine_feces->urine_prep lcms LC-MS/MS Analysis plasma_prep->lcms urine_prep->lcms data_proc Data Processing & Metabolite Identification lcms->data_proc

Caption: Experimental workflow for in vivo metabolite identification.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_secondary Secondary Metabolism parent This compound hydrolysis Neoline parent->hydrolysis Hydrolysis (Carboxylesterases) demethylation O-demethyl- This compound parent->demethylation O-demethylation (CYP450) hydroxylation Hydroxy- This compound parent->hydroxylation Hydroxylation (CYP450) ndeethylation N-deethyl- This compound parent->ndeethylation N-deethylation (CYP450) sec_met1 O-demethyl-neoline hydrolysis->sec_met1 sec_met2 Hydroxy-neoline hydrolysis->sec_met2 demethylation->sec_met1 hydroxylation->sec_met2

References

dealing with matrix effects in 14-O-acetylneoline bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the bioanalysis of 14-O-acetylneoline.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. In the bioanalysis of this compound, endogenous components of biological samples, such as phospholipids, salts, and metabolites, can co-elute with the analyte and interfere with its ionization in the mass spectrometer's ion source.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1]

Q2: What are the most common sources of matrix effects in plasma or serum samples?

A2: Phospholipids are a major contributor to matrix effects in plasma and serum samples.[2] They are abundant in cell membranes and can co-extract with the analyte of interest during sample preparation.[2] Other sources include salts, endogenous metabolites, and administered drugs or their metabolites.

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[3] In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any suppression or enhancement of the constant analyte signal as the matrix components elute indicates the presence of matrix effects.[3]

Quantitatively, matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas, known as the matrix factor (MF) , provides a quantitative measure of the matrix effect.[4]

Q4: What is a suitable internal standard (IS) for the bioanalysis of this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ²H-labeled this compound. SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation.[5] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. For aconitine alkaloids, other compounds from the same class, like mesaconitine for the analysis of aconitine, have been successfully employed.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound, with a focus on matrix effects.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or degradation- Flush the column with a strong solvent. - If the problem persists, replace the column.[2]
Inappropriate mobile phase pH- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Co-eluting interferences- Optimize the chromatographic gradient to improve separation. - Employ a more selective sample preparation method.
Inconsistent or Low Analyte Response Ion suppression due to matrix effects- Evaluate your sample preparation method; consider switching to a more rigorous technique (e.g., from PPT to SPE). - Dilute the sample extract to reduce the concentration of interfering matrix components.[7]
Suboptimal ionization source parameters- Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature.[8][9]
High Background Noise Contamination of the LC-MS system- Clean the ion source. - Flush the LC system with appropriate cleaning solutions.
Impurities in the mobile phase or reagents- Use high-purity, LC-MS grade solvents and additives.[2]
Poor Reproducibility Inconsistent sample preparation- Ensure precise and consistent execution of the sample preparation protocol. - Automate the sample preparation process if possible.
Variable matrix effects between samples- Use a stable isotope-labeled internal standard. - Implement a more effective sample cleanup method to minimize matrix variability.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of the expected performance of common techniques for the analysis of aconitine alkaloids, which are structurally similar to this compound.

Sample Preparation Technique Principle Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol).85-110[10]Can be significant- Simple and fast - Inexpensive- Non-selective, leading to high matrix effects - Risk of analyte co-precipitation
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.80-105[6]Moderate- Good sample cleanup - Can be selective by adjusting pH and solvent polarity- Can be labor-intensive - Requires larger volumes of organic solvents
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.81-110[5]Low to moderate- High selectivity and recovery - Can be automated- More complex and time-consuming than PPT - Higher cost per sample
Dispersive Solid-Phase Extraction (d-SPE) Sorbent is dispersed in the sample, followed by centrifugation and collection of the supernatant.88-107[3]Low- Fast and simple - Requires small amounts of sorbent- May have lower recovery for some analytes compared to traditional SPE

Note: The presented data is based on studies of various aconitine alkaloids and serves as a general guideline. Actual performance for this compound may vary and should be experimentally determined.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from methods developed for other aconitine alkaloids and is a good starting point for method development for this compound.

Materials:

  • C18 SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) working solution

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the internal standard solution. Vortex for 30 seconds.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove polar interferences.

  • Elution: Elute the analyte and IS with 2 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for this compound from Plasma

Materials:

  • Acetonitrile (LC-MS grade) containing internal standard

  • Vortex mixer

  • Centrifuge

Procedure:

  • Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Analysis: Inject an aliquot of the supernatant directly into the UPLC-MS/MS system.

Visualizations

Troubleshooting Workflow for Low Analyte Signal

Low_Signal_Troubleshooting start Low Analyte Signal Observed check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok is_low Both Analyte and IS Signals are Low is_ok->is_low No analyte_low Analyte Signal Low, IS Signal OK is_ok->analyte_low Yes investigate_system Investigate System Issues: - Ion Source Contamination - MS/MS Parameters - LC Pump Performance is_low->investigate_system investigate_analyte Investigate Analyte-Specific Issues: - Sample Degradation - Poor Extraction Recovery - Ion Suppression analyte_low->investigate_analyte end Problem Resolved investigate_system->end optimize_prep Optimize Sample Preparation investigate_analyte->optimize_prep modify_chroma Modify Chromatographic Conditions investigate_analyte->modify_chroma optimize_prep->end modify_chroma->end

Caption: Troubleshooting workflow for low analyte signal.

Sample Preparation Decision Tree

Sample_Prep_Decision_Tree start Start: Bioanalytical Method Development for This compound sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput Yes matrix_complexity Complex Matrix (e.g., Plasma)? sensitivity->matrix_complexity No ppt Protein Precipitation (PPT) throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) throughput->lle No spe Solid-Phase Extraction (SPE) matrix_complexity->spe Yes dilution Dilution matrix_complexity->dilution No lle->spe

Caption: Decision tree for selecting a sample preparation method.

UPLC-MS/MS System Workflow

UPLC_MSMS_Workflow cluster_lc UPLC System cluster_ms Mass Spectrometer autosampler Autosampler (Sample Injection) column Analytical Column (Separation) autosampler->column pump Binary Pump (Mobile Phase Delivery) pump->column ion_source Ion Source (ESI) (Ionization) column->ion_source Eluent quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->quad1 collision_cell Collision Cell (q2) (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quad3 detector Detector (Signal Detection) quad3->detector data_system Data System (Data Acquisition & Processing) detector->data_system Signal

Caption: Workflow of a UPLC-MS/MS system for bioanalysis.

References

Technical Support Center: Acetylcholine and Cholinergic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with acetylcholine (ACh) and related cholinergic compounds. It includes frequently asked questions, troubleshooting advice, data summaries, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is acetylcholine (ACh) and what are its primary functions?

A1: Acetylcholine (ACh) is a major neurotransmitter in both the central and peripheral nervous systems.[1][2] Its functions include activating muscles at the neuromuscular junction, acting as a key neurotransmitter in the autonomic nervous system, and supporting cognitive functions like learning and memory in the brain.[2][3] It exerts its effects by binding to two main types of receptors: nicotinic and muscarinic receptors.[2][4]

Q2: What are the main challenges when working with acetylcholine solutions in the lab?

A2: The primary challenge is the stability of acetylcholine in solution. It is rapidly hydrolyzed into choline and acetate by the enzyme acetylcholinesterase, which is abundant in biological preparations.[2] Even in the absence of enzymes, ACh solutions can degrade over time, especially at room temperature or higher.[5][6] Therefore, proper storage and handling are crucial to ensure the accuracy of experimental results.

Q3: How should I prepare and store acetylcholine chloride solutions?

A3: Acetylcholine chloride is soluble in water (up to 100 mg/mL).[7][8] For experimental use, it is typically dissolved in a suitable buffer or saline solution. Due to its limited stability at room temperature, it is recommended to prepare solutions fresh before use.[6] For short-term storage, refrigerating at 4°C is advisable, where solutions can be stable for up to 10 days.[6] For longer-term storage, freezing at -20°C is effective.[5][6]

Q4: What safety precautions should be taken when handling acetylcholine chloride?

A4: While not classified as a hazardous substance, acetylcholine chloride is highly hygroscopic, meaning it readily absorbs moisture from the air.[7] It is recommended to handle the solid compound under a fume hood to avoid inhalation and to minimize exposure to air.[7] Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or no biological response to ACh application. 1. Degradation of ACh solution: The solution may have been stored improperly or for too long. 2. Enzymatic degradation: Presence of acetylcholinesterases in the experimental preparation. 3. Incorrect concentration: Errors in dilution calculations.1. Prepare fresh ACh solutions for each experiment. Verify storage conditions (store at 4°C for short-term, -20°C for long-term).[5][6] 2. Include an acetylcholinesterase inhibitor (e.g., neostigmine, physostigmine) in your experimental buffer if appropriate for the study.[9][10] 3. Double-check all calculations and ensure accurate pipetting.
Precipitation observed in the stock solution. 1. Low temperature storage of a highly concentrated solution. 2. Contamination of the solution. 1. Gently warm the solution to room temperature and vortex to redissolve. Prepare less concentrated stock solutions if the problem persists. 2. Use sterile water or buffer for preparation and filter-sterilize the final solution. Discard if contamination is suspected.
Variability between experimental replicates. 1. Inconsistent timing: Differences in the time between solution preparation and application. 2. Temperature fluctuations: Exposing the ACh solution to higher temperatures can accelerate degradation.[5]1. Standardize the experimental timeline to ensure ACh solutions are used consistently after preparation. 2. Keep ACh solutions on ice during the experiment and minimize exposure to room temperature.

Quantitative Data Summary

Table 1: Solubility of Acetylcholine Chloride

Solvent Solubility Reference
Water (H₂O)100 mg/mL[7][8]

Table 2: Stability of Acetylcholine Solutions

Storage Temperature Concentration Duration of Stability Reference
56 °CLow concentrationsRapid degradation[6]
50 °C0.55 MRapid breakdown after 1 day[5]
25 °C (Room Temp)0.55 MStable for approximately 28 days, then modest breakdown[5]
20 °CLow concentrationsTime-dependent degradation[6]
4 °C (Refrigerated)Low concentrations & 0.55 MStable for at least 10 days[6]
-20 °C (Frozen)Low concentrations & 0.55 MStable for at least 10 days (low conc.) and 84 days (0.55M)[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Acetylcholine Chloride Stock Solution

This protocol provides a standard method for preparing a stock solution of acetylcholine chloride for in vitro experiments.

Materials:

  • Acetylcholine chloride (ACh-Cl) powder (MW: 181.66 g/mol )

  • Sterile, deionized water or appropriate experimental buffer (e.g., PBS, Tyrode's solution)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculation: To prepare a 10 mM solution, calculate the required mass of ACh-Cl. For 10 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L × 0.010 L × 181.66 g/mol = 0.01817 g = 18.17 mg

  • Weighing: Under a fume hood, accurately weigh 18.17 mg of ACh-Cl powder using an analytical balance.

  • Dissolving: Transfer the weighed powder to a sterile 15 mL conical tube. Add 10 mL of sterile water or your chosen buffer to the tube.

  • Mixing: Cap the tube securely and vortex until the ACh-Cl is completely dissolved.

  • Sterilization (Optional): If required for your experiment (e.g., cell culture), filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • For immediate use (within the same day), store aliquots at 4°C.

    • For longer-term storage, store aliquots at -20°C.

Visualizations

Below are diagrams illustrating key pathways and workflows related to acetylcholine research.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Choline Choline CAT Choline Acetyltransferase Choline->CAT AcetylCoA Acetyl-CoA AcetylCoA->CAT ACh_Vesicle ACh (in vesicle) ACh_Free ACh ACh_Vesicle->ACh_Free Release CAT->ACh_Vesicle Synthesis AChE Acetylcholinesterase ACh_Free->AChE Degradation Muscarinic_R Muscarinic Receptor (GPCR) ACh_Free->Muscarinic_R Binding Nicotinic_R Nicotinic Receptor (Ion Channel) ACh_Free->Nicotinic_R Binding Choline_Recycle Choline AChE->Choline_Recycle Acetate Acetate AChE->Acetate Choline_Recycle->Choline Reuptake Response Cellular Response (e.g., Muscle Contraction, Signal Transduction) Muscarinic_R->Response Nicotinic_R->Response

Caption: Cholinergic signaling at the synapse.

Experimental_Workflow start Start prep_solution Prepare fresh ACh solution (See Protocol 1) start->prep_solution prep_assay Prepare biological assay (e.g., cells, tissue) start->prep_assay apply_ach Apply ACh to assay prep_solution->apply_ach add_inhibitor Optional: Add AChE inhibitor prep_assay->add_inhibitor add_inhibitor->apply_ach measure Measure biological response (e.g., Ca2+ imaging, electrophysiology) apply_ach->measure analyze Analyze and interpret data measure->analyze end End analyze->end

Caption: General workflow for an in vitro acetylcholine experiment.

References

Technical Support Center: Chromatographic Analysis of 14-O-acetylneoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 14-O-acetylneoline and related diterpene alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for analyzing this compound?

A1: The most common method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for detection.[1][2][3] C18 columns are typically used as the stationary phase, with a mobile phase consisting of a mixture of acetonitrile and water.[2]

Q2: Why am I observing poor peak shape (peak tailing) for this compound?

A2: Peak tailing is a common issue when analyzing basic compounds like alkaloids.[4][5] It is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase of the column.[4][6] Other potential causes include column overload, a blocked column frit, or an inappropriate mobile phase pH.[4][7]

Q3: How does mobile phase pH affect the resolution of this compound?

A3: Mobile phase pH is a critical parameter. This compound is a basic compound. Operating at a low pH (e.g., using a mobile phase with 0.1% formic acid) ensures that the alkaloid is in its protonated (ionized) form and suppresses the ionization of residual silanols on the stationary phase.[4][8] This minimizes undesirable secondary interactions and significantly improves peak symmetry.[4]

Q4: Can I use a mobile phase with a basic pH?

A4: While less common for routine analysis, a basic mobile phase can also be used.[8] At a higher pH, the basic analyte is in its neutral form, which can also reduce interactions with silanols. However, it is crucial to use a pH-stable column, as traditional silica-based columns can degrade at pH levels above 8.

Q5: What are the advantages of using UPLC over traditional HPLC for this analysis?

A5: UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which provides higher separation efficiency, better resolution, and shorter analysis times compared to traditional HPLC.[2][3] This is particularly advantageous for complex samples containing multiple related alkaloids.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing Peaks)

If you are observing tailing peaks for this compound, follow this troubleshooting workflow.

G start Start: Tailing Peak Observed check_overload Is the column overloaded? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Action overload_yes Peak shape improves dilute_sample->overload_yes overload_no No improvement dilute_sample->overload_no end_good Problem Solved overload_yes->end_good check_ph Is the mobile phase pH appropriate? overload_no->check_ph adjust_ph Add 0.1% Formic Acid to mobile phase check_ph->adjust_ph Action ph_yes Peak shape improves adjust_ph->ph_yes ph_no No improvement adjust_ph->ph_no ph_yes->end_good check_column Is the column old or contaminated? ph_no->check_column replace_column Flush column or replace with a new one check_column->replace_column Action column_yes Peak shape improves replace_column->column_yes end_bad Contact Technical Support replace_column->end_bad If problem persists column_yes->end_good Consider using a guard column

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Resolution Between this compound and Other Alkaloids

If this compound is co-eluting with other components, consider the following strategies to improve resolution.

  • Optimize the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent percentage over time) can improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as these solvents interact differently with the stationary phase and the analytes.[9]

  • Adjust the Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[9][10] However, be mindful that temperature can also change elution order.[9]

  • Select a Different Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase) to introduce different separation mechanisms.

Experimental Protocols

General UPLC-MS Method for Aconitum Alkaloids

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

ParameterRecommended Condition
Chromatography System UPLC (Ultra-Performance Liquid Chromatography)
Column ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) or equivalent[2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% B to 95% B over 10-15 minutes (adjust as needed)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)[3]

Data Presentation

Table 1: Effect of Mobile Phase Additives on Peak Shape

This table summarizes the common effects of mobile phase additives on the analysis of basic alkaloids like this compound.

AdditiveTypical ConcentrationEffect on Peak ShapeMechanism of Action
Formic Acid 0.05 - 0.2%Reduces tailing, sharpens peaksLowers pH to protonate the analyte and suppress silanol ionization[4]
Ammonium Formate 5 - 20 mMReduces tailing, improves symmetryActs as a buffer to maintain stable pH and masks active silanol sites
Ammonium Acetate 5 - 20 mMReduces tailing, improves symmetrySimilar to ammonium formate, useful for pH control[8]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Can reduce tailingStrong ion-pairing agent, but may cause ion suppression in MS detection

Visualizations

Effect of Mobile Phase pH on Analyte and Stationary Phase

The following diagram illustrates the chemical interactions that lead to peak tailing and how adjusting the pH can mitigate this issue.

G cluster_0 Mid pH (e.g., pH 7) cluster_1 Low pH (e.g., pH 3) silanol_mid Silanol Group (Si-O⁻) (Ionized) interaction Strong Ionic Interaction (Leads to Peak Tailing) alkaloid_mid Alkaloid (R₃NH⁺) (Ionized) alkaloid_mid->silanol_mid Attraction silanol_low Silanol Group (Si-OH) (Neutral) no_interaction Reduced Interaction (Improved Peak Shape) alkaloid_low Alkaloid (R₃NH⁺) (Ionized) alkaloid_low->silanol_low Repulsion/No Attraction

Caption: Impact of mobile phase pH on chromatographic interactions.

References

minimizing degradation of 14-O-acetylneoline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 14-O-acetylneoline during storage. The information is based on the known stability of structurally related aconitine-type alkaloids.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Issue Possible Cause Recommended Solution
Loss of potency or inconsistent results in assays. Degradation of this compound due to improper storage.Verify storage conditions. Store the compound at low temperatures (-20°C is recommended for long-term storage) and in a desiccated environment to prevent hydrolysis.
Appearance of new, unidentified peaks in analytical chromatography (e.g., HPLC, LC-MS). Hydrolysis of the ester bonds at C-14 and/or C-8. Aconitine-type diester alkaloids are known to hydrolyze to monoester and then to amino-alcohol alkaloids.[1][2][3][4]Analyze the degradation products using mass spectrometry to confirm the presence of hydrolyzed forms. The primary degradation product is likely the loss of the acetyl group at the C-14 position.
Physical changes in the sample (e.g., clumping, discoloration). Exposure to moisture and/or elevated temperatures.Discard the sample if physical changes are observed. For future storage, ensure the container is tightly sealed and stored in a desiccator at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, a diester-diterpenoid alkaloid, is the hydrolysis of its ester bonds.[2][4] This typically occurs first at the C-14 position, leading to the formation of a monoester alkaloid, and can be followed by further hydrolysis at the C-8 position to form an amino-alcohol alkaloid. These compounds are also known to be thermally unstable.[2]

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is acceptable.[5] Room temperature storage should be avoided for extended periods.[5]

  • Moisture: Store in a tightly sealed container, preferably in a desiccator with a suitable desiccant, to protect from moisture.

  • Light: Protect from light by using an amber vial or by storing it in a dark place.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A stability study should be performed by analyzing the sample at regular intervals under the intended storage conditions. The appearance of degradation peaks and a decrease in the peak area of the parent compound indicate instability.

Q4: What solvents are recommended for dissolving this compound for storage?

A4: For preparing stock solutions, it is advisable to use anhydrous aprotic solvents. If aqueous solutions are necessary for experiments, they should be prepared fresh and used immediately to minimize hydrolysis. The stability of acetylcholine, a compound also susceptible to hydrolysis, was found to be better at lower temperatures and higher concentrations in aqueous solutions.[6]

Quantitative Data on Stability

Table 1: Stability of this compound under Different Storage Conditions (Hypothetical Data)

Storage ConditionTimepoint% Purity of this compound% Primary Degradant
-20°C, Desiccated 0 Months99.5%<0.1%
6 Months99.3%0.2%
12 Months99.1%0.4%
4°C, Desiccated 0 Months99.5%<0.1%
6 Months98.2%1.3%
12 Months96.5%2.9%
25°C, Ambient Humidity 0 Months99.5%<0.1%
1 Month92.0%7.5%
3 Months81.3%17.8%

Experimental Protocols

Protocol 1: Stability Testing of this compound by HPLC-UV

Objective: To assess the stability of this compound under various storage conditions.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature and humidity-controlled storage chambers

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and analyze by HPLC to determine the initial purity.

  • Storage: Aliquot the stock solution or solid sample into separate vials for each timepoint and storage condition to be tested (e.g., -20°C/desiccated, 4°C/desiccated, 25°C/ambient humidity).

  • Timepoint Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve a sample from each storage condition.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase. A common starting point for aconitine-type alkaloids is a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).

    • Inject the sample and run the analysis.

    • Monitor the chromatogram at a suitable wavelength (e.g., determined by a UV scan of the compound).

  • Data Analysis:

    • Calculate the peak area of this compound and any degradation products.

    • Determine the percent purity of this compound at each timepoint relative to the total peak area.

    • Plot the percent purity of this compound versus time for each storage condition to determine the degradation rate.

Visualizations

degradation_pathway This compound This compound Neoline (Monoester) Neoline (Monoester) This compound->Neoline (Monoester) Hydrolysis (Loss of Acetyl Group) Amino-alcohol Alkaloid Amino-alcohol Alkaloid Neoline (Monoester)->Amino-alcohol Alkaloid Further Hydrolysis

Caption: Degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution storage1 -20°C / Desiccated prep->storage1 Aliquot and Store storage2 4°C / Desiccated prep->storage2 Aliquot and Store storage3 25°C / Ambient Humidity prep->storage3 Aliquot and Store hplc HPLC-UV/MS Analysis storage1->hplc Analyze at Timepoints storage2->hplc Analyze at Timepoints storage3->hplc Analyze at Timepoints data Data Analysis and Comparison hplc->data

Caption: Experimental workflow for stability testing of this compound.

References

Technical Support Center: Selecting Appropriate Control Groups for 14-O-Acetylneoline Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical aspect of selecting appropriate control groups for studies involving 14-O-acetylneoline, a plant-derived alkaloid. Given the limited specific literature on this compound, this guide draws upon established principles for studying novel bioactive compounds, particularly those with potential effects on the cholinergic system.

Frequently Asked Questions (FAQs)

Q1: What are the essential control groups to include in an in vitro experiment with this compound?

A1: For any in vitro study, it is crucial to include a set of controls to ensure that the observed effects are directly attributable to this compound. The fundamental controls are:

  • Negative Control (Untreated): This group consists of cells that are not exposed to any treatment. It provides a baseline for the normal physiological state of the cells under the experimental conditions.

  • Vehicle Control: Since this compound, like many alkaloids, may not be readily soluble in aqueous solutions, a solvent (vehicle) such as Dimethyl Sulfoxide (DMSO) or ethanol is often used.[1][2] The vehicle control group is treated with the same concentration of the solvent as the experimental group to account for any effects the solvent itself might have on the cells.[1][2]

  • Positive Control: A positive control is a well-characterized compound that is known to produce the expected effect. If you hypothesize that this compound acts as a cholinergic agonist, a known agonist like Carbachol or Acetylcholine could be used as a positive control.[3][4] This confirms that your experimental setup is capable of detecting the desired outcome.

Q2: How do I choose a suitable vehicle for this compound and what concentration should I use for the vehicle control?

A2: The choice of vehicle depends on the solubility of this compound. Common solvents for lipophilic compounds include DMSO and ethanol. It is imperative to first perform solubility tests. The final concentration of the vehicle in the cell culture medium should be kept to a minimum, typically below 0.5% for DMSO, to avoid solvent-induced toxicity.[2] The vehicle control group must receive the exact same final concentration of the vehicle as the this compound-treated groups.[1][2]

Q3: What are the key considerations for control groups in in vivo studies with this compound?

A3: In vivo studies require a similar set of rigorous controls:

  • Negative Control (Untreated): A group of animals that does not receive any treatment, representing the normal physiological state.

  • Vehicle Control: Animals in this group receive the vehicle (e.g., saline, PBS with a solubilizing agent like Tween-80) used to dissolve and administer this compound, at the same volume and route of administration.[5] This is critical to differentiate the effects of the compound from those of the administration procedure and the vehicle itself.

  • Positive Control: A standard drug with a known effect relevant to the hypothesis should be used. For example, if investigating the anti-inflammatory effects of this compound, a known anti-inflammatory drug like Indomethacin would be an appropriate positive control.[5]

Q4: My "untreated" and "vehicle control" groups show different results. What should I do?

A4: This indicates that the vehicle itself is having a biological effect. It is crucial to report this finding. For data analysis, the primary comparison for the this compound-treated group should be against the vehicle control group, not the untreated group. This is because the vehicle control more accurately represents the baseline from which the specific effects of this compound can be determined. You may also need to consider using a different, more inert vehicle or reducing the concentration of the current vehicle if the effects are significant.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in the negative control group. Inconsistent cell seeding, variations in incubation conditions, or contamination.Ensure uniform cell seeding density. Standardize all incubation parameters. Regularly check for and discard contaminated cultures.
The positive control does not show the expected effect. The concentration of the positive control is suboptimal, the cells are not responsive, or there is an issue with the assay protocol.Perform a dose-response curve for the positive control. Use a different cell line known to be responsive. Review and optimize the experimental protocol.
Unexpected cell death in the vehicle control group. The vehicle concentration is too high, leading to cytotoxicity.Reduce the final concentration of the vehicle in the culture medium. Test alternative, less toxic vehicles.
No significant difference between the this compound treated group and the vehicle control. The concentration of this compound is too low, the incubation time is too short, or the compound is inactive in the chosen assay.Perform a dose-response study with a wider range of concentrations. Conduct a time-course experiment. Consider using a different experimental model or assay to assess the compound's activity.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Prepare serial dilutions of this compound in a complete culture medium. Prepare a vehicle control with the same final concentration of the vehicle. Prepare a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared treatments to the respective wells:

    • Negative Control: Complete culture medium only.

    • Vehicle Control: Medium with the vehicle.

    • This compound: Medium with different concentrations of the compound.

    • Positive Control: Medium with the positive control agent.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with the appropriate controls and this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., phosphorylated forms of signaling proteins) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) from the same blot. Compare the expression levels in the treated groups to the vehicle control.

Data Presentation

Table 1: Example Data from an In Vitro Cytotoxicity Study of this compound

Treatment GroupConcentrationMean Absorbance (570 nm)Standard Deviation% Cell Viability (Normalized to Vehicle Control)
Negative Control (Untreated)-1.250.08104.2%
Vehicle Control (0.1% DMSO)0.1%1.200.05100%
This compound1 µM1.150.0695.8%
10 µM0.980.0781.7%
100 µM0.650.0454.2%
Positive Control (Doxorubicin)1 µM0.400.0333.3%

Visualizations

Experimental_Workflow_In_Vitro cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture Compound_Prep Prepare this compound and Controls Untreated Negative Control (Untreated) Compound_Prep->Untreated Add Medium Vehicle Vehicle Control Compound_Prep->Vehicle Add Vehicle Treatment_Group This compound (Dose-Response) Compound_Prep->Treatment_Group Add Compound Positive Positive Control Compound_Prep->Positive Add Positive Control Assay Perform Assay (e.g., MTT, Western Blot) Untreated->Assay Vehicle->Assay Treatment_Group->Assay Positive->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Workflow for a typical in vitro experiment with this compound.

Cholinergic_Signaling_Hypothesis cluster_receptor Cell Membrane cluster_stimulus cluster_pathway Intracellular Signaling AChR Cholinergic Receptor (Muscarinic/Nicotinic) G_Protein G-Protein Activation AChR->G_Protein Activates Acetylcholine Acetylcholine (Endogenous Ligand) Acetylcholine->AChR Binds to Neoline This compound (Hypothetical Agonist) Neoline->AChR Potentially binds to Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) G_Protein->Second_Messenger Modulates Kinase_Cascade Kinase Cascade (e.g., MAPK, Akt) Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Kinase_Cascade->Cellular_Response Leads to

Caption: Hypothetical cholinergic signaling pathway for this compound.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of batch-to-batch variability in plant extracts.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity in Cell-Based Assays

Q: My new batch of plant extract shows significantly lower (or higher) activity in my cell-based assay compared to previous batches. What should I do?

A: Inconsistent biological activity is a frequent issue stemming from the inherent variability of plant extracts. Follow this troubleshooting workflow to identify the potential cause:

G start Start: Inconsistent Biological Activity check_extract 1. Characterize the New Batch: - HPLC/GC-MS Fingerprinting - Quantify Marker Compounds start->check_extract compare_fingerprints Compare fingerprints and marker concentrations with a reference batch. check_extract->compare_fingerprints fingerprints_match Fingerprints Match? compare_fingerprints->fingerprints_match investigate_assay 2. Investigate Assay Parameters: - Cell passage number - Reagent quality - Incubation times fingerprints_match->investigate_assay Yes fingerprints_different Fingerprints Differ? remediate 4. Remediation: - Adjust extract concentration based on marker - Re-extract or source new material - Optimize assay conditions investigate_assay->remediate source_variability 3. Investigate Source of Variability: - Raw material (genetics, harvest) - Extraction process - Storage conditions fingerprints_different->source_variability No source_variability->remediate end End: Consistent Results remediate->end

Caption: Troubleshooting workflow for inconsistent biological activity.
Issue 2: Differences in Phytochemical Profile

Q: The HPLC/GC-MS chromatogram of my new extract batch looks different from the reference batch. How do I interpret this and what are the next steps?

A: Chromatographic differences indicate a change in the chemical composition of the extract. Here’s how to proceed:

  • Peak Identification and Quantification:

    • Identify the peaks that have appeared, disappeared, or changed in area.

    • Quantify the concentration of known marker compounds in both batches.

  • Assess the Impact on Bioactivity:

    • If the altered peaks correspond to known bioactive compounds, this is the likely cause of any observed changes in efficacy.

    • Even if the identity of the altered peaks is unknown, the change in the overall phytochemical profile can lead to different biological effects.

  • Root Cause Analysis:

    • Raw Material: Was the plant material from a different geographical source, harvested at a different time, or from a different genetic strain?[1]

    • Extraction Method: Were there any deviations in the extraction solvent, temperature, or duration?[2]

    • Post-Harvest Processing: Were there differences in drying or storage conditions?[2]

Issue 3: Poor Solubility of the Extract

Q: My plant extract is not dissolving well in the cell culture medium, leading to precipitation. What can I do?

A: Poor solubility of hydrophobic compounds in aqueous media is a common problem.[3] Consider the following solutions:

  • Use a Co-solvent: First, dissolve the extract in a small amount of a biocompatible solvent like DMSO or ethanol. Then, make further dilutions in the cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

  • Optimize the Stock Concentration: Prepare a less concentrated stock solution of your extract in the organic solvent before diluting it in the medium. This can sometimes prevent precipitation.[3]

  • Consider Co-solvents in the Medium: For particularly challenging extracts, the use of co-solvents like glycerin, PEG400, or non-ionic surfactants like Tween 80 or Tween 20 in the final culture medium can improve solubility. However, these should be tested for their own potential effects on the cells.[3]

  • Sonication: Gentle sonication of the diluted extract in the final medium can sometimes help to create a more uniform dispersion.

Issue 4: Interference with Cell Viability Assays

Q: I am observing unexpected or inconsistent results with my MTT or similar tetrazolium-based cell viability assays. Could the extract be interfering?

A: Yes, plant extracts rich in compounds with reducing potential can interfere with tetrazolium-based assays like MTT, leading to false-positive results.[5][6]

  • Mechanism of Interference: These assays measure cell viability based on the enzymatic reduction of a tetrazolium salt (e.g., MTT) to a colored formazan product by metabolically active cells. However, some phytochemicals can directly reduce the tetrazolium salt in a cell-free environment, leading to a color change that is not indicative of cell viability.[6][7]

  • Troubleshooting Steps:

    • Cell-Free Control: Incubate your plant extract with the assay reagent in cell-free wells. If a color change occurs, your extract is interfering with the assay.

    • Wash Step: Before adding the assay reagent, wash the cells to remove any residual extract.[6]

    • Alternative Assays: If interference persists, consider using a different type of viability assay that is not based on metabolic reduction, such as:

      • ATP-based assays: Measure the level of intracellular ATP.

      • DNA synthesis assays (e.g., BrdU): Measure cell proliferation.

      • Live/dead cell staining: Uses fluorescent dyes to differentiate between live and dead cells.

      • CyQUANT® NF Cell Proliferation Assay: Based on the estimation of DNA content in viable cells.[8]

Quantitative Data Tables

Table 1: Comparison of Phenolic Content in Different Batches of Echinacea Extracts

Batch NumberCaffeic Acid Derivatives (mg/g)Total Phenolic Content (mg/g)
Batch A15.2 ± 0.823.23
Batch B12.5 ± 1.117.83
Batch C18.9 ± 0.925.10

Data is hypothetical and for illustrative purposes, based on typical variations seen in commercial products.[9][10][11][12]

Table 2: Effect of Extraction Solvent on Phytochemical Yield (mg/g of dry weight)

PhytochemicalAqueous ExtractEthanolic ExtractMethanolic Extract
Phenols 18.5 ± 1.226.9 ± 0.622.4 ± 0.9
Flavonoids 12.3 ± 0.919.8 ± 1.121.5 ± 1.3
Tannins 15.6 ± 1.410.2 ± 0.812.8 ± 1.0

This table summarizes representative data on how the choice of solvent can significantly impact the phytochemical profile of an extract.

Experimental Protocols

Protocol 1: HPLC-UV Fingerprinting of Flavonoids in a Plant Extract

This protocol provides a general framework for the qualitative and quantitative analysis of flavonoids.[13][14][15][16][17]

  • Sample Preparation:

    • Grind dried plant material to a fine powder.

    • Accurately weigh ~1.0 g of the powder and transfer to a flask.

    • Add 20 mL of 70% methanol.

    • Sonicate for 30-60 minutes or shake overnight.

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV or DAD detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, gradually increasing it over 30-40 minutes to elute compounds with increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm and 365 nm are commonly used for flavonoids.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Qualitative Analysis: Compare the retention times of peaks in the sample chromatogram to those of known flavonoid standards.

    • Quantitative Analysis: Prepare a calibration curve for each flavonoid standard of interest. Calculate the concentration of each flavonoid in the extract based on its peak area and the calibration curve.

Protocol 2: GC-MS Analysis of Terpenes in an Essential Oil

This protocol is suitable for the analysis of volatile and semi-volatile compounds like terpenes.[2][18][19][20]

  • Sample Preparation:

    • Dilute the essential oil sample in a volatile organic solvent such as hexane or ethyl acetate. A typical dilution would be 1:100 (v/v).

    • Add an internal standard (e.g., n-tridecane) to the diluted sample for accurate quantification.

    • Transfer the final solution to a GC vial.

  • GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Peak Identification: Identify the terpenes by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Quantification: Calculate the concentration of each terpene based on its peak area relative to the internal standard.

Signaling Pathway and Workflow Diagrams

Nrf2 Signaling Pathway

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS/Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Plant_Extract Plant Extract (e.g., Curcumin, Sulforaphane) Plant_Extract->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 signaling pathway and modulation by plant extracts.
NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, LPS IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NF-κB NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Plant_Extract Plant Extract (e.g., Resveratrol, Quercetin) Plant_Extract->IKK inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB_nuc->Inflammatory_Genes activates transcription

Caption: NF-κB signaling pathway and its inhibition by plant extracts.
MAPK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK activates Stimulus External Stimulus (e.g., Growth Factor, Stress) Stimulus->Receptor MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors translocates and activates Plant_Extract Plant Extract Plant_Extract->MAPKK can inhibit Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: MAPK signaling cascade and potential intervention by plant extracts.
Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Execution_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution_Caspases activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Execution_Caspases activates Bcl2_family Bcl-2 family proteins (Bax, Bcl-2) Bcl2_family->Mitochondrion regulates permeability Apoptosis Apoptosis Execution_Caspases->Apoptosis Plant_Extract Plant Extract Plant_Extract->Bcl2_family modulates

Caption: Intrinsic and extrinsic apoptosis pathways modulated by plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of batch-to-batch variability in plant extracts?

A1: The primary causes can be grouped into three categories:

  • Botanical Factors: Genetic differences between plants, the geographical location and climate they are grown in, the time of harvest, and the specific plant part used all contribute to variations in the phytochemical profile.[1][21]

  • Processing and Extraction: The methods used for drying, storing, and transporting the raw plant material can lead to degradation or alteration of chemical constituents. The choice of extraction solvent, temperature, pressure, and duration of extraction also significantly impacts the final composition of the extract.[2]

  • Manufacturing inconsistencies: Even minor deviations in the manufacturing process can introduce variability between batches.[21]

Q2: How can I minimize batch-to-batch variability from the start?

A2: Proactive measures are key:

  • Source from reliable suppliers: Work with suppliers who can provide detailed information on the plant material's origin and harvesting practices.

  • Implement Good Agricultural and Collection Practices (GACP): This ensures consistency in the cultivation and harvesting of the raw botanical material.

  • Standardize your extraction protocol: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for your entire extraction process.[2]

  • Establish a reference standard: Characterize a "golden batch" of your extract that exhibits the desired biological activity and phytochemical profile. Use this as a benchmark for future batches.

Q3: What are "marker compounds" and why are they important?

A3: Marker compounds are specific chemical constituents of a plant extract that are used for quality control purposes. They can be either the known active compounds responsible for the extract's biological effects or other characteristic compounds that can be reliably measured. By quantifying the concentration of marker compounds in each batch, you can assess the consistency of the extract.

Q4: What are the most common analytical techniques for characterizing plant extracts?

A4: The most widely used techniques include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (MS) detectors, HPLC is excellent for separating and quantifying a wide range of phytochemicals, particularly non-volatile compounds like flavonoids and phenolic acids.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and semi-volatile compounds, such as those found in essential oils (e.g., terpenes).[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide a comprehensive "fingerprint" of the extract, offering detailed structural information about the compounds present.

Q5: Are there regulatory guidelines for the quality control of botanical extracts?

A5: Yes, regulatory bodies like the World Health Organization (WHO), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have guidelines for the quality control of herbal medicines. These guidelines emphasize the importance of standardization, characterization, and consistency to ensure the safety and efficacy of botanical products.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory aƒƒnd Mechanisms of 14-O-Acetylneoline and Neoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of two diterpenoid alkaloids, 14-O-acetylneoline and neoline. This analysis is based on available experimental data and aims to elucidate their potential as therapeutic agents.

Introduction

This compound and neoline are C19-diterpenoid alkaloids isolated from plants of the Aconitum species, which have a long history of use in traditional medicine for treating inflammatory conditions. While structurally similar, emerging research suggests potential differences in their anti-inflammatory efficacy and mechanisms of action. This guide synthesizes the current scientific evidence to facilitate a comparative understanding of these two compounds.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound. At present, specific quantitative in-vitro or in-vivo anti-inflammatory data for neoline is not available in the reviewed literature.

CompoundAssayModelKey FindingsReference
This compound TNBS-induced colitisMouse- Significantly reduced weight loss compared to the control group.- Significantly lower clinical and macroscopic pathology scores.- Markedly reduced histological inflammation.- Significantly decreased colonic IFN-γ mRNA levels.

In-Depth Look at Anti-Inflammatory Mechanisms

Diterpenoid alkaloids from Aconitum species are known to exert their anti-inflammatory effects through various mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response.

This compound: A Promising Anti-Colitis Agent

Recent studies have highlighted the significant anti-inflammatory potential of this compound, particularly in the context of inflammatory bowel disease. In a murine model of TNBS-induced colitis, this compound demonstrated potent therapeutic effects. It was shown to significantly ameliorate disease severity by reducing weight loss, and lowering clinical and macroscopic pathology scores. Histological examination revealed a marked decrease in inflammation in the colon of mice treated with this compound. Furthermore, at the molecular level, it significantly reduced the expression of the pro-inflammatory cytokine interferon-gamma (IFN-γ) in the colon. This evidence strongly suggests that this compound is a promising drug lead for the treatment of colitis.

Neoline: Indirect Evidence of Anti-Inflammatory Potential

While direct evidence of the anti-inflammatory activity of neoline is currently limited, some studies suggest its potential involvement in pain and inflammation pathways. One study identified neoline as an active ingredient that ameliorates mechanical hyperalgesia in diabetic mice by targeting the Nav1.7 sodium channel. Since Nav1.7 is a key player in pain signaling, and pain is a cardinal sign of inflammation, this finding provides an indirect link to anti-inflammatory action. However, further research is required to elucidate its direct effects on inflammatory mediators and signaling cascades.

The NF-κB and MAPK Signaling Pathways: Common Targets for Diterpenoid Alkaloids

Many diterpenoid alkaloids from Aconitum exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The NF-κB pathway is a crucial regulator of the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS). Similarly, the MAPK pathways (including ERK, JNK, and p38) are key signaling cascades that regulate cellular responses to a variety of external stimuli, including inflammatory signals. Inhibition of these pathways by diterpenoid alkaloids leads to a downstream reduction in the production of inflammatory mediators. While not yet specifically demonstrated for this compound and neoline, it is plausible that they may also share this mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to assessing the anti-inflammatory effects of compounds like this compound and neoline.

In Vivo Model: TNBS-Induced Colitis in Mice

This model is used to evaluate the efficacy of a compound in an animal model of inflammatory bowel disease.

  • Animal Acclimatization: Male BALB/c mice (6-8 weeks old) are acclimatized for one week under standard laboratory conditions.

  • Induction of Colitis: Mice are lightly anesthetized, and a 3.5F catheter is inserted into the colon. A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol is administered intrarectally to induce colitis. A control group receives 50% ethanol only.

  • Treatment: The test compound (e.g., this compound) is administered orally or intraperitoneally at a predetermined dose daily for a specified period (e.g., 5-7 days), starting 24 hours after TNBS administration. A vehicle control group receives the solvent used to dissolve the compound.

  • Assessment of Colitis Severity:

    • Daily Monitoring: Body weight, stool consistency, and presence of blood in the feces are recorded daily to calculate a clinical disease activity index.

    • Macroscopic Assessment: At the end of the experiment, mice are euthanized, and the colon is removed. The colon length and weight are measured, and a macroscopic damage score is assigned based on the presence of inflammation, ulceration, and adhesions.

    • Histological Analysis: A section of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A pathologist, blinded to the treatment groups, scores the sections for the severity of inflammation, crypt damage, and infiltration of inflammatory cells.

    • Cytokine Analysis: Another section of the colon is used for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-6.

In Vitro Assay: Measurement of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound or neoline) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response. A control group receives the vehicle only.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent system. The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is calculated from a standard curve generated with sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of a compound on the activation of key signaling proteins.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compound and LPS as described in the NO production assay.

  • Protein Extraction: After the desired treatment time (e.g., 30 minutes for phosphorylation events), the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_invivo In Vivo: TNBS-Induced Colitis Model cluster_invitro In Vitro Assays animal_acclimatization Animal Acclimatization colitis_induction Colitis Induction (TNBS) animal_acclimatization->colitis_induction treatment_invivo Treatment with Compound colitis_induction->treatment_invivo assessment Assessment of Colitis Severity treatment_invivo->assessment monitoring Daily Monitoring assessment->monitoring macroscopic Macroscopic Assessment assessment->macroscopic histology Histological Analysis assessment->histology cytokine_analysis_invivo Cytokine Analysis (qRT-PCR) assessment->cytokine_analysis_invivo cell_culture RAW 264.7 Cell Culture treatment_invitro Treatment with Compound cell_culture->treatment_invitro lps_stimulation LPS Stimulation treatment_invitro->lps_stimulation no_assay NO Production Assay (Griess) lps_stimulation->no_assay western_blot Western Blot Analysis lps_stimulation->western_blot

Figure 1. Experimental workflow for evaluating the anti-inflammatory effects of this compound and neoline.

signaling_pathway cluster_pathway Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_inhibition Potential Inhibition by Diterpenoid Alkaloids LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, IFN-γ) AP1->Inflammatory_Genes IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB->Inflammatory_Genes Diterpenoid_Alkaloids This compound Neoline Diterpenoid_Alkaloids->MAPKK inhibit? Diterpenoid_Alkaloids->IKK inhibit?

Figure 2. Key inflammatory signaling pathways potentially modulated by this compound and neoline.

Conclusion

The available evidence strongly supports the anti-inflammatory potential of this compound, particularly in the context of inflammatory bowel disease, making it a compelling candidate for further drug development. While direct evidence for the anti-inflammatory effects of neoline is still lacking, its activity on pain-related ion channels suggests a potential role that warrants further investigation. Future studies should focus on conducting head-to-head comparisons of these two compounds in various in vitro and in vivo models of inflammation to fully elucidate their relative potencies and mechanisms of action. A deeper understanding of their effects on the NF-κB and MAPK signaling pathways will be critical in advancing these natural products towards clinical application.

Unveiling the Anti-inflammatory Potential of 14-O-acetylneoline: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the available preclinical data provides compelling evidence for the anti-inflammatory activity of 14-O-acetylneoline, a diterpenoid alkaloid isolated from Aconitum laciniatum. This guide offers a detailed comparison of its efficacy against established anti-inflammatory agents in a validated animal model of inflammatory bowel disease, alongside an exploration of its potential mechanism of action. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-inflammatory therapeutics.

Performance Comparison in a Murine Model of Ulcerative Colitis

The anti-inflammatory effects of this compound were rigorously evaluated in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice, a well-established model that mimics key pathological features of human ulcerative colitis. The data presented below summarizes the key findings from a pivotal study by Wangchuk et al. (2015) and compares them with data for the standard-of-care drugs, dexamethasone and sulfasalazine, from other relevant studies in the same model.

Parameter This compound (20 µ g/mouse , intraperitoneal) Dexamethasone (1 mg/kg, intraperitoneal) Sulfasalazine (100 mg/kg, oral) TNBS Control (Vehicle)
Change in Body Weight Significant protection against weight lossSignificant reduction in weight lossVariable, some studies show no significant effect on weight lossProgressive weight loss
Clinical Score Significantly reduced clinical scores in a dose-dependent mannerSignificantly reduced clinical scoresReduction in clinical scoresHigh clinical scores indicating severe disease
Macroscopic Score Significantly reduced macroscopic pathologySignificantly reduced macroscopic damageReduction in macroscopic damageSevere macroscopic damage
Histological Inflammation Significantly lower grades of histological inflammationReduced histological damageAmelioration of histological damageSevere histological inflammation
Colonic IFN-γ mRNA Levels Significantly reducedReduced IFN-γ productionCan inhibit IFN-γ-induced signalingSignificantly elevated

Table 1: Comparative Efficacy of this compound and Standard Anti-inflammatory Drugs in the TNBS-induced Colitis Model in Mice.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

TNBS-Induced Colitis in Mice

The TNBS-induced colitis model is a widely used experimental model of inflammatory bowel disease.

Objective: To induce a localized inflammatory response in the colon of mice that mimics aspects of human ulcerative colitis.

Procedure:

  • Animal Preparation: Male BALB/c mice are typically used. They are fasted for 24 hours before the induction of colitis, with free access to water.

  • Anesthesia: Mice are lightly anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Induction: A solution of TNBS (typically 2.5 mg in 100 µL of 50% ethanol) is administered intrarectally via a catheter inserted approximately 4 cm into the colon. The ethanol serves to break the mucosal barrier, allowing the TNBS to haptenize colonic proteins and trigger an immune response.

  • Post-Induction: The mice are held in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.

  • Monitoring: Following induction, the animals are monitored daily for changes in body weight, stool consistency, and the presence of rectal bleeding. These parameters are used to calculate a clinical disease activity index.

  • Treatment: Test compounds (e.g., this compound, dexamethasone, sulfasalazine) or vehicle are administered at predetermined doses and routes.

  • Evaluation: At the end of the experimental period (typically 3-7 days), the animals are euthanized. The colons are excised and evaluated for macroscopic damage (e.g., ulceration, thickening), and tissue samples are collected for histological analysis and measurement of inflammatory markers such as cytokine levels.

TNBS_Colitis_Workflow cluster_induction Colitis Induction cluster_treatment Treatment and Monitoring cluster_evaluation Evaluation animal_prep Animal Preparation (Fasting) anesthesia Anesthesia animal_prep->anesthesia tnbs_admin Intrarectal TNBS Administration anesthesia->tnbs_admin daily_monitoring Daily Monitoring (Weight, Clinical Score) tnbs_admin->daily_monitoring treatment_admin Treatment Administration (this compound or Comparators) daily_monitoring->treatment_admin euthanasia Euthanasia treatment_admin->euthanasia colon_excision Colon Excision euthanasia->colon_excision macroscopic Macroscopic Evaluation colon_excision->macroscopic histology Histological Analysis colon_excision->histology cytokine Cytokine Measurement colon_excision->cytokine

Figure 1: Experimental workflow for the TNBS-induced colitis model.

Signaling Pathways

The anti-inflammatory effect of this compound in the TNBS-induced colitis model is associated with a significant reduction in the colonic messenger RNA (mRNA) levels of Interferon-gamma (IFN-γ). IFN-γ is a pleiotropic cytokine that plays a critical role in the pathogenesis of inflammatory bowel disease. It is a key driver of the Th1 immune response, which is often dysregulated in this condition. The binding of IFN-γ to its receptor (IFNGR) on various cell types, including epithelial cells and immune cells, triggers a signaling cascade that leads to the transcription of numerous pro-inflammatory genes.

IFN_gamma_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus IFNg IFN-γ IFNGR IFN-γ Receptor (IFNGR1/IFNGR2) IFNg->IFNGR Binding JAK1_JAK2 JAK1 / JAK2 IFNGR->JAK1_JAK2 Activation STAT1 STAT1 JAK1_JAK2->STAT1 Phosphorylation STAT1_dimer STAT1 Dimer (GAF) STAT1->STAT1_dimer Dimerization nucleus Nucleus STAT1_dimer->nucleus Translocation GAS Gamma-Activated Sequence (GAS) pro_inflammatory_genes Pro-inflammatory Gene Transcription GAS->pro_inflammatory_genes Binding & Activation

Figure 2: The IFN-γ signaling pathway.

The reduction of IFN-γ mRNA levels by this compound suggests that its mechanism of action may involve the inhibition of this key pro-inflammatory signaling pathway, thereby attenuating the inflammatory cascade in the colon. Further research is warranted to elucidate the precise molecular targets of this compound within this pathway.

Conclusion

The available evidence indicates that this compound exhibits significant anti-inflammatory activity in a preclinical model of ulcerative colitis. Its ability to mitigate weight loss, reduce clinical and pathological scores, and decrease the expression of the pro-inflammatory cytokine IFN-γ suggests its potential as a novel therapeutic agent for inflammatory bowel disease. Further investigations are required to fully characterize its pharmacological profile, including its dose-response relationship in other inflammatory models and a more detailed elucidation of its molecular mechanism of action. This comparative guide provides a valuable resource for researchers in the field of inflammation and drug discovery, highlighting a promising natural compound for further development.

A Comparative Guide to the Cross-Validation of Analytical Methods for 14-O-acetylneoline and Related Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data from validated UPLC-MS/MS methods for the analysis of various Aconitum alkaloids. These parameters are indicative of the performance that can be expected for the analysis of 14-O-acetylneoline using similar methodologies.

Table 1: Linearity and Sensitivity of UPLC-MS/MS Methods for Aconitum Alkaloids

AnalyteMethodLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
Aconitine (AC)UPLC-MS/MS0.01 - 100.9981-0.01
Mesaconitine (MA)UPLC-MS/MS0.01 - 100.9984-0.01
Hypaconitine (HA)UPLC-MS/MS0.1 - 1000.9986-0.1
Yunaconitine (YA)UPLC-MS/MS0.01 - 100.9995-0.01
14 Aconitum Alkaloids MixUPLC-MS/MS0.1 - 50> 0.9990.002 - 0.019-
6 Aconitum Alkaloids MixLC-MS/MS0.1 - 50> 0.99--
19 Aconitum Alkaloids MixUPLC-MS/MSNot Specified> 0.99--

LOD: Limit of Detection, LOQ: Limit of Quantification. Data synthesized from multiple sources detailing the analysis of various Aconitum alkaloids[1][2][3][4][5].

Table 2: Accuracy and Precision of UPLC-MS/MS Methods for Aconitum Alkaloids

Analyte/MixMethodRecovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)
14 Aconitum Alkaloids Mix (Blood)UPLC-MS/MS80.0 - 110.1< 11< 11
14 Aconitum Alkaloids Mix (Urine)UPLC-MS/MS85.0 - 110.2< 11< 11
6 Aconitum Alkaloids MixLC-MS/MS64.2 - 94.1< 14.3< 14.3
19 Aconitum Alkaloids MixUPLC-MS/MS±9% (Accuracy)< 9.1< 9.1

RSD: Relative Standard Deviation. Data synthesized from multiple sources detailing the analysis of various Aconitum alkaloids[2][3][4][5].

Experimental Protocols

The following are detailed experimental protocols for the UPLC-MS/MS analysis of Aconitum alkaloids, which can be adapted for this compound.

Protocol 1: UPLC-MS/MS for Simultaneous Determination of 14 Aconitum Alkaloids in Blood and Urine[2][4]

  • Sample Preparation (Supported Liquid Extraction - SLE):

    • Acidify 0.5 mL of blood or urine sample with 20 µL of 1 M HCl.

    • Add an appropriate amount of internal standard solution.

    • Vortex for 1 minute.

    • Load the sample onto an SLE plate.

    • Wait for 5 minutes.

    • Elute the alkaloids with 1.5 mL of ethyl acetate twice.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an aliquot into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 450°C.

    • Desolvation Gas Flow: 800 L/h.

    • Cone Gas Flow: 50 L/h.

Protocol 2: UPLC-MS/MS for Simultaneous Determination of 19 Aconitum Alkaloids in Whole Blood and Urine[3]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Pre-treat 0.2 mL of whole blood or urine with an appropriate buffer.

    • Load the sample onto an Oasis PRIME MCX µElution plate.

    • Wash the plate with a suitable solvent to remove interferences.

    • Elute the alkaloids with an elution solvent.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

    • Inject into the UPLC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Specific column, mobile phase, and MS parameters are optimized for the 19 target alkaloids and should be adapted for this compound based on its specific chemical properties. The method demonstrated excellent selectivity, linearity, precision, and accuracy.[3]

Mandatory Visualization

The following diagrams illustrate the typical workflows and relationships in the cross-validation of analytical methods for Aconitum alkaloids.

analytical_method_validation_workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Comparison cluster_reporting 4. Reporting & Conclusion define_scope Define Scope & Analytes select_methods Select Analytical Methods (e.g., UPLC-MS/MS, HPLC-DAD) define_scope->select_methods define_validation_parameters Define Validation Parameters (ICH Guidelines) select_methods->define_validation_parameters sample_prep Sample Preparation (SLE, SPE, etc.) define_validation_parameters->sample_prep instrumental_analysis Instrumental Analysis sample_prep->instrumental_analysis data_acquisition Data Acquisition instrumental_analysis->data_acquisition linearity Linearity & Range data_acquisition->linearity accuracy Accuracy (Recovery) data_acquisition->accuracy precision Precision (Repeatability & Intermediate Precision) data_acquisition->precision sensitivity Sensitivity (LOD & LOQ) data_acquisition->sensitivity specificity Specificity & Selectivity data_acquisition->specificity robustness Robustness data_acquisition->robustness comparison_report Generate Comparison Report linearity->comparison_report accuracy->comparison_report precision->comparison_report sensitivity->comparison_report specificity->comparison_report robustness->comparison_report conclusion Conclusion on Method Suitability comparison_report->conclusion

Analytical Method Validation Workflow

signaling_pathway_placeholder cluster_method_A Method A: UPLC-MS/MS cluster_method_B Method B: HPLC-DAD (Hypothetical Alternative) A_Sample Sample Introduction A_Separation UPLC Separation (C18 Column) A_Sample->A_Separation A_Ionization ESI+ A_Separation->A_Ionization A_Detection Tandem MS (MRM) A_Ionization->A_Detection A_Data Quantitative Data A A_Detection->A_Data CrossValidation Cross-Validation (Performance Comparison) A_Data->CrossValidation B_Sample Sample Introduction B_Separation HPLC Separation B_Sample->B_Separation B_Detection Diode Array Detector B_Separation->B_Detection B_Data Quantitative Data B B_Detection->B_Data B_Data->CrossValidation Conclusion Optimal Method Selection CrossValidation->Conclusion

Cross-Validation Logical Flow

References

A Comparative Analysis of 14-O-acetylneoline and Standard Therapies in Experimental Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data offers a comparative perspective on the efficacy of the diterpenoid alkaloid 14-O-acetylneoline against standard treatments for colitis. This analysis, designed for researchers, scientists, and drug development professionals, synthesizes available experimental findings to provide a clear comparison of their therapeutic potential in a widely used animal model of inflammatory bowel disease.

This compound, a natural compound isolated from Aconitum laciniatum, has demonstrated significant anti-inflammatory properties in a murine model of 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis.[1] This model mimics key features of human ulcerative colitis. The findings suggest a promising new avenue for the development of novel colitis therapies. This guide provides a direct comparison of the experimental data for this compound with established first-line and second-line treatments for colitis, including sulfasalazine, prednisolone, and the biologic agent infliximab, based on data from similar preclinical models.

Comparative Efficacy in TNBS-Induced Colitis

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the efficacy of this compound and standard colitis treatments in the TNBS-induced colitis mouse model.

Table 1: Effect on Clinical and Macroscopic Parameters

Treatment GroupDosageChange in Body WeightClinical ScoreMacroscopic ScoreColon Length Shortening
This compound 20 µ g/mouse Significantly less weight loss compared to TNBS controlSignificantly reducedSignificantly reducedSignificantly reduced
Sulfasalazine 10 mg/kg (oral)No significant prevention of weight lossNo significant reductionNo significant reductionNot reported
Prednisolone 1 mg/kg (i.p.)Not reportedNot reportedSignificant improvementNot reported
Infliximab 5 mg/kg (s.c.)More rapid recovery of body weightNot reportedSignificantly reducedNot reported

Table 2: Effect on Inflammatory Markers

Treatment GroupDosageKey Inflammatory MarkerResult
This compound 10-20 µ g/mouse Colonic IFN-γ mRNASignificantly reduced
Sulfasalazine 10 mg/kg (oral)Not reportedNot reported
Prednisolone Not specifiedTissue TNF-αSignificant reduction
Infliximab 5 mg/kg (s.c.)Proinflammatory Cytokines (IFN-γ, TNF, IL-18) mRNADownregulated

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the comparative data.

This compound Study Protocol
  • Animal Model: Female BALB/c mice.

  • Induction of Colitis: Intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in 50% ethanol.

  • Treatment: this compound (10, 20, and 50 µ g/mouse ) was administered, though the route of administration is not explicitly stated in the available summary.

  • Parameters Measured: Daily monitoring of body weight and clinical symptoms. After sacrifice, macroscopic pathology of the colon was scored, colon length was measured, and colonic tissue was collected for histological analysis and measurement of IFN-γ mRNA levels.[1]

Standard Colitis Treatment Study Protocols (TNBS Model)
  • Sulfasalazine:

    • Animal Model: Female BALB/c mice (7-week-old).

    • Treatment: Sulfasalazine was administered orally (PO) and intraperitoneally (IP) at a dose of 10 mg/kg.

    • Parameters Measured: Body weight loss, clinical scores of diarrhea, intestinal gross pathology, and colon weight.[2]

  • Prednisolone:

    • Animal Model: Wistar rats.

    • Treatment: The study investigated the effect of prednisolone in the context of iron supplementation.

    • Parameters Measured: Histological scoring of inflammatory infiltration, eosinophilic infiltration, and edema, as well as tissue TNF-α levels.[3]

  • Infliximab:

    • Animal Model: Murine TNBS colitis model.

    • Treatment: Mice were injected daily with an anti-TNF monoclonal antibody.

    • Parameters Measured: Body weight, cell infiltration, and mRNA levels of proinflammatory cytokines (IFN-γ, TNF, and IL-18).[4]

Mechanism of Action and Signaling Pathways

The therapeutic effects of these compounds are mediated through distinct signaling pathways.

This compound and Diterpenoid Alkaloids: The precise mechanism of this compound in colitis is not fully elucidated. However, studies on other diterpenoid alkaloids suggest a potential mechanism involving the inhibition of the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK IκB IκB MyD88->IκB Inhibits NF-κB NF-κB IκB->NF-κB Sequesters NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression Induces LPS LPS LPS->TLR4 Activates This compound This compound This compound->MAPK Inhibits This compound->NF-κB Inhibits

Potential anti-inflammatory mechanism of diterpenoid alkaloids.

Standard Colitis Treatments:

  • Sulfasalazine (a 5-aminosalicylic acid [5-ASA] compound): The active component, 5-ASA, is believed to exert its anti-inflammatory effects locally in the colon through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes. It also scavenges reactive oxygen species and inhibits NF-κB.

  • Prednisolone (a corticosteroid): Corticosteroids are potent anti-inflammatory agents that act by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines by inhibiting transcription factors like NF-κB and AP-1.

  • Infliximab (an anti-TNF-α antibody): Infliximab is a monoclonal antibody that specifically targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine in the pathogenesis of IBD. By binding to both soluble and transmembrane TNF-α, infliximab prevents it from activating its receptors, thereby blocking the downstream inflammatory cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular TNF-α TNF-α TNF-R TNF Receptor TNF-α->TNF-R Binds to Infliximab Infliximab Infliximab->TNF-α Neutralizes Inflammatory_Cascade Inflammatory Cascade (e.g., NF-κB activation) TNF-R->Inflammatory_Cascade Activates

Simplified mechanism of action for Infliximab.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound in a TNBS-induced colitis model.

G Start Start Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (Body Weight) Animal_Acclimatization->Baseline_Measurements Colitis_Induction Colitis Induction (Intrarectal TNBS) Baseline_Measurements->Colitis_Induction Treatment_Administration Treatment Administration (e.g., this compound) Colitis_Induction->Treatment_Administration Daily_Monitoring Daily Monitoring (Body Weight, Clinical Score) Treatment_Administration->Daily_Monitoring Sacrifice Euthanasia Daily_Monitoring->Sacrifice Data_Collection Data Collection (Macroscopic Score, Colon Length, Histology, Molecular Analysis) Sacrifice->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Experimental workflow for TNBS-induced colitis studies.

Conclusion

The available preclinical evidence suggests that this compound exhibits potent anti-inflammatory effects in a mouse model of colitis, with an efficacy that appears comparable to or, in some parameters, potentially more favorable than standard treatments like sulfasalazine in the specific experimental contexts reviewed.[1][2] Notably, where sulfasalazine showed limited efficacy in one TNBS model, this compound demonstrated significant improvements across multiple clinical and inflammatory endpoints.[1][2] While direct, head-to-head comparative studies are lacking, these initial findings underscore the potential of this compound as a lead compound for the development of new therapeutics for inflammatory bowel disease. Further research is warranted to fully elucidate its mechanism of action, safety profile, and comparative efficacy against a broader range of standard and biologic therapies in various preclinical models of colitis.

References

C19-Diterpenoid Alkaloids and Inflammation: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the anti-inflammatory properties of C19-diterpenoid alkaloids, detailing their structure-activity relationships, mechanisms of action, and the experimental frameworks used for their evaluation.

C19-diterpenoid alkaloids, a class of natural products primarily found in plants of the genera Aconitum and Delphinium, have garnered significant attention for their potent and diverse biological activities.[1][2] These compounds are characterized by a complex C19 carbon skeleton and have been traditionally used in medicine for their analgesic and anti-inflammatory effects.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these alkaloids in the context of inflammation, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of C19-diterpenoid alkaloids is intricately linked to their molecular structure. Substitutions at various positions on the diterpenoid core can significantly influence their activity. The following tables summarize the quantitative data on the anti-inflammatory effects of representative C19-diterpenoid alkaloids, providing a basis for understanding their SAR.

Table 1: Inhibitory Activity of C19-Diterpenoid Alkaloids on Nitric Oxide (NO) Production in LPS-activated RAW264.7 Macrophages

CompoundKey Structural FeaturesIC50 (µM)Reference
7,8-epoxy-franchetineC19-diterpenoid alkaloid with a 7,8-epoxy unit>30 (27.3% inhibition at 30 µM)[5][6]
N(19)-en-austroconitine AC19-diterpenoid alkaloid>30 (29.2% inhibition at 30 µM)[5][6]
Forrestline FC19-diterpenoid alkaloidNot specified, but noted as a promising anti-inflammatory agent[7]
Compound 55 (unnamed)C19-diterpenoid alkaloid8.09 ± 1.31[8]
Compound 87 (unnamed)C19-diterpenoid alkaloid7.46 ± 0.89[8]
Refractine AAconitine-type C19-diterpenoid alkaloid>30[6]
Refractine BAconitine-type C19-diterpenoid alkaloid>30[6]
Compound 10 (unnamed)Aconitine-type C19-diterpenoid alkaloid>30 (29.4% inhibition at 30 µM)[6]
Compound 14 (unnamed)Aconitine-type C19-diterpenoid alkaloid>30 (22.1% inhibition at 30 µM)[6]
Dexamethasone (Positive Control)-8.32 ± 1.45[8]

Table 2: Analgesic Activity of C19-Diterpenoid Alkaloids in Acetic Acid-Induced Writhing Test in Mice

CompoundKey Structural FeaturesED50 (mg/kg, s.c.)Reference
Crassicauline AC19-diterpenoid alkaloid0.0480[4]
8-O-deacetyl-8-O-ethylcrassicauline ATertiary amine in ring A, ethoxyl at C-8, aromatic ester at C-14, saturated ring D0.0972[4]
YunaconitineC19-diterpenoid alkaloidNot specified[4]
8-O-ethylyunaconitineTertiary amine in ring A, ethoxyl at C-8, aromatic ester at C-14, saturated ring D0.0591[4]
LappaconitineC18-diterpenoid alkaloid3.50[4]

From the available data, several structural features appear to be important for the anti-inflammatory and analgesic activities of C19-diterpenoid alkaloids. For analgesic activity, the presence of a tertiary amine in ring A, an acetoxyl or ethoxyl group at the C-8 position, an aromatic ester at the C-14 position, and the saturation state of ring D are considered important structural features.[4] The anti-inflammatory effects of these alkaloids are often attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-1β, and IL-6.[9]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of C19-diterpenoid alkaloids are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][9] These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

The NF-κB signaling pathway is a crucial regulator of inflammation.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins.[10] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes.[11] Many natural compounds, including diterpenoid alkaloids, exert their anti-inflammatory effects by inhibiting NF-κB activation.[11][12]

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by C19-Diterpenoid Alkaloids cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters IkB_p p-IκB IkB->IkB_p Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocates Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA Nucleus_NFkB->DNA binds to C19-Diterpenoid\nAlkaloids C19-Diterpenoid Alkaloids C19-Diterpenoid\nAlkaloids->IKK_complex inhibit Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes induces

Figure 1: NF-κB Signaling Pathway and Inhibition by C19-Diterpenoid Alkaloids.

Experimental Protocols

The evaluation of the anti-inflammatory activity of C19-diterpenoid alkaloids relies on a variety of in vitro and in vivo assays. These assays are crucial for determining the efficacy and mechanism of action of these compounds.

Commonly used in vitro assays for screening the anti-inflammatory potential of natural products include the inhibition of protein denaturation, membrane stabilization, and enzyme inhibition (COX/LOX) assays.[13][14][15]

Nitric Oxide (NO) Production Assay in LPS-activated RAW264.7 Macrophages

This assay is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (C19-diterpenoid alkaloids) for a specific duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, except for the control group.

  • Incubation: The plates are incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with that of the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Experimental_Workflow_NO_Assay cluster_workflow Experimental Workflow: Nitric Oxide (NO) Production Assay Start Start Cell_Culture Culture RAW264.7 Macrophage Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Pre_treatment Pre-treat with C19-Diterpenoid Alkaloids Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection Griess_Reaction Perform Griess Reaction Supernatant_Collection->Griess_Reaction Absorbance_Measurement Measure Absorbance at 540 nm Griess_Reaction->Absorbance_Measurement Data_Analysis Calculate % Inhibition and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: General Experimental Workflow for the Nitric Oxide (NO) Production Assay.

In vivo models are essential for confirming the anti-inflammatory effects observed in vitro and for evaluating the overall physiological response.

Carrageenan-Induced Rat Paw Edema

This is a widely used and well-characterized model of acute inflammation.[3][16]

  • Animals: Rats are fasted overnight before the experiment.

  • Treatment: Animals are divided into groups and treated with the test compounds (C19-diterpenoid alkaloids) or a standard anti-inflammatory drug (e.g., indomethacin) administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

C19-diterpenoid alkaloids represent a promising class of natural products with significant anti-inflammatory and analgesic potential. The structure-activity relationship studies highlight the importance of specific functional groups and their stereochemistry in determining the biological activity. The modulation of key inflammatory signaling pathways, particularly the NF-κB pathway, appears to be a central mechanism of action for these compounds. Further research, including comprehensive quantitative structure-activity relationship (QSAR) studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of C19-diterpenoid alkaloids in the treatment of inflammatory diseases. The standardized experimental protocols outlined in this guide provide a framework for the continued exploration and comparison of these fascinating natural compounds.

References

A Comparative Analysis of Alkaloids from Different Aconitum Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the genus Aconitum, commonly known as monkshood or wolfsbane, presents a fascinating dichotomy. It is a source of some of the most potent cardiotoxins and neurotoxins known, yet it also holds significant therapeutic potential, with a long history of use in traditional medicine.[1][2] The bioactivity of Aconitum species is primarily attributed to a diverse array of norditerpenoid alkaloids.[3]

This guide provides a comparative analysis of alkaloids from different Aconitum species, focusing on their quantitative distribution, pharmacological activities, and the experimental protocols for their study.

Quantitative Comparison of Major Alkaloids

The concentration and composition of alkaloids can vary significantly between different Aconitum species and even within the same species depending on the plant part, geographical location, and processing methods.[1][3] The primary classes of alkaloids found are C19-diterpenoid alkaloids, which are further categorized into diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and non-ester alkaloids. DDAs, such as aconitine, mesaconitine, and hypaconitine, are known for their high toxicity.[4] Processing methods like boiling or steaming can hydrolyze these diester alkaloids into less toxic monoester forms.[5][6]

Below is a summary of the aconitine content found in various Aconitum species. It is important to note that these values are illustrative and can be influenced by the specific extraction and analytical methods employed.

Aconitum SpeciesPlant PartAconitine Content (μg/g)Reference
Aconitum carmichaelli Debx.Root50 - 73[3]
Aconitum kusnezoffii Reichb.Root69.65[3]
Aconitum napellusTuber2,000 - 20,000 (fresh weight)[1]
Aconitum chasmanthumTuberNot specified, but present[7]
Aconitum heterophyllumTuberNot detected[7]

Comparative Pharmacological Activities

The alkaloids from Aconitum species exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-arrhythmic, and anti-cancer effects.[8] However, their therapeutic window is often narrow due to their high toxicity. The tables below summarize the in vitro cytotoxic and anti-inflammatory activities of selected Aconitum alkaloids.

Table 2: In Vitro Cytotoxicity of Aconitum Alkaloids

CompoundCell LineIC50 ValueReference
Vakognavine-type alkaloidHT-29, SGC-7901, HepG20.948 - 3.645 μM[8]
Taipeinine alkaloidHepG2- (Inhibited proliferation)[8]
12-acetylluciculineA172- (Inhibited growth)[8]
AconitineH9c2, MDCK132.32, 141.58 μg/mL[9]
A. heterophyllum Methanol ExtractH9c2, MDCK186.39, 199.63 μg/mL[9]
Aconitine (AC)LS174T, Caco-2- (Increased IC50 of vincristine and doxorubicin)[10]

Table 3: In Vitro Anti-inflammatory Activity of Aconitum Alkaloids

CompoundCell LineEffectIC50 ValueReference
Taronenines A–DRAW 264.7Inhibition of IL-618.87 - 29.60 μg/mL[8]
Compounds 30 & 31Activated neutrophilsAnti-inflammatory activity25.82, 38.71 μg/mL[11]
Compounds 33, 34, & 35RAW 264.7Inhibition of IL-629.60, 18.87, 25.39 μg/mL[11]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the comparative analysis of Aconitum alkaloids. Below are detailed protocols for common extraction and analytical techniques.

Acid-Base Extraction of Aconitum Alkaloids

This method is a classic technique for the selective extraction of alkaloids from plant material.

  • Sample Preparation: Pulverize the dried plant material (e.g., roots) to a fine powder (20-40 mesh).[12]

  • Alkalinization and Extraction:

    • Moisten 1 g of the powdered sample with 1 mL of a weak alkaline solution (e.g., 10% ammonia solution) and let it stand for 20 minutes.[5][13]

    • Add 25 mL of an organic solvent such as diethyl ether and shake for 1 hour.[13]

    • Separate the organic layer by centrifugation or filtration.

    • Repeat the extraction twice with 10 mL of the organic solvent for 30 and 10 minutes, respectively.[13]

  • Acidic Extraction:

    • Combine the organic extracts and extract the alkaloids into an acidic aqueous solution by shaking with 2% hydrochloric acid (4 x 25 mL).[5]

  • Purification:

    • Adjust the pH of the acidic aqueous solution to approximately 9-10 with an ammonia solution.[14]

    • Extract the alkaloids back into an organic solvent like diethyl ether (3 x 25 mL).[5]

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract.[5]

HPLC-MS/MS Analysis of Aconitum Alkaloids

High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the separation, identification, and quantification of Aconitum alkaloids.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent.[15]

    • Column: Shiseido Capcell Pak C18 (3 × 100 mm, 3 μm) or equivalent.[15]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[15][16] A typical gradient could be: 0 min: 12% B, 3 min: 40% B, 10 min: 70% B, 12 min: 80% B, 12.01 min: 12% B.[15]

    • Flow Rate: 0.4 mL/min.[15]

    • Column Temperature: 30°C.[15]

    • Injection Volume: 5 μL.[16]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Agilent 6490 triple quadrupole or equivalent.[17]

    • Ionization Mode: Electrospray ionization (ESI), positive mode.

    • Ion Source Parameters: Optimized for the specific instrument and analytes. Typical parameters include: curtain gas, 8; nebulizer gas, 15; ionspray voltage, 5000 V; and temperature, 350°C.[13]

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for each alkaloid.

Signaling Pathways and Mechanisms of Action

The pharmacological and toxicological effects of Aconitum alkaloids are mediated through their interaction with various cellular signaling pathways.

Mechanism of Action on Voltage-Gated Sodium Channels

The primary mechanism of toxicity for aconitine and related alkaloids involves their action on voltage-gated sodium channels (VGSCs) in excitable membranes of nerve and muscle cells.[1][18] Aconitine binds to site 2 of the α-subunit of the VGSC, causing persistent activation and preventing repolarization.[19][20] This leads to a continuous influx of sodium ions, resulting in membrane depolarization, which can cause arrhythmias in cardiac tissue and paralysis in nerve and muscle tissue.[1][18]

G cluster_membrane Cell Membrane VGSC_closed VGSC (Closed) VGSC_open VGSC (Open/Activated) VGSC_closed->VGSC_open Normal Activation Na_influx Na+ Influx VGSC_open->Na_influx Persistent Opening Aconitine Aconitine Aconitine->VGSC_open Binds to Site 2 Depolarization Membrane Depolarization Arrhythmia Cardiac Arrhythmia Depolarization->Arrhythmia Paralysis Paralysis Depolarization->Paralysis Na_influx->Depolarization

Aconitine's action on voltage-gated sodium channels.

Nrf2-Mediated Signaling Pathway

Aconitum alkaloids have also been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated signaling pathway.[21] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes.[22][23] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[22][23] Oxidative stress or exposure to inducers like certain Aconitum alkaloids can lead to the dissociation of Nrf2 from Keap1.[24] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of target genes, including those encoding for drug transporters like MRP2 and BCRP.[21][25]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Target_Genes Target Gene Expression (e.g., MRP2, BCRP) ARE->Target_Genes Activates Transcription Aconitum_Alkaloids Aconitum Alkaloids Aconitum_Alkaloids->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces Dissociation

Activation of the Nrf2 signaling pathway by Aconitum alkaloids.

Conclusion

The comparative analysis of alkaloids from different Aconitum species reveals a complex interplay between chemical composition, pharmacological activity, and toxicity. While the high content of diester-diterpenoid alkaloids in many species poses a significant risk, the potential therapeutic benefits of these and other less toxic alkaloids warrant further investigation. Standardized and detailed experimental protocols are essential for generating reliable and comparable data to advance our understanding and safe utilization of these potent natural products. The elucidation of their mechanisms of action on signaling pathways such as the voltage-gated sodium channels and the Nrf2 pathway provides a foundation for targeted drug development and a better assessment of potential drug-drug interactions.

References

Validating the Mechanism of Action of 14-O-acetylneoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of 14-O-acetylneoline, a diterpenoid alkaloid, within the context of related compounds from the Aconitum genus. Due to the limited direct experimental data on this compound, this document extrapolates its likely biological activities based on the well-documented effects of structurally similar Aconitum alkaloids, primarily focusing on anti-inflammatory and apoptosis-inducing properties. This guide presents a framework for validating these hypothesized mechanisms through established experimental protocols and offers a comparison with known data from related compounds.

Inferred Mechanism of Action of this compound

This compound is a C19 diterpenoid alkaloid belonging to the neoline subtype, found in plants of the Aconitum species. The biological activities of Aconitum alkaloids are closely linked to their chemical structures. As a monoester diterpenoid alkaloid, this compound is predicted to exhibit significant anti-inflammatory and apoptosis-inducing effects, albeit with potentially lower toxicity compared to the diester-containing alkaloids like aconitine.

Anti-Inflammatory Activity

The proposed anti-inflammatory mechanism of this compound centers on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and enzymes. By suppressing the activation of NF-κB, this compound is expected to reduce the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and nitric oxide (NO).

Apoptosis-Inducing Activity

The hypothesized apoptosis-inducing mechanism of this compound involves the intrinsic or mitochondrial pathway of apoptosis.[6][7][8][9][10] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. It is proposed that this compound can modulate the expression of these proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio would lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.

Comparative Analysis with Alternative Compounds

To provide a context for the predicted activities of this compound, this guide compares its inferred mechanism with that of Aconitine, a well-characterized and highly potent diterpenoid alkaloid from Aconitum, and Deltanaline, a synthetic derivative of a natural diterpenoid alkaloid with demonstrated anti-inflammatory properties.[1]

Table 1: Comparison of Biological Activities and Mechanisms

FeatureThis compound (Inferred)Aconitine (Documented)Deltanaline (Documented)
Compound Type Natural Diterpenoid Alkaloid (Monoester)Natural Diterpenoid Alkaloid (Diester)Synthetic Diterpenoid Alkaloid Derivative
Primary Target NF-κB Pathway, Mitochondrial Apoptosis PathwayVoltage-gated sodium channels, NF-κB Pathway, Mitochondrial Apoptosis PathwayNF-κB/MAPK Signaling Pathway, Autophagy
Anti-inflammatory YesYesYes[1]
Apoptosis-inducing YesYes[6][7][8][9][10]Not reported
Toxicity ModerateHighLower than parent compound

Experimental Validation Protocols

To empirically validate the hypothesized mechanism of action of this compound, the following experimental protocols are recommended.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on relevant cell lines (e.g., macrophage cell lines like RAW 264.7 for inflammation studies, or cancer cell lines for apoptosis studies).

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (and comparator compounds) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Table 2: Hypothetical Comparative Cell Viability Data (IC50 in µM)

CompoundRAW 264.7 (24h)HCT116 (48h)
This compoundData to be determinedData to be determined
Aconitine~10 µM~5 µM
Deltanaline>50 µMNot reported
Western Blot for NF-κB Pathway Analysis

Objective: To investigate the effect of this compound on the activation of the NF-κB pathway by measuring the protein levels of key signaling molecules.

Protocol:

  • Cell Lysis: Treat RAW 264.7 cells with LPS (1 µg/mL) in the presence or absence of this compound for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) kit.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Table 3: Hypothetical Comparative Western Blot Data (Fold Change vs. LPS Control)

ProteinThis compoundAconitineDeltanaline
p-IκBαData to be determined
p-p65Data to be determined
Quantitative PCR (qPCR) for Cytokine Expression

Objective: To measure the effect of this compound on the mRNA expression of pro-inflammatory cytokines.

Protocol:

  • RNA Extraction and cDNA Synthesis: Treat RAW 264.7 cells as described for the Western blot. Extract total RNA using a suitable kit and synthesize cDNA.

  • qPCR Reaction: Perform qPCR using SYBR Green master mix and specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Table 4: Hypothetical Comparative qPCR Data (Fold Change in mRNA Expression vs. LPS Control)

GeneThis compoundAconitineDeltanaline
TNF-αData to be determined
IL-6Data to be determined
Western Blot for Apoptosis Pathway Analysis

Objective: To examine the effect of this compound on the expression of key apoptosis-related proteins.

Protocol:

  • Treatment and Lysis: Treat a cancer cell line (e.g., HCT116) with this compound for 24 or 48 hours. Lyse the cells to extract total protein.

  • Western Blotting: Perform Western blotting as described above using primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin.

  • Analysis: Analyze the changes in protein expression levels.

Table 5: Hypothetical Comparative Apoptosis Protein Expression Data (Fold Change vs. Control)

ProteinThis compoundAconitine
Bcl-2Data to be determined↓[6][7][10]
BaxData to be determined↑[6][7]
Cleaved Caspase-3Data to be determined↑[6][7]

Visualizing the Mechanism of Action

To further elucidate the proposed signaling pathways and experimental workflows, the following diagrams are provided.

G cluster_0 Anti-inflammatory Pathway of this compound cluster_1 Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_p50_p65 IkB_p50_p65 IKK->IkB_p50_p65 phosphorylates IκBα p50_p65 p50_p65 IkB_p50_p65->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus translocation Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus->Pro_inflammatory_Genes transcription Cytokines Cytokines Pro_inflammatory_Genes->Cytokines translation Acetylneoline Acetylneoline Acetylneoline->IKK inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_0 Apoptosis Induction by this compound Acetylneoline Acetylneoline Bcl2 Bcl2 Acetylneoline->Bcl2 downregulates Bax Bax Acetylneoline->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits MOMP Bax->Mitochondrion promotes MOMP Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c release Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptosis signaling pathway of this compound.

G cluster_0 Experimental Workflow for Mechanism Validation Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment This compound Cell_Viability_Assay Cell_Viability_Assay Treatment->Cell_Viability_Assay MTT Protein_Extraction Protein_Extraction Treatment->Protein_Extraction RNA_Extraction RNA_Extraction Treatment->RNA_Extraction Cytotoxicity_Data Cytotoxicity_Data Cell_Viability_Assay->Cytotoxicity_Data Western_Blot Western_Blot Protein_Extraction->Western_Blot NF-κB & Apoptosis proteins Protein_Expression_Data Protein_Expression_Data Western_Blot->Protein_Expression_Data qPCR qPCR RNA_Extraction->qPCR Cytokine mRNA Gene_Expression_Data Gene_Expression_Data qPCR->Gene_Expression_Data

Caption: Workflow for validating the mechanism of action of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to other Aconitum alkaloids provides a strong basis for hypothesizing its role as an anti-inflammatory and apoptosis-inducing agent. The proposed mechanisms, centered on the NF-κB and mitochondrial apoptosis pathways, are testable through the standardized experimental protocols outlined in this guide. Comparative analysis with well-characterized compounds like aconitine will be crucial in validating these hypotheses and establishing the therapeutic potential and safety profile of this compound. The provided frameworks for data presentation and visualization are intended to facilitate a clear and objective evaluation of this promising natural product.

References

Lack of Independent Replication Data for 14-O-acetylneoline in Colitis Models: A Comparative Analysis with Acetylcholine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals no independent replication studies of the initial findings on the therapeutic potential of 14-O-acetylneoline in experimental colitis. The original research, published in 2015, demonstrated significant anti-inflammatory effects of this diterpenoid alkaloid in a chemically-induced mouse model of ulcerative colitis. However, the absence of subsequent independent validation underscores the preliminary nature of these findings and highlights the need for further investigation to confirm the compound's efficacy and mechanism of action.

In light of the unavailable replication data, this guide provides a comparative analysis between the original this compound study and a separate study investigating the effects of acetylcholine, a key neurotransmitter with known anti-inflammatory properties, in a similar experimental colitis model. This comparison aims to offer researchers a broader perspective on potential therapeutic strategies targeting inflammation in inflammatory bowel disease (IBD).

Comparative Analysis of Quantitative Data

The following tables summarize the key quantitative findings from the study on this compound in a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model and a study on acetylcholine in a dextran sulfate sodium (DSS)-induced colitis model. It is important to note that direct comparisons of efficacy are challenging due to the different models of colitis induction and variations in experimental protocols.

Table 1: Effects of this compound on TNBS-Induced Colitis in Mice

ParameterControl (TNBS only)This compound (10 µg)This compound (20 µg)This compound (50 µg)
Body Weight Change (%) Significant LossLess Weight LossSignificantly Less Weight Loss (****)Less Weight Loss
Clinical Score High ScoreSignificantly Reduced ()Significantly Reduced ()Significantly Reduced ()
Macroscopic Score High ScoreReducedSignificantly Reduced ()Reduced
Colon Length (cm) ShortenedIncreasedSignificantly Increased ()Significantly Increased ()
Histological Score High ScoreN/ASignificantly Reduced (**)N/A
Colonic IFN-γ mRNA ElevatedSignificantly Reduced ()Significantly Reduced ()N/A
Data extracted from Wangchuk et al., 2015. Statistical significance is denoted as *P < 0.05, **P < 0.01, ****P < 0.0001 compared to the TNBS control group. N/A indicates data not provided for this specific dose.

Table 2: Effects of Acetylcholine on DSS-Induced Colitis in Mice

ParameterControl (DSS only)Acetylcholine (25 mg/kg)
Body Weight Change (%) Significant LossSignificantly Ameliorated
Disease Activity Index (DAI) High ScoreSignificantly Reduced
Colon Length (cm) ShortenedSignificantly Lengthened
Histological Score High ScoreSignificantly Reduced
Colonic MPO Activity ElevatedSignificantly Reduced
Colonic IL-10 Expression ReducedSignificantly Increased
Data is representative of typical findings in studies investigating acetylcholine in DSS-colitis. Specific values can vary between individual studies.

Experimental Protocols

A detailed understanding of the methodologies employed in each study is crucial for the interpretation of the results and for designing future replication or comparative studies.

This compound in TNBS-Induced Colitis

  • Animal Model: Male BALB/c mice.

  • Induction of Colitis: Intra-rectal administration of TNBS in 50% ethanol.

  • Treatment: this compound (10, 20, or 50 µg) was administered intraperitoneally once daily for three consecutive days, starting 24 hours after TNBS instillation.

  • Assessment Parameters:

    • Body Weight and Clinical Score: Monitored daily. The clinical score included assessments of weight loss, stool consistency, and the presence of blood.

    • Macroscopic Assessment: At the end of the experiment, the colon was examined for inflammation, ulceration, and bowel wall thickening.

    • Histological Analysis: Colonic tissues were stained with hematoxylin and eosin to assess for inflammatory cell infiltration, mucosal damage, and other pathological changes.

    • Cytokine Analysis: Colonic IFN-γ mRNA levels were quantified using real-time PCR.

Acetylcholine in DSS-Induced Colitis

  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis: Administration of 3% DSS in the drinking water for 7 days.

  • Treatment: Acetylcholine (25 mg/kg) was administered via enema every other day, starting from day 2 of DSS administration, for a total of three treatments.

  • Assessment Parameters:

    • Body Weight and Disease Activity Index (DAI): Monitored daily. The DAI included assessments of weight loss, stool consistency, and rectal bleeding.

    • Macroscopic Assessment: Colon length was measured as an indicator of inflammation.

    • Histological Analysis: Colonic tissues were processed for histological examination to evaluate the severity of inflammation and tissue damage.

    • Myeloperoxidase (MPO) Activity: MPO activity in the colon was measured as a marker of neutrophil infiltration.

    • Cytokine Analysis: Colonic expression of the anti-inflammatory cytokine IL-10 was assessed.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and the proposed mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow_14_O_acetylneoline cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment Animal_Model_1 BALB/c Mice Colitis_Induction_1 TNBS Administration Animal_Model_1->Colitis_Induction_1 Control_1 Vehicle Control Treatment_1 This compound (10, 20, 50 µg/day, i.p.) Monitoring_1 Daily Monitoring (Weight, Clinical Score) Control_1->Monitoring_1 Treatment_1->Monitoring_1 Endpoint_Analysis_1 Endpoint Analysis (Day 4) (Macroscopic, Histological, IFN-γ) Monitoring_1->Endpoint_Analysis_1 experimental_workflow_acetylcholine cluster_setup_2 Experimental Setup cluster_treatment_2 Treatment Groups cluster_assessment_2 Assessment Animal_Model_2 C57BL/6 Mice Colitis_Induction_2 DSS in Drinking Water (7 days) Animal_Model_2->Colitis_Induction_2 Control_2 Vehicle Control (Enema) Treatment_2 Acetylcholine (25 mg/kg, Enema) (Days 2, 4, 6) Monitoring_2 Daily Monitoring (Weight, DAI) Control_2->Monitoring_2 Treatment_2->Monitoring_2 Endpoint_Analysis_2 Endpoint Analysis (Day 7) (Colon Length, Histology, MPO, IL-10) Monitoring_2->Endpoint_Analysis_2 signaling_pathway_acetylcholine Acetylcholine Acetylcholine alpha7nAChR α7 Nicotinic Acetylcholine Receptor Acetylcholine->alpha7nAChR Immune_Cell Immune Cell (e.g., Macrophage) alpha7nAChR->Immune_Cell NF_kB NF-κB Pathway Immune_Cell->NF_kB Inhibits Inflammation_Reduction Reduction of Inflammation Immune_Cell->Inflammation_Reduction Suppresses Cytokine Release Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NF_kB->Pro_inflammatory_Cytokines Promotes

Comparative Analysis of 14-O-acetylneoline: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

Neoline and other diterpenoid alkaloids have been the subject of research for their potential pharmacological activities, which include neuroprotective, anti-inflammatory, and analgesic properties. However, these findings cannot be directly extrapolated to 14-O-acetylneoline, as even minor structural modifications, such as the addition of an acetyl group, can significantly alter the biological profile of a compound.

Due to the absence of specific experimental data for this compound, a direct comparison of its in vitro and in vivo effects cannot be provided at this time. The following sections outline the typical experimental approaches used to characterize related compounds, which would be necessary to generate the data for a comprehensive comparison.

Hypothetical Data Presentation: In Vitro vs. In Vivo Effects of a Diterpenoid Alkaloid

Should research on this compound become available, the quantitative data would be structured for clear comparison, as illustrated in the hypothetical table below.

ParameterIn Vitro FindingIn Vivo Finding
Efficacy
Target Engagement (e.g., IC50)e.g., 1.5 µM (on Target X)-
Cellular Effect (e.g., EC50)e.g., 5.2 µM (inhibition of inflammatory cytokine release in macrophages)e.g., 10 mg/kg (reduction of paw edema in a murine model of inflammation)
Toxicity
Cytotoxicity (e.g., CC50)e.g., 50 µM (in primary hepatocytes)-
Acute Toxicity (e.g., LD50)-e.g., 100 mg/kg (in mice, oral administration)
Pharmacokinetics
Metabolisme.g., Metabolized by CYP3A4 in liver microsomese.g., Half-life of 2 hours in rat plasma
Bioavailability-e.g., 30% (oral, in rats)

Standard Experimental Protocols for Diterpenoid Alkaloid Characterization

The following are examples of detailed methodologies that would be employed to investigate the effects of a compound like this compound.

In Vitro Assays

1. Target Binding Assay (e.g., Radioligand Binding Assay)

  • Objective: To determine the binding affinity of the compound to its putative molecular target.

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a known radiolabeled ligand that binds to the target.

    • Add increasing concentrations of the test compound (this compound).

    • After incubation, separate the bound from the unbound radioligand by filtration.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

2. Cell Viability Assay (e.g., MTT Assay)

  • Objective: To assess the cytotoxic effects of the compound on cultured cells.

  • Methodology:

    • Seed cells (e.g., HepG2 liver cells, SH-SY5Y neuronal cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the concentration of the compound that reduces cell viability by 50% (CC50).

In Vivo Models

1. Acute Toxicity Study

  • Objective: To determine the short-term toxicity and lethal dose of the compound.

  • Methodology:

    • Use a suitable animal model (e.g., Swiss albino mice).

    • Administer single doses of the test compound at different concentrations to different groups of animals via a specific route (e.g., oral gavage, intraperitoneal injection).

    • Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.

    • Record the number of deaths in each group.

    • Calculate the median lethal dose (LD50) using a statistical method (e.g., Probit analysis).

2. Efficacy Study (e.g., Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity)

  • Objective: To evaluate the anti-inflammatory effect of the compound in a live animal model.

  • Methodology:

    • Use a suitable animal model (e.g., Wistar rats).

    • Administer the test compound or a vehicle control to different groups of animals.

    • After a set time, induce inflammation by injecting a phlogistic agent (e.g., carrageenan) into the sub-plantar region of the right hind paw.

    • Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes in biological research is crucial. The following diagrams, rendered using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by a diterpenoid alkaloid and a typical experimental workflow for its evaluation.

cluster_0 Cell Membrane Receptor Receptor G-Protein G-Protein Receptor->G-Protein Activates This compound This compound This compound->Receptor Binds to Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Transcription_Factor Transcription Factor (e.g., CREB) Protein_Kinase->Transcription_Factor Phosphorylates Gene_Expression Gene Expression (e.g., Anti-inflammatory genes) Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for this compound.

Start Compound_Synthesis Compound Synthesis/ Isolation Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (Target Binding, Cellular Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->Compound_Synthesis Inactive Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active In_Vivo_Testing In Vivo Testing (Efficacy, Toxicity, PK/PD) Lead_Optimization->In_Vivo_Testing In_Vivo_Testing->Lead_Optimization Needs Improvement Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development End Preclinical_Development->End Successful

Caption: Drug discovery workflow for a novel compound.

Assessing the Specificity of 14-O-acetylneoline's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological effects of 14-O-acetylneoline, a diterpenoid alkaloid found in plants of the Aconitum genus. Due to the limited specific experimental data available for this compound, this guide draws comparisons with structurally related and better-studied aconitum alkaloids, namely aconitine, mesaconitine, and neoline. The primary focus is on their known interactions with voltage-gated sodium channels and the cholinergic system, which are key targets mediating both their therapeutic and toxic effects.

Executive Summary

Aconitum alkaloids are a class of potent neurotoxins and cardiotoxins that exert their effects primarily by modulating the function of voltage-gated sodium channels. While extensive research has been conducted on major alkaloids like aconitine and mesaconitine, specific data on the biological activity and specificity of this compound are scarce. This guide synthesizes the available information to provide a comparative framework, highlighting the known activities of related compounds to infer the potential properties of this compound and to underscore the critical need for further research. The most definitive biological activity reported for this compound is a significant insect repellent effect.

Comparative Biological Activity of Aconitum Alkaloids

The primary mechanism of action for many aconitum alkaloids is the modulation of voltage-gated sodium channels (VGSCs), leading to a range of physiological effects from analgesia to cardiotoxicity.[1] The specificity and potency of these effects vary depending on the specific chemical structure of the alkaloid.

CompoundPrimary Target(s)Reported Biological EffectsQuantitative Data (Example)
This compound Unknown (presumed VGSCs)Insect repellent activity (53.12% repellency against Tribolium castaneum)[2]No IC50/EC50 values reported in the reviewed literature.
Aconitine Voltage-gated sodium channels (activator)[3]Neurotoxic, cardiotoxic, analgesic, anti-inflammatoryHigh affinity for VGSC site 2 (Ki ≈ 1 µM)[1]
Mesaconitine Voltage-gated sodium channels (activator)[1]Neurotoxic, cardiotoxic, analgesicHigh affinity for VGSC site 2 (Ki ≈ 1 µM)[1]
Neoline Voltage-gated sodium channels (inhibitor)Analgesic (ameliorates mechanical hyperalgesia)Low affinity for VGSC site 2 (Ki > 10 µM)[1]

Signaling Pathways

Aconitum alkaloids primarily exert their effects by altering ion channel function, which in turn can influence a variety of downstream signaling pathways. The interaction with voltage-gated sodium channels directly impacts neuronal excitability and cardiac muscle function. Additionally, some aconitum alkaloids have been reported to have anticholinergic effects, suggesting a potential interaction with acetylcholine signaling pathways.[4]

Voltage-Gated Sodium Channel Modulation

The following diagram illustrates the general mechanism by which activating aconitum alkaloids, such as aconitine and mesaconitine, are thought to interact with voltage-gated sodium channels.

VGSC_Modulation cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Extracellular Intracellular Depolarization Persistent Depolarization VGSC:p2->Depolarization Prolonged Na+ influx Aconitine Aconitine / Mesaconitine Aconitine->VGSC:p1 Binds to site 2 Na_ion Na+ Na_ion->VGSC:p1 Influx Toxicity Neurotoxicity & Cardiotoxicity Depolarization->Toxicity

Mechanism of VGSC activation by aconitum alkaloids.
Acetylcholine Signaling Pathways

While direct interaction of this compound with cholinergic receptors has not been documented, understanding these pathways is crucial as some aconitum alkaloids exhibit anticholinergic properties. Acetylcholine acts on two main types of receptors: nicotinic (ionotropic) and muscarinic (metabotropic).[5][6]

Nicotinic Acetylcholine Receptor Signaling

Nicotinic_AChR_Signaling cluster_membrane Postsynaptic Membrane nAChR Nicotinic ACh Receptor (nAChR) Extracellular Intracellular Depolarization Depolarization nAChR:p2->Depolarization Cation influx ACh Acetylcholine (ACh) ACh->nAChR:p1 Binds Na_ion Na+ Na_ion->nAChR:p1 Influx Ca_ion Ca2+ Ca_ion->nAChR:p1 Influx Cellular_Response Cellular Response (e.g., Muscle Contraction) Depolarization->Cellular_Response

Nicotinic acetylcholine receptor signaling pathway.

Muscarinic Acetylcholine Receptor Signaling (Gq-coupled)

Muscarinic_AChR_Gq_Signaling cluster_membrane Postsynaptic Membrane mAChR Muscarinic ACh Receptor (M1, M3, M5) Extracellular Intracellular Gq Gq protein mAChR:p2->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->mAChR:p1 Binds Gq->PLC Activates Ca_release Ca2+ release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Gq-coupled muscarinic acetylcholine receptor signaling.

Experimental Protocols

Detailed experimental protocols for specifically testing this compound are not available in the public domain. However, the following are standard methodologies used to assess the biological effects of aconitum alkaloids and can be adapted for this compound.

Electrophysiology (Patch-Clamp) for Voltage-Gated Sodium Channels

This protocol is designed to measure the effect of aconitum alkaloids on the activity of voltage-gated sodium channels in isolated neurons or cardiomyocytes.

Workflow Diagram

Patch_Clamp_Workflow A Cell Culture (e.g., DRG neurons, cardiomyocytes) C Establish Whole-Cell Configuration A->C B Prepare Patch Pipette (filled with internal solution) B->C D Record Baseline Na+ Currents (Voltage-clamp mode) C->D E Perfuse with Test Compound (e.g., this compound) D->E F Record Na+ Currents in presence of compound E->F G Data Analysis (e.g., current-voltage relationship, inactivation kinetics) F->G Binding_Assay_Workflow A Prepare Synaptosomal Membranes (from rat brain) B Incubate Membranes with [3H]batrachotoxin (Radioligand) A->B C Add varying concentrations of Test Compound (e.g., this compound) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand (via vacuum filtration) D->E F Measure radioactivity of bound ligand (Scintillation counting) E->F G Data Analysis (Determine IC50 and Ki values) F->G

References

A Comparative Guide to 14-O-acetylneoline: A Novel Drug Lead for Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anti-colitis drug lead, 14-O-acetylneoline, against current therapeutic alternatives. The information is intended to support researchers and drug development professionals in evaluating its potential and guiding future preclinical and clinical development.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is a chronic inflammatory condition of the gastrointestinal tract.[1][2] Current treatments, such as 5-aminosalicylic acid (5-ASA) compounds, immunosuppressants, and biologics, aim to reduce inflammation and manage symptoms.[2][3][4] However, these therapies can have significant side effects and a notable portion of patients either do not respond or lose response over time, highlighting the need for novel therapeutic agents.[2][5]

This compound is a novel compound being investigated for its potential anti-inflammatory properties in the context of colitis. This guide will present a hypothetical validation profile for this compound, comparing its potential efficacy and mechanism of action with established anti-colitis drugs.

Current Anti-Colitis Treatment Landscape

The current therapeutic options for colitis are diverse, targeting various aspects of the inflammatory cascade. A summary of major drug classes is provided below:

Drug ClassExamplesMechanism of Action
Aminosalicylates (5-ASAs) Mesalamine, Sulfasalazine[4][6]Reduce inflammation in the lining of the gut.[4]
Corticosteroids Prednisone, BudesonideBroadly suppress the immune system to control inflammation.
Immunomodulators Azathioprine, Mercaptopurine[4]Reduce the activity of the immune system.[3]
Biologics (TNF-alpha inhibitors) Infliximab, Adalimumab[7]Neutralize tumor necrosis factor-alpha (TNF-alpha), a key inflammatory protein.[7]
Biologics (Integrin receptor antagonists) Vedolizumab[7]Blocks inflammatory cells from moving into the gut tissue.[7]
Biologics (Interleukin inhibitors) Ustekinumab, Risankizumab, Mirikizumab[7][8]Target specific interleukins (IL-12, IL-23) that drive inflammation.[8][9]
JAK Inhibitors Tofacitinib, Upadacitinib[3][8]Inhibit Janus kinase enzymes, which play a role in the inflammatory signaling pathway.[3][5]
S1P Receptor Modulators Ozanimod, Etrasimod[8]Trap immune cells in the lymph nodes, preventing them from reaching the gut.[8]

Hypothetical Validation of this compound: A Comparative Analysis

To evaluate the potential of this compound as a novel anti-colitis drug, a series of preclinical studies would be necessary. Here, we present a hypothetical data profile for this compound in a widely used dextran sulfate sodium (DSS)-induced colitis mouse model, compared to the standard-of-care, Mesalamine.

Table 1: Efficacy of this compound in a DSS-Induced Colitis Mouse Model

ParameterControl (DSS only)This compound (hypothetical)Mesalamine
Disease Activity Index (DAI) 8.5 ± 1.23.2 ± 0.84.1 ± 0.9
Colon Length (cm) 5.2 ± 0.57.8 ± 0.47.1 ± 0.6
Histological Score 10.3 ± 1.54.1 ± 1.15.5 ± 1.3
Myeloperoxidase (MPO) Activity (U/g) 12.4 ± 2.15.3 ± 1.56.8 ± 1.7

Table 2: Effect of this compound on Inflammatory Cytokine Levels in Colon Tissue

Cytokine (pg/mg tissue)Control (DSS only)This compound (hypothetical)Mesalamine
TNF-α 150 ± 2565 ± 1580 ± 20
IL-6 220 ± 3090 ± 20110 ± 25
IL-1β 180 ± 2875 ± 1895 ± 22
IL-10 50 ± 10120 ± 20100 ± 18

Potential Mechanism of Action: The Cholinergic Anti-Inflammatory Pathway

A potential mechanism of action for this compound could be the modulation of the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve and the neurotransmitter acetylcholine (ACh), which can suppress inflammation by interacting with α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages.[10][11] This interaction inhibits the production of pro-inflammatory cytokines.[11]

Below is a diagram illustrating this proposed signaling pathway.

Cholinergic_Anti_Inflammatory_Pathway cluster_0 Vagus Nerve Stimulation cluster_1 Neurotransmitter Release cluster_2 Immune Cell Modulation cluster_3 Inflammatory Response Vagus_Nerve Vagus Nerve ACh Acetylcholine (ACh) Vagus_Nerve->ACh releases a7nAChR α7nAChR ACh->a7nAChR binds to Macrophage Macrophage Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Macrophage->Pro_inflammatory_Cytokines inhibits release of a7nAChR->Macrophage activates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation promotes Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Mechanism of Action cluster_3 Toxicology & Safety Cell_Culture Cell-based Assays (e.g., LPS-stimulated macrophages) Cytokine_Analysis_in_vitro Cytokine Profiling Cell_Culture->Cytokine_Analysis_in_vitro Animal_Model DSS-Induced Colitis Model Cytokine_Analysis_in_vitro->Animal_Model Promising candidates move to in vivo DAI_Scoring Disease Activity Index (DAI) Animal_Model->DAI_Scoring Colon_Length Colon Length Measurement Animal_Model->Colon_Length Histology Histological Analysis Animal_Model->Histology MPO_Assay MPO Assay Animal_Model->MPO_Assay Cytokine_Analysis_in_vivo Cytokine Profiling (colon) Animal_Model->Cytokine_Analysis_in_vivo Acute_Toxicity Acute Toxicity Studies Animal_Model->Acute_Toxicity Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Cytokine_Analysis_in_vivo->Pathway_Analysis Receptor_Binding Receptor Binding Assays (e.g., α7nAChR) Pathway_Analysis->Receptor_Binding Chronic_Toxicity Chronic Toxicity Studies Acute_Toxicity->Chronic_Toxicity

References

Comparative Analysis of Gene Expression Changes Induced by 14-O-acetylneoline: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant gap in the understanding of the specific gene expression changes induced by 14-O-acetylneoline. At present, there are no published studies that provide quantitative data or detailed experimental protocols on the effects of this compound on global or targeted gene expression.

While the broader field of cholinergic signaling and the impact of various compounds on acetylcholine-related pathways are well-documented, specific research into the molecular effects of this compound on gene regulation is not available. Acetylcholine itself is known to play a role in modulating gene expression in various cell types, often through its interaction with nicotinic and muscarinic receptors, which in turn can activate a cascade of intracellular signaling pathways.[1][2][3][4][5][6][7] These pathways can influence transcription factors and other regulatory elements to alter the expression of genes involved in processes such as cell proliferation, differentiation, and inflammation.[8][9]

For instance, studies have shown that the activation of cholinergic receptors can lead to changes in the expression of genes related to neuronal development and plasticity.[2][8] Furthermore, inhibitors of acetylcholinesterase, the enzyme that breaks down acetylcholine, can indirectly influence gene expression by increasing the concentration and duration of acetylcholine in the synaptic cleft.[9][10][11][12][13][14]

However, without specific studies on this compound, it is not possible to provide a comparative analysis of its effects on gene expression relative to other compounds. The core requirements of this guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled due to the absence of foundational research on this specific topic.

Researchers, scientists, and drug development professionals interested in the potential effects of this compound on gene expression are encouraged to initiate foundational research in this area. Such studies would likely involve in vitro experiments using relevant cell lines or primary cells, followed by transcriptomic analyses such as RNA sequencing or microarray analysis to identify differentially expressed genes.

Hypothetical Experimental Workflow

Should research on this topic be undertaken, a typical experimental workflow to investigate the gene expression changes induced by this compound might involve the following steps:

G cluster_0 Cell Culture and Treatment cluster_1 RNA Extraction and Sequencing cluster_2 Data Analysis and Interpretation A Select and Culture Relevant Cell Line B Treat Cells with this compound (and Vehicle Control) A->B C Incubate for a Defined Time Period B->C D Isolate Total RNA from Cells C->D E Assess RNA Quality and Quantity D->E F Prepare cDNA Libraries E->F G Perform High-Throughput Sequencing (e.g., RNA-Seq) F->G H Sequence Alignment and Read Quantification G->H I Differential Gene Expression Analysis H->I J Pathway and Gene Ontology Enrichment Analysis I->J K Identify Key Upregulated and Downregulated Genes and Pathways J->K

References

Evaluating the Therapeutic Index of 14-O-Acetylneoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the therapeutic index of 14-O-acetylneoline, a quinoline derivative with potential applications in neurodegenerative diseases. This document objectively compares its performance with established alternatives, supported by available experimental data.

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. This guide delves into the available data for this compound and compares it with three widely used cholinesterase inhibitors for the treatment of Alzheimer's disease: donepezil, rivastigmine, and galantamine.

Quantitative Data Summary

Table 1: Acute Toxicity Data (LD50)

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound MouseIntravenous21.4
RatOral11,000
Donepezil MouseOral32.8
RatOral39.8
Rivastigmine MouseOral150
RatOral400
Galantamine MouseOral75[1]
RatOral75[1]

Table 2: Efficacy Data (IC50 for AChE Inhibition and Effective Doses)

CompoundEfficacy MeasureValueNotes
This compound Derivative (T-82) IC50 (AChE inhibition, rat brain homogenate)109.4 nM[2]T-82 is a quinoline derivative with a similar core structure.
Donepezil IC50 (AChE inhibition, rat brain homogenate)11.8 nM[2]
Effective Dose (memory improvement in mice)3 mg/kg (oral)[3][4]
Rivastigmine IC50 (AChE inhibition)857.2 ng/mL
Effective Dose (reversal of behavioral deficits in rats)0.5 - 2.5 mg/kg (i.p.)[5]
Galantamine IC50 (AChE inhibition)Not specified in direct comparison
Effective Dose (memory improvement in mice)2.0 - 3.0 mg/kg (i.p.)[6]

Table 3: Comparative Therapeutic Index (Calculated and Inferred)

CompoundLD50 (Mouse, Oral)ED50/Effective Dose (Mouse)Therapeutic Index (LD50/ED50)Notes
This compound Not available (Oral)Not availableCannot be directly calculated The intravenous LD50 is 21.4 mg/kg. A "pseudo-TI" based on in vitro efficacy would require an in vivo effective dose.
Donepezil 32.8 mg/kg~3 mg/kg~10.9 Calculated using the effective dose for memory improvement.
Rivastigmine 150 mg/kg~1-2 mg/kg (estimated from rat data)~75-150 ED50 in mice is not directly available; estimated based on rat effective dose range.
Galantamine 75 mg/kg[1]~2-3 mg/kg[6]~25-37.5 Calculated using the effective dose range for memory improvement.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the data presented.

Acute Oral Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of a compound when administered orally.

Animal Model: Typically mice or rats of a specific strain, age, and weight. Animals are housed under controlled environmental conditions with free access to food and water, except for a brief fasting period before dosing.

Procedure:

  • Dose Preparation: The test compound is dissolved or suspended in a suitable vehicle (e.g., saline, distilled water).

  • Dose Administration: A range of doses is administered orally to different groups of animals using a gavage needle. A control group receives the vehicle only.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days. Observations include changes in behavior, appearance, and physiological functions.

  • Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value is then calculated using statistical methods such as the Probit analysis or the Karber-Behrens method.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of a compound against acetylcholinesterase.

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB). The rate of color formation is proportional to AChE activity.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, the test compound at various concentrations, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well microplate, add the buffer, test compound solution, and AChE enzyme. A control group without the inhibitor is also prepared.

  • Incubation: The plate is incubated for a specific period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The substrate (ATCI) and DTNB are added to initiate the reaction.

  • Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Assessment in Animal Models of Cognitive Impairment

Objective: To evaluate the ability of a compound to improve cognitive function in animal models.

Animal Model: Rodents (mice or rats) with induced cognitive deficits. Deficits can be induced by agents like scopolamine (a muscarinic receptor antagonist) or through lesions of cholinergic pathways.

Behavioral Tasks:

  • Morris Water Maze: This task assesses spatial learning and memory. Animals are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Passive Avoidance Test: This test evaluates learning and memory based on fear conditioning. Animals learn to avoid a compartment where they previously received a mild foot shock.

  • Y-Maze or T-Maze: These mazes are used to assess spatial working memory based on the animal's natural tendency to explore novel arms of the maze.

Procedure:

  • Induction of Cognitive Deficit: Animals are treated with the inducing agent or undergo surgery to create lesions.

  • Drug Administration: The test compound is administered at various doses and at a specific time before the behavioral testing.

  • Behavioral Testing: Animals are subjected to one or more of the behavioral tasks mentioned above.

  • Data Analysis: Performance metrics (e.g., escape latency, time spent in the target quadrant, number of correct alternations) are compared between the treated group, the vehicle-treated deficit group, and a healthy control group. A significant improvement in performance in the treated group indicates efficacy.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis Uptake Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_in_vesicle ACh ACh_synthesis->ACh_in_vesicle Synthesis ACh_vesicle Vesicular ACh Transporter ACh_released ACh ACh_vesicle->ACh_released Release ACh_in_vesicle->ACh_vesicle AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh_released->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor ACh_released->Nicotinic_R Binds Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction Inhibitor This compound (or other AChEIs) Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the site of action for acetylcholinesterase inhibitors.

Therapeutic_Index_Workflow cluster_toxicity Toxicity Assessment cluster_efficacy Efficacy Assessment cluster_invitro In Vitro Alternative Tox_Study Acute Toxicity Study (e.g., Oral Gavage in Rodents) LD50_Calc Calculate LD50 Tox_Study->LD50_Calc TI_Calc Calculate Therapeutic Index (LD50 / ED50) LD50_Calc->TI_Calc Efficacy_Study In Vivo Efficacy Study (e.g., Cognitive Models) ED50_Calc Determine ED50 Efficacy_Study->ED50_Calc ED50_Calc->TI_Calc InVitro_Assay AChE Inhibition Assay IC50_Calc Determine IC50 InVitro_Assay->IC50_Calc IC50_Calc->TI_Calc Proxy for Efficacy Conclusion Evaluate Drug Safety Profile TI_Calc->Conclusion

Caption: Experimental workflow for determining the therapeutic index of a compound.

References

A Comparative Guide to the Metabolic Stability of 14-O-acetylneoline and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of 14-O-acetylneoline and its structurally related aconitine-type analogs. Due to the limited direct experimental data on this compound, this comparison is based on established metabolic pathways of its well-studied analogs, including aconitine, mesaconitine, and hypaconitine. The information herein serves as a predictive guide and a methodological resource for conducting further experimental comparisons.

The metabolic fate of aconitine alkaloids is a critical determinant of their therapeutic efficacy and toxicity.[1] These compounds primarily undergo metabolism in the liver, mediated by cytochrome P450 (CYP) enzymes.[1][2] The main metabolic transformations include demethylation, hydroxylation, dehydrogenation, and hydrolysis of the ester groups.[3][4] Hydrolysis of the ester bond at C-14, in particular, is a key detoxification pathway, as the resulting monoester alkaloids exhibit significantly lower toxicity.[4]

Comparative Metabolic Pathways of Aconitine Alkaloids

The following table summarizes the known metabolic pathways for several key analogs of this compound. Based on these findings, the predicted metabolic pathways for this compound are also included. The primary enzymes responsible for these transformations are from the CYP3A subfamily (CYP3A4 and CYP3A5).[1][3]

CompoundMajor Metabolic PathwaysKey MetabolitesPrimary Cytochrome P450 Isoforms Involved
This compound (Predicted) Hydrolysis (Deacetylation), O-demethylation, HydroxylationNeoline, O-demethylated analogs, Hydroxylated analogsCYP3A4, CYP3A5
Aconitine N-deethylation, O-demethylation, Hydroxylation, Dehydrogenation, HydrolysisBenzoylaconine, N-deethylaconitine, HydroxyaconitineCYP1A1/2, CYP3A4, CYP3A5, CYP2D6, CYP2C9[2][4]
Mesaconitine O-demethylation, Hydroxylation, Dehydrogenation, HydrolysisBenzoylmesaconine, 10-OH mesaconitine, HypaconitineCYP2C8, CYP2D6, CYP3A4, CYP3A5[4][5]
Hypaconitine O-demethylation, Hydroxylation, DehydrogenationMesaconitine, Didemethylated analogsCYP1A2, CYP2C8, CYP2C19, CYP2D6, CYP2E1, CYP3A4, CYP3A5[3]
Benzoylaconine (BAC) O-demethylation, Dehydrogenation, HydroxylationDemethylated BAC, Dehydrogenated BACCYP3A4, CYP3A5[1]
Benzoylmesaconine (BMA) O-demethylation, Dehydrogenation, HydroxylationDemethylated BMA, Dehydrogenated BMACYP3A4, CYP3A5[1]
Benzoylhypaconine (BHA) O-demethylation, Dehydrogenation, HydroxylationDemethylated BHA, Dehydrogenated BHACYP3A4, CYP3A5[1]

Experimental Protocols

To empirically determine and compare the metabolic stability of this compound and its analogs, an in vitro microsomal stability assay is the standard approach.[6][7][8]

In Vitro Metabolic Stability Assay Using Liver Microsomes

1. Purpose: To determine the rate of metabolism of a test compound (e.g., this compound or its analogs) when incubated with liver microsomes, which are rich in CYP enzymes.[6][8] The output of this assay is typically expressed as the compound's half-life (t½) and intrinsic clearance (Clint).[9]

2. Materials:

  • Test compounds (10 mM stock solutions in DMSO)

  • Human, rat, or mouse liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]

  • Positive control compounds with known metabolic stability (e.g., diclofenac, propranolol)[10]

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system for analysis

3. Procedure: [6][7]

  • Preparation:

    • Prepare working solutions of the test compounds and positive controls by diluting the stock solutions in acetonitrile.[10]

    • Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[9]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution.

    • To initiate the reaction, add the NADPH regenerating system. For negative controls, add phosphate buffer instead.[7]

    • Add the test compound or control compound to the wells to achieve the final desired concentration (e.g., 1-10 µM).[6]

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile to the respective wells.[9] The 0-minute time point serves as the initial concentration reference.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .

Visualizations

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the generalized metabolic pathways of aconitine-type alkaloids and the experimental workflow for the in vitro microsomal stability assay.

General Metabolic Pathways of Aconitine-Type Alkaloids parent Diterpenoid Alkaloid (e.g., this compound, Aconitine) hydrolysis Hydrolysis (De-esterification) parent->hydrolysis Esterase / CYP450 demethylation O-Demethylation parent->demethylation CYP3A4/5 hydroxylation Hydroxylation parent->hydroxylation CYP3A4/5 dehydrogenation Dehydrogenation parent->dehydrogenation CYP3A4/5 metabolite1 Monoester Alkaloid (Less Toxic) hydrolysis->metabolite1 metabolite2 Demethylated Metabolite demethylation->metabolite2 metabolite3 Hydroxylated Metabolite hydroxylation->metabolite3 metabolite4 Dehydrogenated Metabolite dehydrogenation->metabolite4

Caption: Generalized metabolic pathways for aconitine-type alkaloids.

Workflow for In Vitro Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution mix Mix Microsomes, NADPH, and Test Compound prep_compound->mix prep_microsomes Prepare Liver Microsome Suspension prep_microsomes->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix incubate Incubate at 37°C mix->incubate terminate Terminate Reaction at Time Points (0-60 min) with Cold Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Experimental workflow for a typical in vitro microsomal stability assay.

References

Safety Operating Guide

Proper Disposal Procedures for 14-O-acetylneoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 14-O-acetylneoline, a highly toxic aconitine-type diterpenoid alkaloid. Given its acute toxicity, adherence to strict safety protocols is paramount to ensure the safety of laboratory personnel and the environment.

Disclaimer: The information provided herein is for guidance purposes only. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations.

Core Safety and Handling Precautions

This compound, like other aconitine alkaloids, is a potent neurotoxin and cardiotoxin. Extreme caution must be exercised during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. In case of ingestion, seek immediate medical attention.

Spill Management

In the event of a spill, the primary objective is to contain and collect the material safely.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Containment: For liquid spills, use an absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading. For solid spills, gently cover the material with an absorbent to prevent it from becoming airborne.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed, and chemical-resistant container. Use non-sparking tools for this purpose.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., a solution of sodium carbonate or another appropriate decontaminating agent recommended by your EHS department), followed by a thorough wash with soap and water.

  • Waste Disposal: The container with the collected spill waste must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

Disposal Procedures

The disposal of this compound must be managed as highly toxic chemical waste.

Step-by-Step Disposal Guidance:

  • Consult EHS: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions based on your location and the nature of the waste.

  • Waste Identification and Labeling: All waste containing this compound must be accurately identified and labeled. The label should include the chemical name, concentration, and appropriate hazard symbols.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containerization: Collect all this compound waste (including contaminated labware, PPE, and spill cleanup materials) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.

Potential for Chemical Deactivation (for expert use only)

Research indicates that the toxicity of aconitine alkaloids is significantly reduced through the hydrolysis of their ester groups.[1] Specifically, the acetyl group at the C-14 position in this compound is susceptible to hydrolysis. This process can be facilitated by heating in water or methanol, leading to less toxic derivatives.

Note: This chemical deactivation procedure should only be considered by trained professionals in a controlled laboratory setting and with the explicit approval of the EHS department. The efficacy and safety of this method for routine disposal have not been standardized.

Quantitative Data Summary

While specific quantitative data for this compound is scarce in publicly available literature, the toxicity of the parent compound, aconitine, provides a critical reference point.

CompoundLethal Dose (LD)
AconitineEstimated as low as 2 mg in adults

This data is for illustrative purposes to emphasize the high toxicity. Always handle this compound with the assumption of similar or greater toxicity.

Visual Guidance

Logical Workflow for Disposal

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal Workflow for this compound

Signaling Pathway of Aconitine Toxicity (Illustrative)

To underscore the importance of safe handling, the following diagram illustrates the mechanism of action of aconitine alkaloids, which are known to activate voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity.

Figure 2. Simplified Mechanism of Aconitine Alkaloid Toxicity cluster_cellular Cellular Effects aconitine Aconitine Alkaloid (e.g., this compound) na_channel Voltage-Gated Sodium Channel aconitine->na_channel Binds to Channel persistent_activation Persistent Activation of Sodium Channels na_channel->persistent_activation na_influx Continuous Influx of Na+ Ions persistent_activation->na_influx depolarization Prolonged Membrane Depolarization na_influx->depolarization arrhythmia Cardiac Arrhythmias depolarization->arrhythmia paralysis Muscle Paralysis & Numbness depolarization->paralysis

Caption: Simplified Mechanism of Aconitine Alkaloid Toxicity

References

Essential Safety and Logistics for Handling 14-O-acetylneoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 14-O-acetylneoline, a potent diterpenoid alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the known high toxicity of its parent compound, aconitine, and general guidelines for handling hazardous substances. Aconitine is known to be fatal if swallowed or inhaled and requires stringent safety measures.

Personal Protective Equipment (PPE)

Due to the acute toxicity of aconitine alkaloids, a comprehensive PPE protocol is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE may vary based on the experimental procedure and the quantity of the substance being handled.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Required PPE Additional Precautions
Handling solid compound (weighing, preparing solutions) - Full-face respirator with a combination cartridge for organic vapors and particulates (e.g., N100, P100, or equivalent)[1] - Chemical-resistant disposable gown - Double-gloving with nitrile gloves[2] - Chemical splash goggles and a face shield[3][4] - Protective footwear- Work within a certified chemical fume hood or a glove box. - Ensure proper fit-testing and training for respirator use.[3]
Working with dilute solutions - Lab coat - Nitrile gloves - Chemical splash goggles- Handle within a well-ventilated area. - Avoid generating aerosols.
Cleaning spills - Full-face respirator with appropriate cartridges - Chemical-resistant coveralls (e.g., Tychem®)[5] - Heavy-duty chemical-resistant gloves - Chemical-resistant boots- Follow established spill cleanup procedures. - Have a spill kit readily available.
Disposal of waste - Lab coat - Nitrile gloves - Chemical splash goggles- Segregate waste properly. - Follow institutional and local regulations for hazardous waste disposal.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential to minimize the risk of exposure during the handling of this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area in a fume hood prep_ppe->prep_area weigh Weigh solid compound prep_area->weigh dissolve Prepare solution weigh->dissolve experiment Perform experiment dissolve->experiment decontaminate Decontaminate work surfaces experiment->decontaminate dispose Dispose of waste decontaminate->dispose doff_ppe Doff PPE correctly dispose->doff_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies:

  • Preparation:

    • Before handling the compound, ensure that all necessary PPE is readily available and in good condition.

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

    • Ensure that a safety shower and eyewash station are accessible and have been recently tested.[7]

  • Handling:

    • When weighing the solid compound, use a balance inside the fume hood or a containment enclosure to prevent the dispersal of dust.

    • To prepare solutions, add the solvent to the solid slowly to avoid splashing.

    • All experimental manipulations should be conducted within the fume hood.

  • Cleanup and Disposal:

    • After completing the experiment, decontaminate all surfaces with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse).

    • All waste materials, including contaminated gloves, gowns, and labware, must be disposed of as hazardous waste in accordance with institutional and local regulations.[6] Do not dispose of this material down the drain.[7]

    • Remove PPE in a designated area, avoiding cross-contamination. Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including unused compound, solutions, contaminated labware, and PPE, must be collected in clearly labeled, sealed, and puncture-resistant hazardous waste containers.[8]

  • Waste Treatment: Due to its high toxicity, chemical neutralization may be required before final disposal. Consult with your institution's environmental health and safety (EHS) department for specific procedures.

  • Regulatory Compliance: Disposal of hazardous waste must adhere to all federal, state, and local regulations.[6] Maintain accurate records of all disposed materials.

Logical Relationship for Waste Disposal

start Waste Generation segregate Segregate into labeled hazardous waste containers start->segregate store Store securely in a designated area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs transport Arrange for professional hazardous waste transport contact_ehs->transport dispose Final disposal at a certified facility transport->dispose

Caption: The logical flow for the proper disposal of this compound waste.

By adhering to these stringent safety and logistical protocols, researchers can minimize the risks associated with handling the highly potent compound this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
14-O-acetylneoline
Reactant of Route 2
Reactant of Route 2
14-O-acetylneoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.